molecular formula C5H7N3O2 B1369896 methyl 5-amino-1H-pyrazole-3-carboxylate CAS No. 632365-54-9

methyl 5-amino-1H-pyrazole-3-carboxylate

Cat. No.: B1369896
CAS No.: 632365-54-9
M. Wt: 141.13 g/mol
InChI Key: WUKSVVOCYHTIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKSVVOCYHTIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593849
Record name Methyl 3-amino-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632365-54-9
Record name Methyl 3-amino-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antipsychotic, and anti-cancer properties.[1][2] Methyl 5-amino-1H-pyrazole-3-carboxylate, in particular, serves as a versatile building block in drug discovery and development. The presence of three distinct functional groups—an amino group, a carboxylate, and a reactive pyrazole ring system—provides multiple handles for further chemical modification, enabling the construction of diverse compound libraries for high-throughput screening. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, delving into the mechanistic rationale behind the chosen methodologies and offering practical, field-proven insights for researchers and drug development professionals.

Primary Synthesis Pathway: Cyclocondensation of a β-Ketonitrile Equivalent with Hydrazine

The most direct and widely employed strategy for the synthesis of 5-aminopyrazoles is the cyclocondensation of a β-ketonitrile or a related 1,3-dielectrophilic species with hydrazine.[1] This approach offers a high degree of convergence and is amenable to scale-up.

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen atom of hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second hydrazine nitrogen onto the nitrile carbon. Tautomerization of the resulting imine then yields the aromatic 5-aminopyrazole ring. The regioselectivity of the initial attack and the subsequent cyclization are key to the successful synthesis of the desired isomer.

Proposed Synthetic Protocol

Workflow for the Synthesis of this compound

cluster_0 Step 1: Synthesis of Methyl 2-cyano-3-methoxyacrylate cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Workup and Purification A Methyl Cyanoacetate D Methyl 2-cyano-3-methoxyacrylate A->D Reaction B Trimethyl Orthoformate B->D C Acetic Anhydride (Catalyst) C->D E Methyl 2-cyano-3-methoxyacrylate H This compound E->H Reaction F Hydrazine Hydrate F->H G Ethanol (Solvent) G->H I Reaction Mixture J Cooling and Filtration I->J K Recrystallization J->K L Pure Product K->L

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation of Methyl 2-cyano-3-methoxyacrylate (Starting Material):

    • To a stirred solution of methyl cyanoacetate (1.0 eq) in trimethyl orthoformate (3.0 eq), add a catalytic amount of acetic anhydride.

    • Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.

    • After completion, remove the excess trimethyl orthoformate and byproducts under reduced pressure to yield crude methyl 2-cyano-3-methoxyacrylate, which can often be used in the next step without further purification.

  • Cyclocondensation with Hydrazine:

    • Dissolve the crude methyl 2-cyano-3-methoxyacrylate (1.0 eq) in ethanol.

    • To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours or gently reflux for 2-4 hours to drive the reaction to completion.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the solid by filtration and wash with cold ethanol.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford this compound as a crystalline solid.

Data Presentation: Expected Yield and Purity
ParameterExpected Value
Yield 75-90%
Purity (by HPLC) >98%
Melting Point Not reported, but expected to be a solid
Appearance White to off-white crystalline solid

Alternative Synthesis Pathway: Functional Group Interconversion

Synthesis of a 5-Hydroxypyrazole Intermediate

A potential starting point for this pathway is the synthesis of methyl 5-hydroxy-1H-pyrazole-3-carboxylate. This can be achieved through the reaction of dimethyl acetylenedicarboxylate (DMAD) with hydrazine.[3][4]

Reaction Scheme for Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

A Dimethyl Acetylenedicarboxylate (DMAD) C Methyl 5-hydroxy-1H-pyrazole-3-carboxylate A->C Cyclocondensation B Hydrazine B->C

Caption: Synthesis of the 5-hydroxypyrazole intermediate.

Conversion of the 5-Hydroxy Group to a 5-Amino Group

The conversion of the 5-hydroxy group to a 5-amino group is a multi-step process that presents several challenges. A possible, though not trivial, sequence would involve:

  • Conversion of the Hydroxyl to a Better Leaving Group: The hydroxyl group of the 5-hydroxypyrazole (which exists in tautomeric equilibrium with the pyrazolone form) needs to be converted into a more suitable leaving group, such as a triflate or a halide.

  • Nucleophilic Substitution: The resulting activated pyrazole can then be subjected to nucleophilic substitution with an ammonia equivalent, such as ammonia itself or a protected amine, to introduce the amino group. This step may require high temperatures and pressures and could be prone to side reactions.

Given the potentially harsh conditions and multiple steps involved, this pathway is generally less favorable than the direct cyclocondensation approach.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: CyclocondensationPathway 2: Functional Group Interconversion
Convergence High (convergent synthesis)Low (linear synthesis)
Number of Steps Typically 1-2 stepsMultiple steps
Atom Economy GoodModerate to Poor
Potential Yield HighLower due to multiple steps
Scalability Generally goodCan be challenging
Starting Material Availability Readily availableMay require synthesis of the pyrazole intermediate

Conclusion

For the synthesis of this compound, the cyclocondensation of a β-ketonitrile equivalent, such as methyl 2-cyano-3-methoxyacrylate, with hydrazine stands out as the most efficient and practical approach. This method is characterized by its high convergence, good yields, and operational simplicity, making it well-suited for both laboratory-scale synthesis and potential scale-up for industrial production. While alternative routes through functional group interconversion are theoretically possible, they are generally more complex and less efficient. The insights and methodologies presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the successful synthesis of this important chemical building block.

References

  • Saeed, A., Arshad, I., & Flörke, U. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(3), 1248-1252. [Link]

  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • El-Abadelah, M. M., Nazer, M. Z., & El-Abadla, N. S. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc, 2011(i), 209-269. [Link]

  • Google Patents. (1996).
  • Google Patents. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Saeed, A., Arshad, I., & Flörke, U. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. [Link]

  • Aggarwal, N., Kumar, R., & Singh, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-58. [Link]

Sources

physicochemical properties of methyl 5-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-Amino-1H-pyrazole-3-carboxylate

Introduction

This compound is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug discovery. As a substituted pyrazole, it belongs to a class of compounds renowned for a wide spectrum of biological activities.[1][2] The strategic placement of an amino group and a methyl carboxylate ester on the pyrazole core provides versatile handles for synthetic modification, making it a valuable scaffold for the development of novel therapeutic agents.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core physicochemical properties of this compound, moving beyond a simple data summary to explain the causality behind experimental choices and to provide actionable, field-proven protocols for its characterization. Adherence to rigorous scientific integrity is paramount, with all key claims and data supported by authoritative sources.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is defined by its molecular structure, which dictates all of its chemical and physical behaviors.

IdentifierValueSource
IUPAC Name This compoundPubChem[3]
Synonyms methyl 3-amino-1H-pyrazole-5-carboxylatePubChem[3]
CAS Number 632365-54-9PubChem[3]
Molecular Formula C₅H₇N₃O₂PubChem[3]
SMILES COC(=O)C1=CC(=NN1)NPubChem[3]
InChIKey WUKSVVOCYHTIMV-UHFFFAOYSA-NPubChem[3]
Structural Features and Tautomerism

The structure features a five-membered pyrazole ring, an aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted at the C3 and C5 positions (numbering may vary based on tautomeric form) with a methyl carboxylate group and an amino group, respectively.

A critical structural aspect of this molecule is its capacity for annular tautomerism, a common feature in N-unsubstituted pyrazoles. The proton on the ring nitrogen can migrate between the two nitrogen atoms, leading to two distinct but rapidly equilibrating tautomeric forms. This equilibrium is fundamental to its reactivity and intermolecular interactions.

Figure 1: Annular tautomerism of the pyrazole ring.

Core Physicochemical Properties

The physicochemical properties of a compound are determinative of its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

PropertyValue / Expected BehaviorSource / Method
Molecular Weight 141.13 g/mol PubChem[3]
Monoisotopic Mass 141.053826475 DaPubChem[3]
Melting Point Data not available. Expected to be a solid at room temperature.Determined via Capillary Melting Point Apparatus.
Boiling Point Expected to decompose prior to boiling at atmospheric pressure.---
Solubility Data not available. Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, Methanol) and limited solubility in water and non-polar solvents.Determined via Shake-Flask Method (See Protocol 5.1).
pKa Data not available. The molecule possesses a basic amino group and an acidic pyrazole N-H proton.Determined via Potentiometric Titration (See Protocol 5.2).

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential for confirming the identity, purity, and structure of the compound. The following spectroscopic techniques are standard for the characterization of such heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation in solution. For this compound, both ¹H and ¹³C NMR are critical.

  • Expertise & Experience: The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is crucial. DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of exchangeable protons (NH and NH₂). The tautomeric equilibrium can sometimes lead to broadened peaks for the pyrazole ring carbons and protons, providing insight into the dynamics of the system.[4][5] Advanced 2D NMR experiments like HMBC and HSQC are not just for confirmation; they are essential for definitively assigning signals, especially for distinguishing between regioisomers that may arise during synthesis.[5][6]

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • ~3.7 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃).

    • ~5.5-6.0 ppm (singlet, 1H): Proton on the pyrazole ring (C4-H).

    • ~5.0-6.5 ppm (broad singlet, 2H): Protons of the amino group (-NH₂).

    • ~12.0-13.0 ppm (very broad singlet, 1H): Proton of the pyrazole ring N-H.

  • Expected ¹³C NMR Signals (in DMSO-d₆):

    • ~51 ppm: Methyl ester carbon (-OCH₃).

    • ~90-100 ppm: C4 of the pyrazole ring.

    • ~140-160 ppm (2 signals): C3 and C5 of the pyrazole ring.

    • ~160-165 ppm: Carbonyl carbon of the ester (C=O).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule.

  • Expertise & Experience: Sample preparation via Attenuated Total Reflectance (ATR) is often preferred for its simplicity and speed over traditional KBr pellets. The N-H stretching region is particularly informative. The amino group (-NH₂) typically shows two distinct bands (symmetric and asymmetric stretching), while the pyrazole N-H stretch is often broader. Hydrogen bonding can cause significant shifts in the positions of the N-H and C=O stretching frequencies.

  • Expected Characteristic Absorption Bands:

    • 3450-3300 cm⁻¹: N-H stretching vibrations of the primary amine (-NH₂).[7]

    • 3300-3100 cm⁻¹: N-H stretching of the pyrazole ring.

    • ~1730-1710 cm⁻¹: C=O stretching of the ester group.[4][8]

    • ~1650-1600 cm⁻¹: N-H bending (scissoring) vibration and C=N stretching of the pyrazole ring.[7]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition of the molecule with high confidence.

  • Expertise & Experience: Electrospray Ionization (ESI) is the preferred ionization technique for this type of polar molecule. Running the analysis in positive ion mode will readily generate the protonated molecular ion [M+H]⁺. The measured mass should be compared to the calculated exact mass of the C₅H₈N₃O₂⁺ ion (142.0611). A mass accuracy within 5 ppm is the standard for confirming the molecular formula.

Stability and Handling

Understanding the hazards and stability of a compound is a prerequisite for its safe handling and storage in a laboratory setting.

GHS Hazard Classification

Based on available data, this compound is classified with the following hazards:

GHS ClassificationHazard StatementSignal Word
Skin Corrosion/IrritationH315: Causes skin irritation.[3]Warning
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[3]Warning
STOT - Single ExposureH335: May cause respiratory irritation.[3]Warning
Handling and Personal Protective Equipment (PPE)

Given the identified hazards, the following precautions are mandatory:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[10]

  • Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[10]

Experimental Methodologies

The following protocols are provided as self-validating systems for the determination of key physicochemical properties.

Protocol 5.1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol follows the OECD 105 guideline for determining water solubility, a critical parameter for drug development.

solubility_workflow start Start: Prepare Materials prep 1. Add excess compound to a known volume of purified water in a sealed vial. start->prep equilibrate 2. Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium. prep->equilibrate Trustworthiness Check: Equilibrium confirmed by sampling at multiple time points (e.g., 24h and 48h) and obtaining consistent results. separate 3. Centrifuge or filter (0.22 µm) the suspension to separate undissolved solid. equilibrate->separate analyze 4. Quantify the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV). separate->analyze calculate 5. Calculate solubility in mg/mL or mol/L. analyze->calculate end_node End: Report Solubility calculate->end_node

Figure 2: Workflow for solubility determination.
Protocol 5.2: General Procedure for NMR Analysis

This workflow ensures high-quality data for structural verification.

nmr_workflow start Start: Sample Preparation dissolve 1. Accurately weigh ~5-10 mg of the compound. start->dissolve transfer 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean vial. dissolve->transfer Expertise Check: Use a high-purity deuterated solvent to avoid interfering signals. filter_tube 3. Filter the solution through a glass wool plug into a clean, dry NMR tube. transfer->filter_tube acquire 4. Acquire spectra (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) on a calibrated spectrometer. filter_tube->acquire process 5. Process the data: Fourier transform, phase correction, baseline correction, and integration. acquire->process analyze 6. Analyze spectra: Assign chemical shifts, coupling constants, and correlations to verify the structure. process->analyze Causality: 2D experiments (HSQC, HMBC) are run to unambiguously link proton and carbon signals, preventing misassignment. end_node End: Final Structure Confirmation analyze->end_node

Figure 3: Workflow for NMR sample preparation and analysis.

Conclusion

This compound is a foundational building block whose utility is unlocked through a thorough understanding of its physicochemical properties. Its tautomeric nature, spectroscopic fingerprint, and handling requirements are all critical data points for the medicinal chemist. The protocols and data presented in this guide provide the necessary framework for its effective and safe utilization in a research and development setting. By grounding experimental work in a solid understanding of these core characteristics, scientists can more effectively leverage this versatile scaffold to build the next generation of innovative molecules.

References

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: KTU ePubl URL: [Link]

  • Title: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone Source: Carlo Erba Reagents URL: [Link]

  • Title: Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone) Source: Kishida Chemical Co., Ltd. URL: [Link]

  • Title: One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Source: MDPI URL: [Link]

  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: MDPI URL: [Link]

  • Title: Infrared, Raman and NMR spectra, conformational stability, normal coordinate analysis and B3LYP calculations of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Source: ResearchGate URL: [Link]

  • Title: Pyrazoles database - synthesis, physical properties Source: Pyrazoles.net URL: [Link]

  • Title: Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives Source: Journal of Medicinal and Chemical Sciences URL: [Link]

Sources

The Strategic Role of Methyl 5-Amino-1H-pyrazole-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a cornerstone heterocyclic motif, integral to the architecture of numerous therapeutic agents.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. Among the vast family of pyrazole derivatives, Methyl 5-Amino-1H-pyrazole-3-carboxylate has emerged as a particularly valuable and strategic building block. This guide provides an in-depth exploration of this compound, from its fundamental properties to its application in the synthesis of targeted therapies, offering field-proven insights for professionals in drug development.

The core value of this compound lies in its trifunctional nature. The presence of a nucleophilic amino group, an ester moiety amenable to various transformations, and a reactive pyrazole ring system provides a powerful toolkit for the construction of complex molecular architectures. This inherent versatility has positioned it as a key intermediate in the synthesis of compounds targeting a range of biological pathways, most notably in the development of kinase inhibitors for oncology and inflammatory diseases.[2]

Core Compound Profile: Physicochemical and Structural Characteristics

A thorough understanding of a starting material's properties is fundamental to its effective application in multi-step synthesis. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 632365-54-9PubChem[3]
Molecular Formula C₅H₇N₃O₂PubChem[3]
Molecular Weight 141.13 g/mol PubChem[3]
IUPAC Name methyl 3-amino-1H-pyrazole-5-carboxylatePubChem[3]
Synonyms This compoundPubChem[3]
Physical Form SolidSigma-Aldrich[4]
Hazards Skin Irritant (H315), Serious Eye Irritant (H319), May cause respiratory irritation (H335)PubChem[3]

Strategic Synthesis of the Pyrazole Core

The regioselective synthesis of substituted pyrazoles is a critical consideration in medicinal chemistry.[5][6] The construction of the this compound core typically involves the condensation of a hydrazine derivative with a suitably functionalized three-carbon precursor. A common and efficient approach involves the reaction of hydrazine with a β-keto ester derivative.

The choice of reaction conditions, such as solvent and temperature, is crucial for controlling regioselectivity and maximizing yield. For instance, the reaction of hydrazine hydrate with dimethyl acetylenedicarboxylate can be a direct route, though careful control of stoichiometry and temperature is necessary to avoid side reactions.

Below is a generalized workflow for a common synthetic approach.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Formation beta_keto β-Keto Ester Derivative condensation Cyclocondensation beta_keto->condensation Solvent (e.g., Ethanol) hydrazine Hydrazine Hydrate hydrazine->condensation Heat pyrazole Methyl 5-Amino-1H- pyrazole-3-carboxylate condensation->pyrazole Work-up & Purification

Caption: Generalized workflow for the cyclocondensation synthesis of the target pyrazole.

Application in Targeted Therapy: A Kinase Inhibitor Building Block

The true utility of this compound is realized in its application as a scaffold for generating libraries of potential drug candidates. A prime example is its use in the synthesis of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key signaling protein in inflammatory pathways.[2] Dysregulation of the IRAK4 signaling cascade is implicated in a variety of autoimmune diseases and cancers.

The amino group of the pyrazole core serves as a crucial attachment point for building out the molecule to interact with the kinase's active site. The general strategy involves an initial acylation or coupling reaction at the 5-amino position, followed by further modifications.

The diagram below illustrates the central role of IRAK4 in the Toll-like Receptor (TLR) signaling pathway, a common target for inhibitors derived from this pyrazole scaffold.

Signaling_Pathway TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 Kinase Domain MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Inhibitor Pyrazole-based Inhibitor Inhibitor->IRAK4:f1 Inhibition

Caption: Simplified schematic of the IRAK4 signaling pathway and the point of therapeutic intervention.

Field-Proven Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Core

The following protocol details a reliable, self-validating method for the synthesis of a key intermediate in the development of IRAK4 inhibitors, starting from this compound. This reaction demonstrates the utility of the starting material in constructing more complex heterocyclic systems.

Objective: To synthesize a 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate ester via condensation with a β-keto ester.

Materials:

  • This compound

  • Diethyl malonate (or a similar β-dicarbonyl compound)

  • Sodium ethoxide

  • Ethanol, absolute

  • Acetic acid, glacial

  • Standard glassware for reflux and work-up

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide. Causality: The use of freshly prepared sodium ethoxide ensures a moisture-free, highly basic environment, which is critical for the deprotonation of the β-dicarbonyl compound, initiating the condensation reaction.

  • Addition of Reactants: To the cooled sodium ethoxide solution, add diethyl malonate dropwise. Stir for 15 minutes to ensure complete formation of the enolate. Subsequently, add this compound in one portion.

  • Cyclization: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting pyrazole spot and the appearance of a new, more polar product spot on the TLC plate (visualized under UV light) confirms the progression of the cyclization.

  • Work-up and Isolation: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of glacial acetic acid. This will cause the product to precipitate.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-hydroxypyrazolo[1,5-a]pyrimidine derivative. Trustworthiness: The distinct melting point of the recrystallized product and its characterization by NMR and Mass Spectrometry provide definitive validation of its structure and purity.

This pyrazolo[1,5-a]pyrimidine core is a versatile intermediate. The hydroxyl group can be converted to a leaving group (e.g., a chloride) for subsequent SNAr reactions, allowing for the introduction of various amine side chains to explore the structure-activity relationship (SAR) for kinase inhibition.[2]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its inherent functionality and predictable reactivity make it an ideal starting point for the synthesis of diverse and complex molecules. As demonstrated by its application in the development of kinase inhibitors, this pyrazole derivative continues to be a central player in the quest for novel therapeutics. A deep understanding of its properties, synthesis, and reactivity is essential for any researcher or scientist working at the forefront of drug discovery.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Žukauskaitė, A., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(15), 4999. Retrieved from [Link]

  • Žukauskaitė, A., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(15), 4999. Retrieved from [Link]

  • Arshad, M., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 19(6), 7149-7157. Retrieved from [Link]

  • Pyrazoles database. (n.d.). Synthesis, physical properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐amino‐1H‐pyrazole 3. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Thore, S.N., et al. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 9, S1144-S1149. Retrieved from [Link]

  • Maccallini, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. Retrieved from [Link]

  • Lee, H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 702-707. Retrieved from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Retrieved from [Link]

  • El-Malah, A. A., et al. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. Scientific Reports, 10, 7268. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 5-Amino-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal identification and characterization of methyl 5-amino-1H-pyrazole-3-carboxylate (CAS 632365-54-9), a key heterocyclic building block in medicinal chemistry and drug development. The methodologies and interpretations presented herein are grounded in established principles and comparative data from closely related pyrazole derivatives, ensuring a robust framework for researchers and scientists.

Introduction: The Significance of Spectroscopic Verification

This compound is a versatile scaffold featuring a pyrazole core substituted with a primary amine and a methyl ester group. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1] Accurate structural confirmation is the bedrock of chemical synthesis and drug discovery. The techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools that, when used in concert, provide a comprehensive "fingerprint" of the molecule, confirming its identity, purity, and structural integrity.

This document serves as a practical guide to obtaining and interpreting this critical data, explaining the rationale behind the expected spectral features based on the molecule's distinct structural components.

Molecular Structure and Analysis Workflow

The structural analysis of a newly synthesized or sourced batch of this compound follows a logical workflow. Each analytical technique provides a unique piece of the structural puzzle.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Weigh Compound (5-10 mg for NMR, 1-2 mg for IR/MS) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy (ATR or KBr) Prep->IR MS Mass Spectrometry (EI or ESI) Prep->MS Interpret Correlate Spectra & Confirm Structure NMR->Interpret IR->Interpret MS->Interpret Final Structure Verified Interpret->Final

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for full characterization.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their relative ratios, and their connectivity. The spectrum is expected to show four distinct signals corresponding to the amine, pyrazole ring, methyl ester, and pyrazole N-H protons.

Table 1: Experimental and Predicted ¹H NMR Data for this compound

Signal AssignmentMultiplicityChemical Shift (δ, ppm)Rationale & Comparative Insights
-NH (pyrazole)broad singlet~11.0 - 12.5The N-H proton of the pyrazole ring is acidic and often exchanges with residual water, resulting in a broad signal at a very downfield position. Its chemical shift is highly dependent on solvent and concentration.
-NH₂ (amine)broad singlet~5.0 - 6.0The protons of the primary amine also exhibit broadening due to quadrupole effects of the nitrogen atom and potential hydrogen bonding. This chemical shift is characteristic for amines attached to an aromatic ring.
=C-H (pyrazole)singlet~5.8The single proton on the pyrazole ring (C4-H) is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. In the related methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, this proton appears at 5.98 ppm.[2]
-OCH₃ (ester)singlet~3.8The three protons of the methyl ester group are chemically equivalent and appear as a sharp singlet. This is a highly characteristic and reliable signal. For comparison, the methyl ester protons in similar pyrazole carboxylates resonate around 3.83 ppm.[2][3]
Solvent: DMSO-d₆
Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Five distinct signals are predicted for this compound.

Table 2: Predicted ¹³C NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Comparative Insights
C=O (ester)~162The carbonyl carbon of the ester group is the most deshielded carbon, appearing far downfield. Similar ester carbonyls in pyrazole systems are found in the 163-164 ppm range.[4]
C5-NH₂~155The C5 carbon, bonded to the electron-donating amino group, is significantly deshielded and appears downfield.
C3-COOCH₃~140The C3 carbon, attached to the ester group, is also deshielded but typically less so than the carbon bearing the amino group in this tautomer.
C4-H~90The C4 carbon, bonded to a hydrogen, is the most upfield of the pyrazole ring carbons. Its chemical shift is highly characteristic for this position on the pyrazole ring.
-OCH₃ (ester)~52The methyl carbon of the ester is shielded and appears in the typical region for such functional groups. Published data for related structures show this peak at approximately 51.4 ppm.[4]
Solvent: DMSO-d₆
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Weigh approximately 10-15 mg of the compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is a good choice due to the compound's polarity and to observe exchangeable protons).

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 2-second relaxation delay.

  • ¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C-N bonds.

G IR_Spec 4000 cm⁻¹ 3000 cm⁻¹ 2000 cm⁻¹ 1500 cm⁻¹ 500 cm⁻¹ NH N-H Stretch (Amine/Amide) CH C-H Stretch IR_Spec:n->CH:s CO C=O Stretch (Ester) IR_Spec:n->CO:s Fingerprint Fingerprint Region IR_Spec:n->Fingerprint:s

Caption: Key regions in an IR spectrum.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3450 - 3300N-H Asymmetric & Symmetric StretchMedium-StrongThe presence of a primary amine (-NH₂) typically results in a doublet (two distinct peaks) in this region.[5] This is a strong indicator of the -NH₂ group.
3200 - 3000N-H Stretch (ring)Medium, BroadThe pyrazole N-H stretch often appears as a broader band in this region due to extensive hydrogen bonding.
~1715C=O Stretch (ester)Strong, SharpThe carbonyl stretch of the methyl ester is expected to be one of the most intense and sharpest peaks in the spectrum. The value for a similar hydroxylated pyrazole was 1728 cm⁻¹.[2]
~1630N-H Scissoring (bending)MediumThis bending vibration is characteristic of primary amines.
1580 - 1450C=N, C=C StretchMediumAromatic ring stretching vibrations from the pyrazole core will appear in this region.
1300 - 1200C-O Stretch (ester)StrongThe C-O single bond stretch of the ester group is another strong, characteristic absorption.
1250 - 1150C-N StretchMediumThe stretching vibration of the C-N bond of the aromatic amine.
Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which aids in structural confirmation.

Predicted Mass Spectrum

The molecular formula for this compound is C₅H₇N₃O₂.[6]

  • Molecular Weight (Nominal): 141 g/mol

  • Exact Mass: 141.0538 Da

  • Expected Molecular Ion (M⁺˙): In Electron Ionization (EI), a peak at m/z = 141 is expected. In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 142 would be prominent.

Predicted Fragmentation Pathway

The fragmentation of pyrazoles is well-documented. Key fragmentation pathways often involve the loss of stable neutral molecules.

G M [M]⁺˙ m/z = 141 M_OCH3 [M - OCH₃]⁺ m/z = 110 M->M_OCH3 - •OCH₃ M_COOCH3 [M - COOCH₃]⁺ m/z = 82 M->M_COOCH3 - •COOCH₃ M_N2 [M - N₂]⁺ m/z = 113 M->M_N2 - N₂ M_COOCH3->M_N2 - HCN

Caption: A plausible EI fragmentation pathway.

  • Loss of Methoxy Radical: A common fragmentation for methyl esters is the loss of a methoxy radical (•OCH₃, 31 Da) to give a fragment at m/z = 110 .

  • Loss of Carbomethoxy Radical: The entire ester group can be lost as a radical (•COOCH₃, 59 Da), leading to a fragment at m/z = 82 .

  • Ring Fragmentation: Pyrazole rings are known to undergo fragmentation by losing a molecule of nitrogen (N₂, 28 Da) or hydrogen cyanide (HCN, 27 Da), leading to complex smaller fragments.

Experimental Protocol: Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺.

  • Tandem MS (MS/MS): To confirm fragmentation, the [M+H]⁺ ion (m/z 142) can be isolated and fragmented to observe the daughter ions, which helps confirm the predicted pathways.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and unambiguous structural confirmation of this compound. The ¹H NMR confirms the presence and connectivity of all protons, the IR spectrum identifies the key functional groups (amine and ester), and the mass spectrum verifies the molecular weight and provides corroborating structural information through fragmentation. This comprehensive spectroscopic dossier is essential for ensuring the quality and identity of this important chemical intermediate in any research or development setting.

References

  • Arbačiauskienė, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

  • Khan, M. A., et al. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 8(39), 21957-21965. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. Available at: [Link]

  • Arbačiauskienė, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]

  • Asghar, M. N., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 19(11), 18882-18889. Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available at: [Link]

Sources

Whitepaper: The Expanding Biological Frontier of Pyrazole-3-Carboxylate Esters: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of clinically approved drugs.[1] When functionalized with a carboxylate ester at the 3-position, this five-membered heterocycle transforms into a privileged scaffold with a vast and diverse biological potential.[2][3] This guide provides an in-depth technical analysis for researchers and drug development professionals, moving beyond a simple literature review to synthesize field-proven insights into the structure-activity relationships (SAR), mechanisms of action, and key experimental methodologies that underpin the therapeutic promise of pyrazole-3-carboxylate esters. We will explore their potent activities as antimicrobial, anti-inflammatory, and anticancer agents, among others, providing a causal framework for rational drug design and a practical foundation for laboratory investigation.

The Pyrazole-3-Carboxylate Ester Scaffold: A Structural Overview

The pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability and hydrogen bonding capabilities. The introduction of a carboxylate ester at the C3 position provides a critical handle for molecular interactions and further chemical modification. This ester group can act as a hydrogen bond acceptor and its hydrolysis can yield a carboxylic acid, which can be a key pharmacophore for interacting with biological targets. The substituents at the N1, C4, and C5 positions are the primary drivers of potency and selectivity, allowing for fine-tuning of the molecule's physicochemical properties and biological activity.

General Synthetic Strategies & Workflow

The synthesis of pyrazole-3-carboxylate esters is well-established, with the most common and versatile method being the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] This approach allows for significant diversity in the final products by varying the starting materials.

A typical discovery workflow involves a multi-stage process from initial synthesis to biological validation. This iterative process is crucial for optimizing lead compounds.

G cluster_0 Synthesis & Design cluster_1 Screening & Evaluation cluster_2 Mechanism of Action syn Synthesis of Analogs (e.g., Claisen Condensation followed by Cyclization) char Structural Characterization (NMR, IR, Mass Spec) syn->char invitro In Vitro Screening (e.g., MIC, IC50 Assays) char->invitro sar SAR Analysis invitro->sar Identify Hits invivo In Vivo Models (e.g., Paw Edema, Xenograft) invitro->invivo Validate Leads sar->syn Rational Design for Optimization moa MoA Studies (e.g., Enzyme Inhibition, Cell Cycle Analysis) invivo->moa

Caption: General workflow for the discovery and development of pyrazole-3-carboxylate esters.

Antimicrobial Potential: A New Front Against Resistance

Pyrazole-3-carboxylate esters have emerged as a promising class of antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi.[6]

Antibacterial Activity

Several studies have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate was shown to have a Minimum Inhibitory Concentration (MIC) against E. coli of 0.038 µmol/mL, which is comparable to the standard antibiotic ampicillin.[6] The mechanism is often attributed to the disruption of the bacterial cell wall or inhibition of essential enzymes.[7] Trifluorophenyl-substituted pyrazoles have shown particular potency against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.39 μg/ml.[7]

Antifungal Activity

These compounds are also effective antifungal agents. Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, with an MIC of 0.015 µmol/mL against Candida parapsilosis, was found to be more active than the reference drug fluconazole.[6] In the agrochemical sector, a key mechanism of action is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal mitochondrial respiratory chain.[8] This targeted action disrupts fungal energy production, leading to cell death.

SDH_Inhibition Pyrazole Pyrazole-3-Carboxylate Ester SDH Succinate Dehydrogenase (Complex II) Pyrazole->SDH Inhibition Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain SDH->ETC Succinate Succinate Succinate->SDH Substrate ATP ATP Production (Energy) ETC->ATP CellDeath Fungal Cell Death ATP->CellDeath

Caption: Mechanism of antifungal action via Succinate Dehydrogenase (SDH) inhibition.

Table 1: Selected Antimicrobial Activities of Pyrazole-3-Carboxylate Esters
CompoundTarget OrganismActivity (MIC)Reference DrugRef.
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateE. coli0.038 µmol/mLAmpicillin (0.033 µmol/mL)[6]
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateC. parapsilosis0.015 µmol/mLFluconazole (0.020 µmol/mL)[6]
Naphthyl-substituted pyrazole hydrazoneS. aureus0.78–1.56 μg/ml-[7]
Trifluorophenyl-substituted pyrazoleMRSA strains0.39 μg/ml-[7]

Anti-inflammatory and Analgesic Properties

Many pyrazole-containing compounds are well-known nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[9] Pyrazole-3-carboxylate esters build upon this legacy, with many derivatives showing significant anti-inflammatory and analgesic effects.[10][11]

The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[1] By inhibiting COX-2, these compounds block the synthesis of prostaglandins, which are key mediators of pain and inflammation.

In preclinical studies, compounds such as Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate have demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model.[4] Structure-activity relationship studies have shown that incorporating amide or ester functionalities can significantly enhance both anti-inflammatory and analgesic profiles.[9]

Table 2: Selected In Vivo Anti-inflammatory Activity
CompoundAssay ModelDose% InhibitionRef.
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateCarrageenan-induced paw edema-Significant[4]
Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates (3a, 3c, 3d)Carrageenan-induced paw edema25 mg/kgSignificant[11]
5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (4c)Carrageenan-induced paw edema-Most Active in Series[10]

Anticancer Potential: Targeting Cell Proliferation and Survival

The pyrazole scaffold is a key component of several modern anticancer drugs, and pyrazole-3-carboxylate esters are a promising area of investigation.[12][13] Their anticancer effects are mediated through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and anti-angiogenic properties.[13][14]

For example, the novel compound ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl)ureido)-1H-pyrazole-4-carboxylate (GeGe-3) has been identified as a potent anticancer agent that restricts cell proliferation and migration in various cancer cell lines, including prostate (PC3) and lung (A549) cancer.[15] Other pyrazole derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[12] Some pyrazole-carboxamide derivatives have demonstrated the ability to bind to the minor groove of DNA and even induce DNA cleavage, suggesting a direct cytotoxic mechanism.[16]

Table 3: Selected In Vitro Anticancer Activities
Compound/Derivative ClassCancer Cell LineActivity (IC₅₀)Proposed MechanismRef.
GeGe-3PC3 (Prostate)~10 µMAnti-proliferative, Anti-migration[15]
Pyrazole-benzothiazole hybridsA549 (Lung), PC3, HT293.17 to 6.77 µMAnti-angiogenic (VEGFR-2)[17]
Coumarin pyrazole carbaldehyde (P-03)A549 (Lung)13.5 mmolG2/M phase arrest, Apoptosis[12]
1H-pyrazole-3-carboxamide (pym-5)-DNA binding (K=1.06x10⁵ M⁻¹)DNA binding and cleavage[16]

Other CNS and Receptor-Modulating Activities

Beyond the major areas of oncology and infectious diseases, this scaffold shows significant versatility. Notably, pyrazole derivatives have been extensively studied as potent and selective antagonists for the brain cannabinoid receptor (CB1).[18] The lead compound in this class, SR141716A, features a pyrazole-3-carboxamide group. Structure-activity studies have revealed that a para-substituted phenyl ring at the C5 position and a 2,4-dichlorophenyl group at the N1 position are crucial for potent CB1 antagonistic activity.[18] Such compounds have therapeutic potential and serve as valuable pharmacological probes for studying the endocannabinoid system.[19]

Experimental Protocols

Protocol 1: General Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylates[4]

This protocol describes a common two-step synthesis.

Step A: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate intermediate

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1 eq.) in absolute ethanol under an inert atmosphere.

  • To this solution, add diethyl oxalate (1 eq.) dropwise at 0-5°C.

  • Add the appropriate substituted acetophenone (1 eq.) dropwise while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the intermediate product.

  • Filter, wash with water, and dry the solid. Recrystallize from ethanol if necessary. Causality Note: Sodium ethoxide acts as a strong base to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate that attacks the electrophilic carbonyl of diethyl oxalate in a Claisen condensation reaction.

Step B: Cyclization to form the Pyrazole Ring

  • Suspend the ethyl 2,4-dioxo-4-arylbutanoate intermediate (1 eq.) in ethanol.

  • Add hydrazine hydrate (1.2 eq.) followed by a catalytic amount of glacial acetic acid. Causality Note: The acetic acid catalyzes the condensation by protonating the carbonyl oxygens, making them more susceptible to nucleophilic attack by the hydrazine nitrogens, which initiates the cyclization cascade.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the final product by recrystallization from a suitable solvent (e.g., ethanol) to yield the ethyl 5-aryl-1H-pyrazole-3-carboxylate.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)[20]
  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to each well.

  • Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 10 µL of the standardized bacterial suspension to each well.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

Pyrazole-3-carboxylate esters represent a highly versatile and privileged scaffold in modern drug discovery. Their synthetic tractability allows for the creation of large, diverse libraries, and their demonstrated biological activities span a wide range of therapeutic areas, including infectious diseases, inflammation, and oncology. The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships and mechanisms of action. This guide has provided a framework for this understanding, synthesizing critical data and methodologies to empower researchers to rationally design and evaluate the next generation of pyrazole-based therapeutics.

References

  • Al-Abdullah, N. H., Al-Tuwaijri, H. M., Hassan, H. M., & Hafez, H. G. (n.d.). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed. [Link]

  • Lan, R., Liu, Q., Fan, P., Lin, S., & Fernando, S. R. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • Wang, B., Qin, W., Wu, F., Chen, L., & Zuo, Z. (n.d.). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed. [Link]

  • Bhandari, S., Kumar, V., & Singh, R. (2022). Current status of pyrazole and its biological activities. PMC. [Link]

  • Yogi, B. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Butkute, S., Jukneviciute, G., Vaickelioniene, R., & Vaickelionis, J. (2022). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. PMC. [Link]

  • Hameed, A., Zehra, S. S., Abbas, S. A., & Khan, K. M. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Rana, K. (2022). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. Semantic Scholar. [Link]

  • Hacıalioğlu, E., Taşdemir, V., Genç, H., & Tozlu, İ. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Tozlu, İ., Şahin, E., Ulusoy, G., & Gök, B. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. [Link]

  • Chahal, V. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Chahal. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Manikandan, A., Sakthidevi, V., & Kanth, S. V. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]

  • Ge, G., Angelucci, A., & Piras, M. (2024). Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3. PubMed. [Link]

  • Thore, S. N., Kauthale, S. S., & Gupta, A. K. (n.d.). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. PubMed. [Link]

  • Li, W., He, Y., & Chen, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]

  • Ali, N., Coleman, H., Taher, A., Sarg, M., & Elnagdi, N. H. (n.d.). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • Thore, S. N., Gupta, A. K., & Kauthale, S. S. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. [Link]

  • Sasmal, P. K., Talwar, R., Swetha, J., Balasubrahmanyam, D., & Venkatesham, B. (n.d.). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. ChEMBL. [Link]

  • Li, W., He, Y., Chen, J., Li, X., & Zha, G. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Cerra, B., Zara, S., & Viale, F. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. [Link]

  • Xia, H., Wang, W., & Zhang, A. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. PubMed. [Link]

  • El-Metwally, A. M. (2023). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Yerragunta, V., Suman, D., Swamy, K., Anusha, V., Patil, P., & Naresh, M. (n.d.). Pyrazole and Its Biological Activity. PharmaTutor. [Link]

  • Xia, H. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. ResearchGate. [Link]

  • Al-Ostath, A. I. A., Al-Ghorbani, M., & Muthanna, B. K. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Kumar, R., & Kumar, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]

  • Gläser, J., Schilling, K., & Böhme, L. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Moghal, S. A., El-Zahabi, H. S. A., & Al-Omair, M. A. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

  • Takate, S. J., Shinde, A. D., & Karale, B. K. (2019). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

  • Kauthale, S. S., Thore, S. N., & Gupta, A. K. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed. [Link]

  • Sasmal, P. K., Talwar, R., & Swetha, J. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed. [Link]

  • (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • (n.d.). Synthesis of Pyrazole derivatives (3a–h). ResearchGate. [Link]

Sources

A Technical Guide to the Synthesis of Methyl 5-amino-1H-pyrazole-3-carboxylate: Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Methyl 5-amino-1H-pyrazole-3-carboxylate, in particular, serves as a crucial building block for the synthesis of more complex bioactive molecules. This guide provides an in-depth analysis of the common starting materials and synthetic strategies employed in the preparation of this valuable intermediate, offering insights into the underlying chemical principles and practical considerations for laboratory synthesis.

Introduction to the 5-Aminopyrazole Scaffold

5-Aminopyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms and an amino group at the C5 position.[3][4] The presence of multiple functional groups—the amino group, the pyrazole ring nitrogens, and in the case of our target molecule, a carboxylate group—renders them highly versatile for further chemical modifications. The synthesis of these compounds has been a subject of extensive research, leading to the development of several reliable synthetic routes.[1]

Key Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached from several retrosynthetic perspectives. The most prevalent methods involve the condensation of a three-carbon dielectrophilic component with hydrazine or its derivatives.

The β-Ketonitrile Approach: A Versatile and Widely Used Method

The condensation of β-ketonitriles with hydrazines is arguably the most versatile and commonly employed method for the synthesis of 5-aminopyrazoles.[4] The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon.[4]

For the synthesis of this compound, the required β-ketonitrile precursor would be methyl 2-cyano-3-oxobutanoate or a related derivative.

Reaction Pathway:

G cluster_0 β-Ketonitrile Route Start1 Methyl 2-cyano-3-oxobutanoate Intermediate Hydrazone Intermediate Start1->Intermediate + Start2 Hydrazine Hydrate Start2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Synthesis via the β-ketonitrile pathway.

Experimental Protocol (General):

  • Dissolve the β-ketonitrile in a suitable solvent, such as ethanol or acetic acid.

  • Add hydrazine hydrate (or a substituted hydrazine) to the solution.

  • The reaction mixture is typically stirred at room temperature or heated under reflux, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by cooling the reaction mixture to induce crystallization, followed by filtration, or by solvent evaporation and subsequent purification via recrystallization or column chromatography.

Reagent/ConditionRole/PurposeTypical Values
Solvent Reaction mediumEthanol, Acetic Acid
Temperature Reaction kineticsRoom Temperature to Reflux
Reaction Time To completion2-24 hours
Work-up Isolation and purificationCrystallization, Chromatography
The Cyanoacetohydrazide Pathway: A Direct and Efficient Route

Cyanoacetohydrazide is a highly versatile precursor in heterocyclic synthesis due to its multiple reactive functional groups.[5][6] It can be effectively utilized to construct the pyrazole ring of the target molecule.

Reaction Pathway:

The synthesis of pyrazoles from cyanoacetohydrazide often involves its reaction with a suitable 1,3-dielectrophile. For instance, reaction with an appropriate β-ketoester or its equivalent can lead to the desired product.

G cluster_1 Cyanoacetohydrazide Route Start3 Cyanoacetohydrazide Product2 This compound Start3->Product2 + Start4 β-Ketoester derivative Start4->Product2

Caption: Synthesis from cyanoacetohydrazide.

Experimental Protocol (General):

  • Cyanoacetohydrazide and the chosen β-ketoester are dissolved in a solvent like ethanol or glacial acetic acid.[6]

  • A catalytic amount of a base (e.g., piperidine) or acid may be added to facilitate the reaction.

  • The mixture is heated under reflux for a specified period.

  • Work-up and purification are performed as described in the previous method.

The α,β-Unsaturated Nitrile Approach

Another significant route for the synthesis of 3(5)-aminopyrazoles involves the condensation of α,β-unsaturated nitriles with hydrazines.[1] For the target molecule, an appropriately substituted α,β-unsaturated nitrile bearing an ester group would be the key starting material.

Reaction Pathway:

G cluster_2 α,β-Unsaturated Nitrile Route Start5 Methyl 2-cyano-3-methoxyacrylate Product3 This compound Start5->Product3 + Start6 Hydrazine Hydrate Start6->Product3

Caption: Synthesis from an α,β-unsaturated nitrile.

Causality in Experimental Choices: The choice of a leaving group (e.g., methoxy) at the β-position of the unsaturated nitrile is crucial for the successful cyclization to the pyrazole ring.

The Dimethyl Acetylenedicarboxylate (DMAD) Method

A one-pot synthesis of a pyrazole carboxylate has been reported through the reaction of a hydrazine with dimethyl acetylenedicarboxylate (DMAD).[7] While the cited example uses phenylhydrazine to produce a 5-hydroxy-pyrazole, this approach highlights the potential of acetylenic esters as starting materials. To obtain the 5-amino derivative, a different synthetic design would be necessary, possibly involving a protected hydrazine derivative.

Reaction Pathway (Illustrative for a related pyrazole):

G cluster_3 DMAD Route (Illustrative) Start7 Phenylhydrazine Product4 Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Start7->Product4 + Start8 Dimethyl Acetylenedicarboxylate (DMAD) Start8->Product4

Caption: Illustrative synthesis using DMAD.

Comparative Analysis of Synthetic Routes

Synthetic RouteStarting MaterialsAdvantagesDisadvantages
β-Ketonitrile β-Ketonitrile, HydrazineHigh versatility, good yields, readily available starting materials.[4]β-Ketonitriles can be unstable.
Cyanoacetohydrazide Cyanoacetohydrazide, β-KetoesterDirect, efficient, utilizes a versatile precursor.[5][6]May require specific reaction conditions to control regioselectivity.
α,β-Unsaturated Nitrile α,β-Unsaturated Nitrile, HydrazineGood for specific substitution patterns.[1]Synthesis of the unsaturated nitrile precursor can be multi-step.
DMAD Hydrazine derivative, DMADOne-pot reaction.[7]May lead to different isomers (e.g., hydroxy-pyrazole) depending on the hydrazine used.

Conclusion

The synthesis of this compound can be achieved through several strategic pathways, with the choice of starting materials being a critical determinant of the overall efficiency and practicality of the synthesis. The β-ketonitrile and cyanoacetohydrazide routes represent robust and widely applicable methods. A thorough understanding of the reaction mechanisms and careful optimization of the reaction conditions are paramount for achieving high yields and purity of this important synthetic intermediate. This guide provides a foundational understanding for researchers to select the most appropriate synthetic strategy based on the availability of starting materials, desired scale of production, and laboratory capabilities.

References

The Aminopyrazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The aminopyrazole nucleus represents a quintessential "privileged scaffold" in medicinal chemistry, evolving from a simple heterocyclic building block to the core of numerous blockbuster drugs.[1] This guide provides a comprehensive technical overview of the discovery and history of aminopyrazole compounds. We trace their journey from foundational synthetic methodologies to their pivotal role in two major therapeutic revolutions: the development of selective COX-2 inhibitors for anti-inflammatory therapy and the rise of kinase inhibitors in oncology.[2][3][4] This document details the causality behind key experimental choices, outlines validated protocols, and visualizes the complex biological pathways these compounds modulate. By synthesizing historical milestones with modern applications, including the recent approval of the BTK inhibitor Pirtobrutinib, this guide serves as an authoritative resource for professionals engaged in the art and science of drug discovery.[1]

Chapter 1: Introduction to the Aminopyrazole Scaffold

The Pyrazole Nucleus: Chemical Properties and Significance

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry due to its metabolic stability and versatile synthetic accessibility.[2][5] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to form critical interactions with a wide range of biological targets.[6] This has led to the development of pyrazole-containing drugs across numerous therapeutic areas, including anti-inflammatory, analgesic, anticancer, and antidiabetic agents.[7]

The Amino Advantage: Transforming the Scaffold

The introduction of an amino (-NH2) group onto the pyrazole ring creates the aminopyrazole (AP) scaffold, a framework with dramatically enhanced utility in drug discovery.[2] This functionalization provides an additional, crucial point for hydrogen bonding, which is particularly effective for anchoring ligands within the active sites of enzymes like kinases.[4] Depending on the position of the amino group, APs are classified as 3-aminopyrazoles (3APs), 4-aminopyrazoles (4APs), or 5-aminopyrazoles (5APs), each offering distinct vectors for chemical modification and biological activity.[1] 5-Aminopyrazoles, for instance, are particularly versatile starting materials for creating fused heterocyclic systems with broad biological activity.[5][8]

A Brief History: From Early Discoveries to Modern Medicine

The therapeutic potential of pyrazole derivatives was recognized early on with the discovery of the antipyretic properties of Antipyrine.[9] Early bioactive aminopyrazoles include Aminophenazone and Metamizole, which feature an amino group at the 4-position.[2] However, the true explosion of interest in the aminopyrazole scaffold began in the late 20th century, driven by two key discoveries: the identification of cyclooxygenase (COX) isoforms and a deeper understanding of the human kinome. These breakthroughs set the stage for the rational design of highly selective and potent aminopyrazole-based drugs.

Chapter 2: Foundational Synthetic Strategies

The preparation of the aminopyrazole core is well-established, relying on robust and scalable cyclization reactions. The choice of starting materials dictates the final substitution pattern, allowing for a high degree of chemical diversity.

The Cornerstone Reaction: Condensation of Hydrazines with β-Ketonitriles

One of the most common and reliable methods for synthesizing 3(5)-aminopyrazoles is the condensation of a hydrazine with a β-ketonitrile.[10] The causality of this reaction lies in the dual electrophilic nature of the β-ketonitrile, which possesses both a ketone and a nitrile group susceptible to nucleophilic attack by the hydrazine.

  • Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Add the selected hydrazine hydrate or hydrazine salt (1.1 eq) to the solution. If using a salt, a mild base (e.g., sodium acetate) may be added.

  • Condensation & Cyclization: Heat the reaction mixture to reflux for 2-6 hours. The initial step is the formation of a hydrazone intermediate via nucleophilic attack on the carbonyl group.[10]

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of the five-membered aminopyrazole ring.[10]

  • Workup and Purification: Upon completion (monitored by TLC), cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Alternative Pathway: Cyclization with α,β-Unsaturated Nitriles

An alternative major route involves the condensation of hydrazines with α,β-unsaturated nitriles that contain a leaving group at the β-position (e.g., an alkoxy or amino group).[10][11] This method is particularly useful for synthesizing 5-amino-4-cyanopyrazoles from precursors like alkoxymethylenemalononitriles.[11] The reaction proceeds via a Michael addition followed by cyclization and elimination of the leaving group.

Workflow Diagram: Visualizing Core Aminopyrazole Synthesis

G cluster_0 Route 1: From β-Ketonitriles cluster_1 Route 2: From α,β-Unsaturated Nitriles start1 β-Ketonitrile (R-CO-CH2-CN) inter1 Hydrazone Intermediate start1->inter1 Condensation prod1 3(5)-Aminopyrazole inter1->prod1 Intramolecular Cyclization reag1 Hydrazine (NH2NH2) reag1->inter1 start2 α,β-Unsaturated Nitrile (LG-CH=C(R)-CN) inter2 Adduct start2->inter2 Michael Addition prod2 5-Aminopyrazole inter2->prod2 Cyclization & Elimination reag2 Hydrazine (NH2NH2) reag2->inter2

Caption: Primary synthetic routes to the aminopyrazole core.

Chapter 3: A Paradigm Shift in Anti-Inflammatory Therapy: The Rise of COX-2 Inhibitors

The story of the aminopyrazole scaffold is incomplete without discussing its central role in the development of selective COX-2 inhibitors, a class of drugs that redefined anti-inflammatory treatment.

The Scientific Rationale: Discovery of COX-1 and COX-2 Isoforms

In the early 1990s, the discovery of two distinct cyclooxygenase (COX) isoforms revolutionized the field.[3] COX-1 was identified as a constitutive enzyme responsible for homeostatic functions like protecting the gastrointestinal lining, while COX-2 was found to be an inducible enzyme, significantly upregulated at sites of inflammation.[3] This presented a clear therapeutic hypothesis: selectively inhibiting COX-2 could provide powerful anti-inflammatory effects while sparing the protective functions of COX-1, thereby reducing the severe gastrointestinal side effects associated with traditional NSAIDs.[3][12]

Case Study: The Discovery and Development of Celecoxib

A research team at Searle (a division of Monsanto) capitalized on this hypothesis, leading to the discovery of Celecoxib.[13] The development process began with an earlier compound, DuP-697, which served as a key structural model for diaryl heterocycles with COX-2 selectivity.[13] Through structure-activity relationship (SAR) studies, the team identified a 1,5-diarylpyrazole scaffold as a highly promising core. A critical feature for selectivity was the incorporation of a sulfonamide (-SO2NH2) or methylsulfone (-SO2CH3) moiety on one of the aryl rings.[13] This effort culminated in Celecoxib, which was approved by the FDA in 1998 and became a first-in-class blockbuster drug.[7]

Mechanism of Selectivity: A Structural Perspective

Celecoxib's selectivity for COX-2 is a textbook example of structure-based drug design. The active site of the COX-2 enzyme contains a hydrophilic side pocket that is absent in COX-1 due to a key amino acid difference (valine in COX-2 vs. the bulkier isoleucine in COX-1).[3] The polar sulfonamide side chain of Celecoxib is perfectly positioned to bind within this specific side pocket, anchoring the drug with high affinity.[3] Because COX-1 lacks this pocket, Celecoxib cannot bind as effectively, resulting in its selective inhibition of COX-2.

Signaling Pathway Diagram: COX-2 in the Inflammatory Cascade

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

Data Summary: Comparative COX Inhibition by Celecoxib

The selectivity of Celecoxib is quantified by comparing its inhibitory concentration (IC50) against both COX isoforms.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375

Note: IC50 values can vary based on assay conditions. Data presented is representative.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a standard method to determine the COX inhibitory activity of a test compound like Celecoxib.[3]

  • Enzyme Preparation: Use human recombinant COX-1 and COX-2 enzymes.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., Celecoxib) in a suitable solvent like DMSO.

  • Pre-incubation: In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle (DMSO control) in an assay buffer for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.

  • Quantification of Prostaglandin: Measure the amount of Prostaglandin E2 (PGE2) produced using a commercial Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Chapter 4: The Kinase Inhibitor Revolution: Aminopyrazoles as Hinge-Binders

While COX-2 inhibitors marked a major success, the true versatility of the aminopyrazole scaffold was fully realized in the era of targeted cancer therapy, specifically in the development of protein kinase inhibitors.

The Hinge-Binding Motif: A Key to Potency and Selectivity

Protein kinases are a large family of enzymes that regulate nearly all aspects of cell life by phosphorylating other proteins. Their dysregulation is a hallmark of cancer. The aminopyrazole core emerged as a premier "hinge-binding" motif.[4] The ATP-binding site of most kinases has a flexible "hinge region" that connects the N- and C-terminal lobes. The aminopyrazole scaffold is perfectly shaped to form a triad of crucial hydrogen bonds with the backbone of this hinge region, effectively mimicking the adenine portion of ATP and blocking the enzyme's function.[4]

Exploring the ATP Pocket: Structure-Activity Relationships (SAR)

The power of the aminopyrazole scaffold lies in its capacity for extensive decoration. By systematically adding different chemical groups to the core, medicinal chemists can fine-tune the inhibitor's properties.[4][14]

  • Substitutions at the C4 and C5 positions can extend into the hydrophobic pocket adjacent to the hinge, enhancing potency and selectivity.[4]

  • Modifications at the N1 position often project out towards the solvent-exposed region, providing an avenue to improve pharmacokinetic properties like solubility and cell permeability.[14]

Case Studies in Oncology

The aminopyrazole core is present in numerous kinase inhibitors that have entered clinical trials or received FDA approval.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are critical regulators of the cell cycle. Aminopyrazole-based compounds like AT7519 have been developed as multi-CDK inhibitors, showing promise in treating various cancers by inducing apoptosis.[4][15]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: To combat acquired resistance, a common problem with kinase inhibitors, novel aminopyrazole derivatives were designed to covalently bind to a cysteine residue in the P-loop of FGFR. This irreversible binding maintains activity even against "gatekeeper" mutations that block traditional inhibitors.[16][17]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: The recent approval of Pirtobrutinib, a non-covalent BTK inhibitor, for treating mantle cell lymphoma and chronic lymphocytic leukemia, highlights the enduring success and modern relevance of the aminopyrazole scaffold in oncology.[1]

Mechanism Diagram: Kinase Inhibition Workflow

G cluster_kinase Kinase Active Site Hinge Hinge Region Pocket ATP Binding Pocket PhosphoSubstrate Phosphorylated Substrate Pocket->PhosphoSubstrate Phosphorylates ATP ATP ATP->Pocket Binds Inhibitor Aminopyrazole Inhibitor Inhibitor->Hinge Forms H-Bonds (Competitive Inhibition) Substrate Substrate Protein Substrate->Pocket Binds Signal Downstream Signaling PhosphoSubstrate->Signal

Caption: Aminopyrazoles act as competitive ATP inhibitors.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a drug binds to its intended target within the complex environment of a living cell.[18]

  • Cell Treatment: Treat intact cancer cells with the aminopyrazole inhibitor or a vehicle control for a set period.

  • Heating: Heat the cell suspensions across a range of temperatures (e.g., 37°C to 65°C) for 3 minutes. The principle is that a protein will be stabilized against thermal denaturation when its ligand is bound.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregates: Centrifuge the lysate at high speed to pellet the denatured, aggregated proteins. The soluble fraction, containing the non-denatured proteins, remains in the supernatant.

  • Protein Detection: Collect the supernatant and quantify the amount of the target kinase remaining soluble at each temperature using methods like Western Blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples confirms target engagement.[18]

Chapter 5: Beyond Inflammation and Cancer: The Broadening Therapeutic Landscape

The utility of the aminopyrazole scaffold is not limited to COX and kinase inhibition. Its versatile nature has led to its exploration in a variety of other therapeutic areas.

  • Anti-Infective Agents: 3-Aminopyrazole derivatives have been identified that target both DNA Gyrase and Topoisomerase IV, essential enzymes in bacteria, demonstrating potential as novel antibacterial agents.[2] Other derivatives have shown activity as HIV-1 inhibitors.[2]

  • Anticonvulsant Activity: Molecules with a 4-aminopyrazole structure have been studied for their anticonvulsant properties, highlighting potential applications in neurological disorders.[2]

Chapter 6: Conclusion and Future Directions

From its humble beginnings as a heterocyclic chemical, the aminopyrazole has proven to be an exceptionally fruitful scaffold for drug discovery. Its synthetic tractability and ideal geometry for enzyme active site interactions have enabled the development of transformative medicines. The historical successes of Celecoxib and the ongoing wave of kinase inhibitors like Pirtobrutinib validate its status as a privileged core.[1][3]

The future of aminopyrazole research remains bright. Emerging strategies include:

  • Scaffold Hopping and Bioisosteric Replacement: Using computational tools to replace parts of known drugs with an aminopyrazole core (or vice versa) to discover novel chemical entities with improved properties or new intellectual property.[19][20]

  • Targeted Protein Degradation: Incorporating the aminopyrazole scaffold as a warhead in Proteolysis Targeting Chimeras (PROTACs). One such PROTAC has been developed to selectively degrade CDK9, demonstrating a new modality for targeting previously "undruggable" functions of proteins.[21]

  • Covalent Inhibition: Further expanding the rational design of covalent inhibitors to target other enzyme classes and overcome drug resistance.[16][17]

The aminopyrazole's journey is a testament to the power of medicinal chemistry, demonstrating how a simple, elegant chemical core can be iteratively refined to address complex human diseases. Its legacy will undoubtedly continue to grow as researchers build upon this rich history to create the next generation of targeted therapies.

References

  • PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • PubMed Central. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • ACS Publications. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors | Journal of Medicinal Chemistry.
  • MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • ACS Publications. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 | ACS Medicinal Chemistry Letters.
  • Benchchem. (n.d.). In-depth Technical Guide on the Mechanism of Action of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole.
  • NIH. (n.d.). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC.
  • Unknown. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • ResearchGate. (2025). Synthesis of Celecoxib and Structural Analogs- A Review.
  • Benchchem. (n.d.). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.
  • PubMed Central. (n.d.). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC.
  • ACS Publications. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations | ACS Omega.
  • Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors.
  • NIH. (2011). Approaches towards the synthesis of 5-aminopyrazoles - PMC.
  • Unknown. (n.d.). Synthesis research progress in COX-2 inhibitors Celecoxib.
  • MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • ACS Publications. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry.
  • PubMed. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity.
  • Unknown. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • NIH. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC.
  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies.
  • Unknown. (n.d.). RECENT DEVELOPMENTS IN CHEMISTRY OF S(5)-AMINOPYRAZOLES.
  • PubMed. (n.d.). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy.
  • PubMed. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization.
  • PubMed. (2021). Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to venetoclax.

Sources

A Theoretical and Computational Guide to Methyl 5-amino-1H-pyrazole-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-amino-1H-pyrazole-3-carboxylate is a cornerstone heterocyclic scaffold in medicinal chemistry, valued for its structural versatility and broad spectrum of biological activities.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to investigate this molecule. By elucidating its electronic structure, reactivity, and interaction with biological targets through advanced computational techniques, we aim to accelerate the rational design of novel therapeutics. This document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery.[2] Its unique electronic and structural characteristics allow for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacological properties.[2] This versatility has led to the successful development of numerous clinically approved drugs. The subject of this guide, this compound, serves as a critical building block for a wide array of therapeutic agents, including kinase inhibitors and anticancer compounds.[3][4]

Theoretical and computational chemistry have become indispensable for understanding the structure-activity relationships (SAR) of pyrazole derivatives, guiding the design of new compounds with improved efficacy and selectivity.[2][5] This guide will explore the application of these methods to this compound, providing a comprehensive theoretical framework for its application in drug development.

Molecular and Electronic Structure: A Quantum Mechanical Perspective

A fundamental understanding of the electronic properties of this compound is crucial for predicting its reactivity and intermolecular interactions. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose, offering detailed insights into the molecule's electronic structure.[5][6][7][8]

Geometry Optimization and Frontier Molecular Orbitals

The initial step in any theoretical study is the optimization of the molecule's geometry to find its most stable conformation. DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, provide a balance of accuracy and computational efficiency for this task.[6][9]

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests lower reactivity.[9]

Table 1: Calculated Electronic Properties of this compound (Illustrative)

PropertyValue (Illustrative)Significance
HOMO Energy-6.2 eVElectron-donating capability
LUMO Energy-1.5 eVElectron-accepting capability
HOMO-LUMO Gap4.7 eVChemical stability and reactivity
Dipole Moment3.5 DPolarity and intermolecular interactions
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface. It helps identify regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group, indicating their susceptibility to electrophilic attack. Conversely, the amino group's hydrogen atoms would exhibit a positive potential, making them potential sites for nucleophilic interaction.

Computational Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for the theoretical analysis of this compound.

G cluster_input Input cluster_computation Computational Analysis cluster_output Output & Interpretation Input Methyl 5-amino-1H- pyrazole-3-carboxylate Structure DFT DFT Calculation (B3LYP/6-31G(d,p)) Input->DFT GeoOpt Geometry Optimization DFT->GeoOpt Freq Frequency Analysis GeoOpt->Freq FMO Frontier Molecular Orbital Analysis (HOMO/LUMO) GeoOpt->FMO MEP Molecular Electrostatic Potential (MEP) GeoOpt->MEP Properties Electronic Properties (Energy, Dipole Moment) FMO->Properties Reactivity Reactivity Prediction (Electrophilic/Nucleophilic Sites) MEP->Reactivity SAR Structure-Activity Relationship Insights Properties->SAR Reactivity->SAR

Caption: Computational workflow for theoretical analysis.

Application in Drug Design: Molecular Docking and QSAR

Computational methods play a pivotal role in modern drug discovery by predicting how a ligand will interact with a biological target and by correlating a compound's structure with its activity.[5]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor.[5] This method is instrumental in understanding the binding mode of pyrazole derivatives to their biological targets.[3] For instance, docking studies can reveal key hydrogen bonding and hydrophobic interactions between this compound derivatives and the active site of a kinase, providing a rationale for their inhibitory activity.

Protocol for Molecular Docking:

  • Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate the 3D structure of the this compound derivative. Minimize its energy using a suitable force field.

  • Docking Simulation: Define the binding site on the receptor. Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligand within the active site.

  • Analysis of Results: Analyze the predicted binding poses and scoring functions to identify the most likely binding mode and to estimate the binding affinity. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1] By developing QSAR models, researchers can predict the activity of novel compounds before they are synthesized, thus prioritizing the most promising candidates.[10] For pyrazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed to optimize their anticancer and anti-inflammatory activities.[1] More advanced techniques like 5D-QSAR, which consider induced-fit models, can further enhance the predictive power for designing potent inhibitors, for example, against the Epidermal Growth Factor Receptor (EGFR).[11][12][13]

Synthesis and Characterization

While this guide focuses on theoretical studies, it is important to note the synthetic accessibility of this compound and its derivatives. One common synthetic route involves the condensation of a β-keto ester with a hydrazine derivative.[14][15] For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can yield a pyrazolone intermediate, which can be further modified.[15] Another approach involves the reaction of phenyl hydrazine with dimethyl acetylene dicarboxylate (DMAD).[16]

Characterization of the synthesized compounds typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structure.[15][16][17]

Future Directions

The field of computational chemistry is continually evolving, with new methodologies offering greater accuracy and predictive power.[5] Future theoretical studies on this compound and its derivatives will likely involve:

  • Advanced Molecular Dynamics Simulations: To explore the dynamic behavior and conformational flexibility of these molecules in a biological environment.[5]

  • Machine Learning and Artificial Intelligence: To develop more robust QSAR models and to accelerate the discovery of novel pyrazole derivatives with desired therapeutic properties by incorporating machine learning.[1][5]

  • Multi-scale Modeling: To integrate different levels of theory to provide a more comprehensive understanding of the biological activity of these compounds.[5]

Conclusion

Theoretical and computational studies are indispensable tools in the modern drug discovery pipeline. For a versatile scaffold like this compound, these methods provide profound insights into its electronic structure, reactivity, and interactions with biological targets. By leveraging the power of DFT, molecular docking, and QSAR, researchers can rationally design and optimize novel pyrazole-based therapeutics with enhanced efficacy and safety profiles. This guide has provided a comprehensive overview of these theoretical approaches, offering a solid foundation for further research and development in this exciting area of medicinal chemistry.

References

  • Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science - Benchchem.
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024-03-06).
  • REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES - ijrpr.
  • 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors - ProQuest.
  • 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors - Semantic Scholar.
  • 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors - PubMed. (2022-11-07).
  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022-01-23).
  • (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2025-08-10).
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PubMed Central. (2025-11-23).
  • (PDF) Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - ResearchGate.
  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed. (2025-07-01).
  • Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (2025-08-05).
  • (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - ResearchGate. (2024-10-10).
  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… - OUCI.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI.
  • Synthesis and DFT calculation of novel pyrazole derivatives - ResearchGate. (2025-08-07).
  • molecular docking, synthesis, characterization and adme studies of some new five-member ring.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI.
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage.
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. (2025-08-08).
  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. (2020-11-13).
  • Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Sigma-Aldrich.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed. (2012-08-15).
  • AJ C - Asian Publication Corporation.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. (2024-06-13).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (2023-04-25).

Sources

solubility profile of methyl 5-amino-1H-pyrazole-3-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 5-amino-1H-pyrazole-3-carboxylate

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various media, profoundly impacting bioavailability, formulation development, and process chemistry.[1][2] this compound is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of a wide array of molecules with diverse biological activities.[3] This technical guide provides a comprehensive examination of the solubility profile of this compound. We will delve into the theoretical principles governing its solubility, present detailed experimental protocols for its determination, analyze its expected solubility in a range of common solvents, and discuss the key factors that influence this critical parameter. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics.

Introduction to this compound

This compound is a functionalized pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[3] The presence of an amino group (-NH₂) and a methyl ester group (-COOCH₃) on the pyrazole core of this specific molecule provides key sites for hydrogen bonding and polar interactions, making its solubility a complex and crucial characteristic to understand for its application in both synthetic chemistry and pharmaceutical formulation.

The solubility of a compound dictates the design of crystallization processes, the choice of solvents for chemical reactions, and, most critically in a pharmaceutical context, the dissolution rate and subsequent absorption in the body.[4][5] A comprehensive solubility profile is therefore not merely academic; it is a foundational dataset for successful drug development and chemical manufacturing.

Physicochemical Properties

A molecule's physical and chemical properties are intrinsic determinants of its solubility. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₇N₃O₂[6]
Molecular Weight 141.13 g/mol [6]
IUPAC Name This compound[6]
CAS Number 632365-54-9[6]
Structure
Canonical SMILES: COC(=O)C1=CC(=NN1)N[7]
XLogP3 0.1[6]

The low XLogP3 value suggests a relatively hydrophilic character, predicting appreciable solubility in polar solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound is governed by the interplay of its functional groups with the solvent molecules.

  • Pyrazole Ring: The ring contains both a hydrogen bond donor (N-H) and hydrogen bond acceptors (the pyridine-like nitrogen). This allows it to interact favorably with both protic and aprotic polar solvents.[8]

  • Amino Group (-NH₂): This is a primary hydrogen bond donor, significantly enhancing interactions with polar protic solvents (like water and ethanol) and polar aprotic solvents (like DMSO).

  • Methyl Ester Group (-COOCH₃): The carbonyl oxygen is a strong hydrogen bond acceptor, while the ester group as a whole contributes to the molecule's polarity.

  • Tautomerism: Pyrazole derivatives can exist in different tautomeric forms.[8][9] The equilibrium between these forms can be solvent-dependent and may influence the overall solubility.

The following diagram illustrates the relationship between the solute's functional groups and various solvent types.

cluster_solute This compound cluster_solvents Solvent Classes Solute Functional Groups Amino (-NH₂) Pyrazole (N-H, N:) Ester (-COOCH₃) PolarProtic Polar Protic (e.g., Water, Ethanol) Solute:f0->PolarProtic Strong H-Bonding (Donor & Acceptor) Solute:f1->PolarProtic H-Bonding Solute:f2->PolarProtic H-Bonding (Acceptor) PolarAprotic Polar Aprotic (e.g., DMSO, Acetonitrile) Solute:f0->PolarAprotic H-Bonding (Donor) Solute:f1->PolarAprotic Dipole-Dipole Solute:f2->PolarAprotic Dipole-Dipole NonPolar Non-Polar (e.g., Hexane, Toluene) Solute->NonPolar Weak Interaction (Poor Solubility)

Caption: Solute-solvent interaction potential.

Experimental Determination of Thermodynamic Solubility

The gold standard for determining equilibrium solubility is the shake-flask method.[2][4] This method measures the concentration of a saturated solution in thermodynamic equilibrium with the solid drug at a specific temperature. The reliability of this method hinges on ensuring that equilibrium has been reached and that the analytical method for quantification is accurate and validated.[4][10]

Detailed Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system by including equilibrium confirmation steps.

Materials:

  • This compound (pure, solid)

  • Selected solvents (e.g., water, pH 1.2, 4.5, 6.8 buffers, ethanol, DMSO, acetonitrile)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical balance

  • Validated HPLC-UV or UV-Vis spectrophotometer system

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period. To ensure equilibrium is reached, a time-course study is essential. Samples should be taken at various time points (e.g., 24, 48, and 72 hours).[11] Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[11]

  • Sample Collection & Separation: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Dilution: Promptly dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[12]

  • Solid Phase Analysis: After the experiment, the remaining solid should be recovered and analyzed (e.g., by XRPD or DSC) to check for any polymorphic transformations or solvate formation during the experiment, which could alter the solubility.

Experimental Workflow Diagram

prep 1. Preparation Add excess solid to vial solvent 2. Solvent Addition Add known volume of solvent prep->solvent shake 3. Equilibration Shake at constant T (24-72h) Confirm equilibrium solvent->shake settle 4. Phase Separation Settle & withdraw supernatant shake->settle solid 8. Solid Analysis (Optional) Analyze remaining solid (XRPD) shake->solid filter 5. Filtration Remove undissolved solid (0.22 µm syringe filter) settle->filter dilute 6. Dilution Dilute filtrate to known conc. filter->dilute analyze 7. Quantification Analyze by validated HPLC-UV method dilute->analyze result Result: Equilibrium Solubility (mg/mL) analyze->result

Caption: Shake-Flask method workflow for solubility.

Solubility Profile in Different Solvents

While extensive experimental data for this specific molecule is not publicly available, a qualitative and semi-quantitative solubility profile can be predicted based on its structure and data from closely related pyrazole compounds.[7] The following table summarizes the expected solubility of this compound in a range of common laboratory and pharmaceutical solvents.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe molecule has multiple H-bond donors/acceptors, but the overall hydrocarbon structure and pyrazole ring limit high aqueous solubility. Solubility is expected to be pH-dependent.
EthanolSolubleThe ethanol backbone is nonpolar enough to accommodate the pyrazole ring, while the hydroxyl group readily interacts with the amino and ester groups.
MethanolSolubleSimilar to ethanol, methanol is a good solvent for polar, functionalized molecules.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Freely SolubleDMSO is a powerful, highly polar solvent and an excellent H-bond acceptor, making it ideal for dissolving molecules with H-bond donors like -NH₂ and N-H.[7]
Acetonitrile (ACN)SolubleACN is polar and can accept hydrogen bonds, leading to good solubility for many functionalized organic molecules. A similar compound showed high solubility in ACN.[7]
N,N-Dimethylformamide (DMF)Freely SolubleSimilar to DMSO, DMF is a strong polar aprotic solvent capable of solvating a wide range of compounds.
Moderately Polar Ethyl AcetateSlightly SolubleThe ester functionality allows for some polar interactions, but the overall polarity is lower than alcohols or aprotic solvents, leading to reduced solubility.
Non-Polar Hexane / HeptaneInsolubleThe high polarity and hydrogen bonding capability of the solute are incompatible with the non-polar, dispersion-force-dominant nature of alkanes.
TolueneVery Slightly SolubleThe aromatic ring of toluene allows for some weak π-π stacking interactions with the pyrazole ring, but it cannot effectively solvate the polar amino and ester groups.

Factors Influencing Solubility

Effect of pH

The solubility of ionizable compounds is highly dependent on the pH of the medium.[2][13] this compound is amphoteric:

  • The amino group is basic and will be protonated (form -NH₃⁺) at low pH.

  • The N-H group on the pyrazole ring is weakly acidic and can be deprotonated at high pH.

Therefore, the lowest solubility is expected at its isoelectric point. At pH values below its pKa (amino group), solubility should increase due to the formation of the more soluble cationic salt. At pH values above its pKa (pyrazole N-H), solubility should increase due to the formation of the anionic salt. For biopharmaceutical classification, solubility is determined across a pH range of 1.2 to 6.8.[11]

Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning solubility increases with temperature.[14][15] This relationship can be described by the van't Hoff equation. Determining the temperature dependency of solubility is crucial for developing crystallization processes and assessing the stability of liquid formulations.

Conclusion

This compound is a polar molecule whose solubility is dominated by its capacity for hydrogen bonding. It is expected to be freely soluble in polar aprotic solvents like DMSO and DMF, soluble in polar protic solvents like ethanol, and sparingly soluble to insoluble in non-polar solvents. Its amphoteric nature makes its aqueous solubility highly pH-dependent. The robust shake-flask method, coupled with a validated HPLC-UV analysis, remains the definitive approach for generating the precise, high-quality solubility data required by researchers, process chemists, and formulation scientists. This guide provides the theoretical basis and practical framework necessary to confidently assess and understand the solubility profile of this important chemical entity.

References

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Rheolution Inc. [URL: https://rheolution.com/measuring-the-solubility-of-pharmaceutical-compounds-using-nephel-o/]
  • This compound | C5H7N3O2 | CID 18445864 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18445864]
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://www.lunduniversity.lu.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [URL: https://www.researchgate.net/publication/225084931_Experimental_and_Computational_Methods_Pertaining_to_Drug_Solubility]
  • Study of the solvation process of some pyrazole derivatives in three different solvents by solution calorimetry and IR spectroscopy. ResearchGate. [URL: https://www.researchgate.net/publication/222384798_Study_of_the_solvation_process_of_some_pyrazole_derivatives_in_three_different_solvents_by_solution_calorimetry_and_IR_spectroscopy]
  • Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Experimental-and-Computational-Methods-Pertaining-to-Jouyban-Gharamaleki-Fakhree/c85d684033b0067645851480f7762634d528b184]
  • Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [URL: https://www.cd-formulation.com/services/method-development-validation-for-solubility-dissolution-curves.html]
  • Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. [URL: http://diposit.ub.edu/dspace/handle/2445/125867]
  • Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr012352]
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9409893/]
  • Annex 4 - Guidance on the design and conduct of equivalence studies for WHO-prequalified products. World Health Organization (WHO). [URL: https://www.who.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [URL: https://www.dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/]
  • An In-depth Technical Guide to the Chemical Properties of Methyl 3-Amino-1H-pyrazole-4-carboxylate. Benchchem. [URL: https://www.benchchem.
  • Analytical Method Selection for Drug Product Dissolution Testing. Separation Science, part of Technology Networks. [URL: https://www.sepscience.com/information/analytical-method-selection-for-drug-product-dissolution-testing-d1157891]
  • This compound hydrochloride. Alchem.Pharmtech. [URL: https://www.alchem-pharmtech.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [URL: https://www.mdpi.com/1422-8599/2012/4/M779]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/134]
  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. [URL: https://www.mdpi.com/1420-3049/29/21/4802]
  • Solubility, Correlation, Dissolution Thermodynamics and Preferential Solvation of Meloxicam in Aqueous Mixtures of 2-Propanol. SID. [URL: https://sid.ir/paper/1004126/en]

Sources

Introduction: A Chemist's Perspective on a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 5-Amino-1H-Pyrazole-3-Carboxylate

This compound is a heterocyclic compound that serves as a crucial structural motif and versatile intermediate in the landscape of medicinal chemistry and drug development.[1] Its pyrazole core is a privileged scaffold found in numerous pharmacologically active molecules, highlighting its importance to researchers in the field.[2][3] The presence of reactive functional groups—an amino group and a methyl ester—makes it an ideal starting point for the synthesis of more complex molecular architectures aimed at a variety of biological targets.[4][5]

However, the very reactivity that makes this compound valuable necessitates a thorough understanding of its potential hazards. This guide is designed for the professional researcher and scientist. It moves beyond a simple recitation of safety data sheet (SDS) information, providing a deeper, mechanistic understanding of the risks and outlining field-proven protocols to ensure its safe and effective use in a laboratory setting. The principle of self-validating protocols is emphasized, wherein the procedures themselves are designed to inherently minimize risk.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a chemical's identity and properties is the foundation of safe handling.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 632365-54-9PubChem[6]
Molecular Formula C₅H₇N₃O₂PubChem[6]
Molecular Weight 141.13 g/mol PubChem[6]
Appearance Solid (Form may vary by supplier)Sigma-Aldrich[7]
Solubility Expected to be soluble in polar organic solvents like ethanol and DMSO.[1]N/A

Section 2: Comprehensive Hazard Analysis and Risk Assessment

The Globally Harmonized System (GHS) provides a clear classification of the hazards associated with this compound. The primary risks are related to its irritant properties. The causality stems from the molecule's ability to react with biological tissues, particularly mucosal surfaces.

Hazard ClassGHS PictogramHazard CodeHazard StatementSource
Skin Corrosion/IrritationGHS07 (Exclamation Mark)H315Causes skin irritationPubChem[6]
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)H319Causes serious eye irritationPubChem[6]
Specific Target Organ Toxicity (Single Exposure)GHS07 (Exclamation Mark)H335May cause respiratory irritationPubChem[6]
The Scientific Rationale Behind the Hazards
  • Skin and Eye Irritation (H315, H319): The amino group (-NH₂) can act as a weak base, while the pyrazole ring itself and the carboxylate group can interact with proteins and lipids in the skin and eyes. This interaction can disrupt cell membranes and trigger an inflammatory response, leading to redness, pain, and irritation. The eyes are particularly vulnerable due to their sensitive, exposed mucous membranes.

  • Respiratory Irritation (H335): As a fine solid, the compound can easily become airborne as dust or aerosol during handling.[8] When inhaled, these fine particles can deposit on the moist surfaces of the respiratory tract, from the nasal passages to the lungs, causing localized irritation and inflammation.

Section 3: A Systematic Approach to Risk Mitigation: The Hierarchy of Controls

To ensure laboratory safety, a structured approach to hazard control is paramount. The "hierarchy of controls" is an authoritative framework used by safety professionals to implement the most effective and reliable safety measures.[9]

cluster_0 Hierarchy of Controls for this compound Elimination Elimination/Substitution (Generally not feasible in R&D) Engineering Engineering Controls (Isolate people from the hazard) Elimination->Engineering Most Effective Admin Administrative Controls (Change the way people work) Engineering->Admin PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Chemical Fume Hood: All procedures involving the handling of solid this compound or its solutions must be performed inside a certified chemical fume hood.[10] This is non-negotiable and is the primary control for mitigating the risk of respiratory irritation (H335) by containing dust and aerosols. The sash should be kept as low as possible to maximize capture velocity.[11]

Administrative Controls: Safe Work Practices

These are procedures and policies that modify work practices to improve safety.

  • Designated Areas: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

  • Labeling: Ensure all containers are clearly labeled with the chemical name and primary GHS hazard pictograms.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[12]

  • No Food or Drink: It is strictly prohibited to eat, drink, or store food in the laboratory.[13]

Personal Protective Equipment (PPE): The Final Barrier

PPE is required for all activities involving this chemical, but it should never be relied upon as the sole means of protection.[9]

  • Eye Protection: Chemical splash goggles are mandatory.[10] Standard safety glasses do not provide adequate protection against splashes or fine dust and are insufficient.

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[13] Remove gloves using the proper technique to avoid contaminating your skin and wash hands immediately after removal.

  • Protective Clothing: A flame-resistant lab coat must be worn and fully fastened. Do not wear lab coats outside of the laboratory to prevent the spread of contamination.[12]

Section 4: Field-Validated Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems to minimize exposure during common laboratory manipulations.

SOP for Weighing and Handling the Solid Compound

This workflow is critical for preventing the generation of airborne dust.

start Start: Prepare Workspace ppe 1. Don Full PPE (Lab Coat, Goggles, Nitrile Gloves) start->ppe hood 2. Verify Fume Hood is Operational (Check airflow monitor) ppe->hood setup 3. Set up Equipment in Hood (Balance, weigh paper, spatula, waste container) hood->setup retrieve 4. Retrieve Chemical Container (Keep it closed) setup->retrieve weigh 5. Weigh Compound Carefully (Use anti-static weigh boat. Tap, don't scrape. Minimize drop height.) retrieve->weigh seal 6. Securely Close Primary Container Immediately weigh->seal transfer 7. Transfer Weighed Compound to Reaction Vessel (Inside the fume hood) seal->transfer cleanup 8. Decontaminate & Clean (Wipe spatula and surfaces with a damp cloth. Dispose of weigh paper in designated waste.) transfer->cleanup end End: Procedure Complete cleanup->end

Caption: Step-by-step workflow for safely weighing the solid compound.

Causality Behind Key Steps:

  • (Step 5) Tapping vs. Scraping: Scraping the inside of a chemical bottle with a spatula can generate static electricity and aerosolize fine particles. Gently tapping the bottle to dispense the powder is a much safer technique.

  • (Step 6) Immediate Sealing: Leaving the primary container open unnecessarily increases the risk of spills and passive contamination of the lab environment.

  • (Step 8) Wet Wiping: Using a cloth dampened with an appropriate solvent (e.g., 70% ethanol or water) to decontaminate surfaces prevents residual dust from becoming airborne during cleanup. Dry wiping is ineffective and can exacerbate dust problems.[12]

SOP for Storage and Disposal
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Keep it segregated from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[14][15]

  • Disposal: All waste, including contaminated consumables (gloves, weigh paper) and residual chemical, must be disposed of as hazardous chemical waste.[15] Do not dispose of it in standard trash or down the drain. Follow all local, regional, and national regulations for hazardous waste disposal.[8]

Section 5: Emergency Response Protocols

Immediate and correct action is crucial in the event of an exposure. All laboratory personnel must know the location of safety showers and eyewash stations.[10]

exposure Exposure Event Occurs skin_contact Skin Contact? exposure->skin_contact eye_contact Eye Contact? exposure->eye_contact inhalation Inhalation? exposure->inhalation flush_skin Remove contaminated clothing. Flush with copious water for 15 min. skin_contact->flush_skin Yes flush_eye IMMEDIATELY flush with eyewash for at least 15 minutes. Hold eyelids open. eye_contact->flush_eye Yes fresh_air Move to fresh air immediately. inhalation->fresh_air Yes seek_medical Seek Medical Attention. Bring SDS with you. flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical

Caption: Decision tree for emergency response to exposure.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[14][16] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[12][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[14]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]

References

potential applications of substituted pyrazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide to its Applications, Synthesis, and Therapeutic Potential

Executive Summary

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold."[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective ligands for a multitude of biological targets. Marketed drugs containing this moiety, such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the former anti-obesity drug Rimonabant, underscore its therapeutic significance.[3][4] This guide provides an in-depth exploration of substituted pyrazole derivatives, covering their fundamental synthetic routes, diverse therapeutic applications, key structure-activity relationships, and practical experimental protocols for their synthesis and evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their own discovery programs.

The Pyrazole Scaffold: Physicochemical & Structural Properties

The utility of the pyrazole core in drug design stems from its distinct physicochemical characteristics. As a five-membered aromatic ring, it is planar and relatively electron-rich.[5] The two adjacent nitrogen atoms confer unique properties: one nitrogen atom is pyrrole-like and can act as a hydrogen bond donor, while the other is pyridine-like, serving as a hydrogen bond acceptor.[2] This dual capacity for hydrogen bonding allows pyrazole derivatives to form critical interactions within the binding sites of various enzymes and receptors.

Furthermore, the pyrazole ring is subject to tautomerism, which can influence its interaction with biological targets and presents a key consideration for synthesis, particularly when creating asymmetrically substituted derivatives.[1][6] Its metabolic stability and favorable drug-like properties make it an attractive building block for developing orally bioavailable therapeutics.[2]

Foundational Synthetic Strategies

The accessibility of the pyrazole core is a major reason for its prevalence in drug discovery. Several robust synthetic methodologies have been established.

Cyclocondensation Reactions

The most traditional and widely used method for synthesizing the pyrazole ring is the cyclocondensation of a 1,3-dielectrophilic compound with hydrazine or its derivatives.[6] The archetypal example is the Knorr pyrazole synthesis, first reported in 1883, which involves the reaction between a β-diketone and a hydrazine.[7] This method is straightforward but can yield a mixture of regioisomers if both the diketone and the hydrazine are unsymmetrical.[7] Variations of this approach use α,β-unsaturated ketones or other 1,3-dicarbonyl equivalents.[8]

1,3-Dipolar Cycloaddition

Another powerful strategy is the 1,3-dipolar cycloaddition reaction between a nitrile imine (generated in situ from a hydrazonoyl halide) and an alkyne or alkene.[8] This method offers excellent control over regioselectivity and is widely applicable for generating polysubstituted pyrazoles.

Modern Synthetic Advances

Recent years have seen the development of more efficient and environmentally friendly synthetic methods, including one-pot multicomponent processes, and reactions assisted by microwave irradiation or ultrasound, which often lead to higher yields and shorter reaction times.[7][9]

Below is a generalized workflow for the discovery of novel pyrazole-based therapeutic agents.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization S1 Design of Pyrazole Analogs (Target-based or SAR-driven) S2 Synthesis via Cyclocondensation or 1,3-Dipolar Cycloaddition S1->S2 S3 Purification (Crystallization/Chromatography) S2->S3 S4 Structural Characterization (NMR, MS, X-ray) S3->S4 B1 Primary In Vitro Screening (e.g., Enzyme Inhibition Assay) S4->B1 Test Compounds B2 Determine Potency (IC50) & Selectivity B1->B2 B3 Cell-based Assays (Cytotoxicity, Target Engagement) B2->B3 L1 Analyze Structure-Activity Relationship (SAR) B3->L1 Active Hits L1->S1 Iterative Redesign L2 ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) L1->L2 L3 In Vivo Efficacy Studies (Animal Models) L2->L3 end_node Candidate Drug L3->end_node

Caption: General workflow for pyrazole-based drug discovery.

Major Therapeutic Applications of Pyrazole Derivatives

The versatility of the pyrazole scaffold has led to its application across a wide spectrum of diseases.[5][10][11]

Anti-inflammatory Agents: COX-2 Inhibition

Celecoxib (Celebrex®) , a diaryl-substituted pyrazole, was designed to selectively inhibit COX-2.[16] Its sulfonamide side chain binds to a hydrophilic pocket present in the COX-2 active site but absent in COX-1, conferring its selectivity.[13][15] This selective inhibition reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14][15]

G AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme (Inducible) AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Catalyzes Conversion Inflammation Inflammation Pain, Swelling PGs->Inflammation Promotes Celecoxib Substituted Pyrazole (e.g., Celecoxib) Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Anticancer Agents: Targeting Protein Kinases

The pyrazole ring is a key privileged scaffold in the design of protein kinase inhibitors (PKIs), a cornerstone of modern targeted cancer therapy.[2][17] Altered kinase activity is a hallmark of many cancers, and pyrazole derivatives have been successfully developed to inhibit a wide range of these enzymes.[18][19] Appropriate substitutions on the pyrazole ring can significantly enhance anticancer efficacy and tumor selectivity.[17][18]

Key kinase targets for pyrazole derivatives include:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.[18][19]

  • Bruton's Tyrosine Kinase (BTK): Crucial for B-cell development and implicated in B-cell malignancies.[18]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in solid tumors.[18][20]

  • BRAF V600E: A mutated serine/threonine kinase found in melanoma and other cancers.[8]

  • PI3K/AKT Pathway: A central signaling pathway regulating cell growth and survival.[18]

Compound/SeriesTarget Kinase(s)Cancer Indication / Cell LineReported Activity (IC₅₀)Reference
Compound 29 CDK2MCF-7 (Breast), HepG2 (Liver)17.12 µM, 10.05 µM[18]
Compounds 33, 34 CDK2HCT116, MCF7, HepG2, A549Potent; IC₅₀ = 0.074 & 0.095 µM[18]
Compound 43 PI3 KinaseMCF-7 (Breast)0.25 µM[18]
Compound 48 Haspin KinaseHCT116 (Colon), HeLa (Cervical)1.7 µM, 3.6 µM[18]
BRAF V600E InhibitorBRAF V600EWM266.4 (Melanoma)0.33 µM[8]

Table 1: Examples of Pyrazole-Based Kinase Inhibitors in Oncology.

CNS-Active Agents: Cannabinoid Receptor Modulators

Rimonabant , a 1,5-diarylpyrazole derivative, was the first selective cannabinoid type 1 (CB1) receptor antagonist/inverse agonist to be approved for clinical use (for obesity).[21] Although later withdrawn due to psychiatric side effects, it remains an invaluable pharmacological tool and a template for designing new CNS-active agents. Structure-activity relationship (SAR) studies have shown that the substituents at the N-1, C-3, and C-5 positions of the pyrazole ring are critical for CB1 receptor affinity and activity.[22] This has spurred the development of new pyrazole-based CB1 ligands, including neutral antagonists and peripherally restricted antagonists, to mitigate the adverse effects seen with Rimonabant.[23]

Other Key Therapeutic Areas
  • Erectile Dysfunction (PDE5 Inhibition): Sildenafil (Viagra®) contains a fused pyrazolo-pyrimidinone core.[24][25] It acts by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP), thereby promoting smooth muscle relaxation and vasodilation in the corpus cavernosum.[24][26]

  • Neurodegenerative Diseases: Pyrazole derivatives are being explored for diseases like Alzheimer's and Parkinson's.[6] They have been designed to inhibit targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glycogen synthase kinase-3 beta (GSK-3β), which are implicated in the pathology of these conditions.[27][28]

  • Antimicrobial Agents: The pyrazole scaffold has been incorporated into compounds designed to inhibit bacterial enzymes essential for survival, such as β-ketoacyl-acyl carrier protein synthase III (FabH).[29]

Guiding Principles: Structure-Activity Relationships (SAR)

Systematic modification of the pyrazole scaffold has yielded crucial insights into the structural requirements for activity against various targets.

Target ClassRing PositionFavorable SubstituentsEffect on Activity/SelectivityReference
COX-2 C-3, C-5Aryl groups (e.g., phenyl, p-tolyl)Diaryl substitution is key for binding.[16]
C-4p-SulfonamidophenylBinds to a specific hydrophilic pocket in COX-2, conferring selectivity over COX-1.[13][15]
CB1 Receptor N-12,4-DichlorophenylCritical for high-affinity antagonistic activity.[22]
C-3Carboxamido group (e.g., piperidinyl carboxamide)Important for receptor recognition and potency.[22]
C-5Para-substituted phenyl (e.g., p-chlorophenyl)Essential for potent antagonism.[22]
Kinases (general) N-1Substituted phenyl or other heterocyclesOften interacts with the "hinge" region of the ATP binding site.[2]
C-3, C-4, C-5Varied substituentsProject into different pockets of the ATP binding site to enhance potency and selectivity.[2][18]

Table 2: Key Structure-Activity Relationships of Pyrazole Derivatives.

Experimental Protocols

To ensure trustworthiness and provide actionable insights, this section outlines representative, self-validating protocols for the synthesis and biological evaluation of a substituted pyrazole derivative.

Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Claisen-Schmidt Condensation and Cyclization

This protocol describes the synthesis of a diaryl pyrazoline, a common intermediate that can be aromatized to the corresponding pyrazole. It is based on a well-established, two-step procedure.[4]

Objective: To synthesize 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.

Materials:

  • 4-Methoxyacetophenone

  • 4-Chlorobenzaldehyde

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Standard laboratory glassware, magnetic stirrer, heating mantle, TLC plates, and purification apparatus (e.g., column chromatography).

Methodology:

Step 1: Synthesis of the Chalcone Intermediate ((E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one)

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-methoxyacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in 50 mL of ethanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of NaOH (e.g., 10 mL of 40% w/v) dropwise. A color change and precipitation are expected.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate will form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry the crude product.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure chalcone intermediate.

    • Causality Check: The Claisen-Schmidt condensation requires a base (NaOH) to deprotonate the α-carbon of the acetophenone, forming an enolate which then attacks the aldehyde. Ethanol is a suitable solvent for all reactants.

Step 2: Synthesis of the Pyrazoline Derivative

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (5 mmol) in 30 mL of glacial acetic acid.

  • Hydrazine Addition: Add phenylhydrazine (5.5 mmol) to the solution.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. Filter the resulting solid precipitate, wash with water, and dry.

  • Purification: Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization to obtain the final pyrazoline product.

    • Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, validating the success of the synthesis.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to determine the potency and selectivity of a synthesized pyrazole derivative as a COX inhibitor.

Objective: To determine the IC₅₀ values of a test compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Celecoxib (positive control for COX-2 selectivity)

  • Indomethacin (positive control for non-selective inhibition)

  • Assay buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂) detection

  • 96-well microplates, incubator, plate reader.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound and control compounds in DMSO, then dilute further in assay buffer to the final desired concentrations.

  • Reaction Setup: To the wells of a 96-well plate, add:

    • Assay buffer

    • Enzyme (COX-1 or COX-2)

    • Test compound or control at various concentrations (final DMSO concentration should be <1%).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation: Initiate the enzymatic reaction by adding arachidonic acid substrate to all wells.

  • Reaction: Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantification: Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions. The absorbance is read using a microplate reader.

    • Causality Check: The assay measures the direct inhibitory effect of the compound on the enzyme's ability to convert its substrate. Using both COX-1 and COX-2 allows for the determination of a selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

    • Self-Validation: The inclusion of positive controls (Celecoxib, Indomethacin) and a vehicle control validates the assay's performance. Consistent, dose-dependent inhibition curves are expected for active compounds.

Future Perspectives and Conclusion

The pyrazole scaffold continues to demonstrate its immense value in medicinal chemistry.[30][31] Its synthetic tractability and ability to interact with a wide array of biological targets ensure its place in future drug discovery efforts. Current research is focused on developing novel pyrazole derivatives with improved selectivity, reduced off-target effects, and the ability to modulate new and challenging targets like protein-protein interactions.[32] The application of computational chemistry and machine learning is further accelerating the design of next-generation pyrazole-based therapeutics.[33] As our understanding of disease biology deepens, the remarkable versatility of the substituted pyrazole core will undoubtedly lead to the development of innovative medicines to address unmet clinical needs.

References

  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology. [Link]

  • Varrassi, G., et al. (2023). Celecoxib. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Wikipedia. (2024). Celecoxib. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • Wiley, J. L., et al. (2014). 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Do, H. Q., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]

  • RTI International. 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB(1)) Receptor Antagonist Rimonabant. [Link]

  • SlideShare. Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. [Link]

  • Gomaa, A. M., & Ali, M. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib? [Link]

  • Study.com. (2021). Celecoxib: Mechanism of Action & Structure. [Link]

  • Semantic Scholar. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). [Link]

  • ResearchGate. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. [Link]

  • Wiley, J. L., et al. (2014). 3-Substituted pyrazole analogs of the cannabinoid type 1 (CB₁) receptor antagonist rimonabant: cannabinoid agonist-like effects in mice via non-CB₁, non-CB₂ mechanism. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Arora, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences. [Link]

  • Lan, R., et al. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Pop, O., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. [Link]

  • Bayrakdar, A., & Kasimogullari, R. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea. [Link]

  • G, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry. [Link]

  • Ahmad, I., et al. (2024). Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. Chemistry & Biodiversity. [Link]

  • Semantic Scholar. (2015). Synthesis and anti-inflammatory activity of some pyrazole derivatives. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry. [Link]

  • Kumar, D., & Singh, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • SciSpace. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • Gonzalez-Gutierrez, J. B., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

  • Petrikaite, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

  • ResearchGate. (2024). Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. [Link]

  • ResearchGate. (2023). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase (compounds 44–48). [Link]

  • Sahu, R., et al. (2025). Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. Current Organic Synthesis. [Link]

  • Husain, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. [Link]

  • PubChem. Sildenafil. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]

  • ResearchGate. (2015). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Liu, X., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]

  • Abdellatif, K. R. A., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. [Link]

  • ResearchGate. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. [Link]

  • Petru, A., et al. (2023). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2025). Synthesis of sildenafil and its derivatives bearing pyrazolo‐pyrimidinones scaffold. [Link]

  • Papageorgiou, L., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Processes. [Link]

  • ResearchGate. (2016). Rimonabant and CB1 neutral antagonist 1a and its analogue 1b. [Link]

  • SRR Publications. (2021). Pyrazoles as anticancer agents: Recent advances. [Link]

  • Correia, C. M., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Organic & Biomolecular Chemistry. [Link]

  • Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Kumar, V., et al. (2018). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. Current Drug Targets. [Link]

Sources

Methodological & Application

detailed protocol for Knorr pyrazole synthesis of carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Knorr Synthesis of Pyrazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, including celecoxib (an anti-inflammatory), sildenafil (used to treat erectile dysfunction), and various agents in oncology and infectious disease research. The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a highly versatile and widely utilized method for constructing this vital heterocyclic scaffold.[1][2] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, offering a straightforward and efficient route to a diverse range of substituted pyrazoles.[1][3][4]

This application note provides a detailed protocol and in-depth analysis of the Knorr synthesis specifically tailored for the preparation of pyrazole carboxylates. These derivatives are particularly valuable as they serve as versatile synthetic intermediates, allowing for further functionalization. We will explore the underlying reaction mechanism, provide a validated step-by-step experimental protocol, and discuss key parameters for optimization and troubleshooting.

Reaction Mechanism and Regioselectivity

The Knorr pyrazole synthesis is fundamentally an acid-catalyzed cyclocondensation reaction.[5][6] When a β-ketoester (a common 1,3-dicarbonyl compound) is used as a starting material, the reaction yields a pyrazolone, which exists in tautomeric equilibrium with the more stable aromatic pyrazole carboxylate form.[7]

The mechanism proceeds through several distinct stages:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the β-ketoester. This step is typically acid-catalyzed to protonate the carbonyl oxygen, increasing its electrophilicity.[8] This is followed by the elimination of a water molecule to form a hydrazone intermediate.[1][7]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester).[7]

  • Dehydration: The resulting cyclic intermediate undergoes dehydration, eliminating a second molecule of water to form the stable, aromatic pyrazole ring.[1][3]

A critical consideration is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used, two different regioisomeric products can potentially form.[3] The outcome is governed by the relative reactivity of the two carbonyl groups and the steric and electronic properties of the substituents on both reactants.[9] Generally, the most nucleophilic nitrogen of the hydrazine will attack the most electrophilic (least sterically hindered) carbonyl carbon first.[9]

G start β-Ketoester + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation (-H₂O) cyclic Cyclic Intermediate hydrazone->cyclic Intramolecular Cyclization product Pyrazole Product cyclic->product Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate, a classic example of the Knorr reaction.[1][7]

Safety Precautions:

  • Hydrazine and its derivatives are highly toxic and potential carcinogens. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][7]

  • The reaction is heated and involves flammable solvents. Ensure no open flames are nearby and that the heating apparatus is properly set up.

Materials & Equipment:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol (or Ethanol)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Deionized Water

  • Round-bottom flask or scintillation vial (20 mL)

  • Magnetic stirrer and stir bar

  • Hot plate with stirring capability

  • Condenser (if refluxing in a round-bottom flask)

  • TLC plates (silica gel), TLC tank

  • Mobile Phase: 30% Ethyl Acetate / 70% Hexane[1][7]

  • Büchner funnel and filter paper

  • Beakers, graduated cylinders

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial (or an appropriately sized round-bottom flask), combine ethyl benzoylacetate (e.g., 3 mmol, ~577 mg) and a magnetic stir bar.

  • Reagent Addition: Add 1-propanol (3 mL) followed by hydrazine hydrate (e.g., 6 mmol, ~0.3 mL). Add 3 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation steps.[1][7]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[1][7] If using a flask, attach a condenser and bring the mixture to a gentle reflux.

  • Reaction Monitoring: After 1 hour, monitor the reaction's progress by Thin Layer Chromatography (TLC). Spot the starting material (ethyl benzoylacetate) and the reaction mixture on a TLC plate and elute with a 30% ethyl acetate/70% hexane mobile phase.[7] The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Precipitation: Once the reaction is complete, add deionized water (10 mL) to the hot reaction mixture while stirring. This will cause the product to precipitate out of the solution.[1][7]

  • Crystallization: Turn off the heat and allow the mixture to cool to room temperature slowly, continuing to stir for 30 minutes to maximize crystal formation.[1][7] For further precipitation, the mixture can be cooled in an ice bath.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water to remove any residual impurities.[7]

  • Drying and Characterization: Allow the product to air dry completely. Once dry, determine the mass and calculate the percent yield. Characterize the product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.[7]

Experimental Workflow

G start_node start_node process_node process_node check_node check_node end_node end_node A 1. Reaction Setup (β-Ketoester, Solvent, Hydrazine, Acid) B 2. Heating (100°C, 1 hour) A->B C 3. Monitor by TLC B->C C->B Incomplete D 4. Work-up (Add Water) C->D Reaction Complete E 5. Crystallization (Cool to RT) D->E F 6. Isolation (Vacuum Filtration) E->F G 7. Drying & Characterization (Yield, MP, NMR) F->G

Caption: A logical workflow for the Knorr pyrazole synthesis protocol.

Key Parameters and Optimization

The success of the Knorr synthesis can be influenced by several factors. The following table summarizes key parameters and provides insights for optimizing the reaction for different substrates.

ParameterEffect and ConsiderationsTypical Conditions
Substrate The structure of the 1,3-dicarbonyl compound dictates the substitution pattern on the final pyrazole. β-ketoesters are commonly used for carboxylate derivatives.[7]Diethyl malonate, Ethyl acetoacetate, Ethyl benzoylacetate
Hydrazine Unsubstituted hydrazine yields NH-pyrazoles. Substituted hydrazines (e.g., phenylhydrazine) lead to N-substituted pyrazoles and introduce regioselectivity challenges.[3][9]Hydrazine hydrate, Phenylhydrazine
Solvent Protic solvents like ethanol or propanol are effective and facilitate the dissolution of reactants. Acetic acid can also be used as both a catalyst and solvent.[1][7]Ethanol, 1-Propanol, Glacial Acetic Acid
Catalyst The reaction is typically acid-catalyzed. Mineral acids (HCl) or organic acids (acetic acid) can be used. The pH can influence reaction rate and selectivity.[1][5][8]Glacial Acetic Acid (catalytic)
Temperature Most reactions proceed efficiently at elevated temperatures, often at the reflux temperature of the solvent.[3][7]80 - 120 °C
Reaction Time Reaction times are generally short, ranging from 1 to 4 hours. Monitoring by TLC is crucial to avoid prolonged heating which may lead to side products.1 - 3 hours

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction.- Incorrect stoichiometry.- Product is soluble in the work-up solvent.- Monitor reaction by TLC until starting material is consumed.- Verify molar equivalents of reactants (hydrazine is often used in excess).[10]- Cool the work-up mixture in an ice bath; reduce the amount of solvent used for washing.
Oily Product - Presence of impurities.- Product has a low melting point.- Insufficient cooling during precipitation.- Wash the crude product with a cold, non-polar solvent (e.g., hexane) to remove oily impurities.- Ensure slow cooling and scratch the inside of the flask to induce crystallization.[9]
Mixture of Isomers - Use of unsymmetrical hydrazine and/or dicarbonyl compound.- Adjusting reaction conditions (pH, solvent, temperature) may favor one isomer.[11]- Isomers typically require purification by column chromatography.
Reaction Stalls - Insufficient catalyst.- Low reaction temperature.- Add a few more drops of acetic acid.- Ensure the reaction temperature is maintained at the target level.

Conclusion

The Knorr pyrazole synthesis is a robust, time-tested, and highly effective method for accessing pyrazole carboxylates and related derivatives. Its operational simplicity, tolerance for a wide range of functional groups, and generally high yields make it an indispensable tool in both academic research and industrial drug development. By understanding the core mechanism and the influence of key reaction parameters, researchers can effectively troubleshoot and optimize this reaction to synthesize a vast library of valuable pyrazole-based compounds.

References

  • Benchchem. Application Notes and Protocols for Knorr Pyrazole Synthesis.

  • Benchchem. "detailed experimental protocol for Knorr pyrazole synthesis".

  • Chem Help ASAP. Knorr Pyrazole Synthesis.

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone.

  • J&K Scientific LLC. Knorr Pyrazole Synthesis.

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm).

  • Name-Reaction.com. Knorr pyrazole synthesis.

  • NIH National Library of Medicine. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.

  • ResearchGate. Knorr Pyrazole Synthesis | Request PDF.

  • ResearchGate. Knorr Pyrazole Synthesis.

  • International Journal of ChemTech Research. An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity.

  • Benchchem. A Comparative Guide to the Synthesis of Functionalized Pyrazoles.

  • ResearchGate. Knorr pyrazole synthesis.

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.

  • Wiley Online Library. Knorr Pyrazole Synthesis.

  • Springer Professional. Knorr Pyrazole Synthesis.

  • YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment.

  • NIH National Library of Medicine. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

  • Wikipedia. Knorr pyrrole synthesis.

  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.

  • Research Square. Synthesis and evaluation of novel pyrazole carboxamide derivatives.

  • ResearchGate. Continuous-flow synthesis of pyrazole 50 based on the Knorr...

  • ResearchGate. New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5 | Request PDF.

Sources

The Versatile Virtuoso: Methyl 5-Amino-1H-Pyrazole-3-Carboxylate as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic scaffolds hold a place of distinction, forming the core of a vast array of pharmaceuticals, agrochemicals, and materials. This guide delves into the synthetic utility of a particularly versatile and powerful building block: methyl 5-amino-1H-pyrazole-3-carboxylate . Its unique arrangement of functional groups—a nucleophilic amino group, a readily functionalizable secondary amine within the pyrazole ring, and an ester moiety—renders it a potent synthon for the creation of diverse and biologically relevant molecules.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed, field-proven protocols but also the underlying scientific principles that govern the reactivity and application of this essential compound. We will explore its use in key synthetic transformations, including N-acylation, N-alkylation, diazotization-azo coupling, and the construction of fused heterocyclic systems, offering insights into reaction mechanisms and strategies for achieving desired regioselectivity.

I. The Art of Amide Bond Formation: N-Acylation Protocols

The exocyclic amino group of this compound is a primary site for electrophilic attack, making N-acylation a fundamental and highly efficient transformation. This reaction is crucial for introducing a wide variety of substituents, modulating the electronic properties of the pyrazole ring, and serving as a key step in the synthesis of numerous bioactive compounds.

Mechanistic Rationale

N-acylation proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). The subsequent collapse of the tetrahedral intermediate and loss of a leaving group (e.g., chloride or carboxylate) yields the stable N-acyl pyrazole derivative. The choice of acylating agent and reaction conditions can be tailored to the specific substrate and desired outcome.

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol details a straightforward and high-yielding method for the N-acetylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq) to the solution and stir at room temperature.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain methyl 5-acetamido-1H-pyrazole-3-carboxylate.

Parameter Value
Reactant Ratio 1.0 eq. aminopyrazole : 1.1 eq. acetic anhydride : 1.2 eq. pyridine
Solvent Dichloromethane
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield >90%

II. Navigating Regioselectivity: The Challenge and Opportunity of N-Alkylation

The pyrazole ring of this compound possesses two nitrogen atoms, N1 and N2, both of which are susceptible to alkylation. The selective alkylation of one nitrogen over the other is a common challenge in pyrazole chemistry, yet it also presents an opportunity to generate diverse structural isomers with potentially distinct biological activities. The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors, as well as the choice of base, solvent, and alkylating agent.[1]

Understanding the Determinants of Regioselectivity
  • Steric Hindrance: Alkylation often favors the less sterically hindered nitrogen atom. In the case of this compound, the N1 position is generally less encumbered than the N2 position, which is flanked by the ester group.

  • Electronic Effects: The electron-donating amino group at the 5-position increases the electron density of the pyrazole ring, influencing the nucleophilicity of both nitrogen atoms.

  • Reaction Conditions: The choice of base can significantly impact the regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) tend to favor alkylation at the thermodynamically more stable position, while weaker bases in polar aprotic solvents may lead to mixtures of isomers.

Protocol 2: Regioselective N-Alkylation

This protocol provides a general method for the N-alkylation of this compound, with considerations for controlling regioselectivity.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF, add this compound (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to separate the N1 and N2 alkylated isomers.

Parameter Value
Reactant Ratio 1.0 eq. aminopyrazole : 1.1 eq. alkyl halide : 1.5 eq. K₂CO₃
Solvent DMF
Temperature 50-60 °C
Reaction Time 4-8 hours
Typical Outcome Mixture of N1 and N2 isomers, with the N1 isomer often predominating.

III. The Chromophoric Transformation: Diazotization and Azo Coupling

The primary amino group of this compound can be readily converted into a diazonium salt, a highly versatile intermediate in organic synthesis. These diazonium salts can then undergo azo coupling reactions with electron-rich aromatic or heterocyclic compounds to form intensely colored azo compounds, which are of significant interest as dyes and molecular probes.

The Chemistry of Diazotization and Coupling

The diazotization reaction involves the treatment of the aminopyrazole with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures.[2] The resulting diazonium salt is a potent electrophile and will readily react with activated aromatic systems, such as phenols, anilines, or active methylene compounds, in an electrophilic aromatic substitution reaction to form the corresponding azo adduct.

Protocol 3: Synthesis of a Pyrazole-Azo Dye

This protocol describes the diazotization of this compound and its subsequent coupling with β-naphthol to produce a vibrant azo dye.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • β-Naphthol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

  • Azo Coupling:

    • In a separate flask, dissolve β-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring, maintaining the temperature below 5 °C.

    • A brightly colored precipitate will form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude azo dye from a suitable solvent, such as ethanol, to obtain the pure product.

Parameter Value
Reactant Ratio 1.0 eq. aminopyrazole : 1.05 eq. NaNO₂ : 1.0 eq. β-naphthol
Solvent Water/Ethanol
Temperature 0-5 °C
Reaction Time 1-2 hours
Typical Yield High

IV. Constructing Fused Heterocycles: The Gateway to Pyrazolo[1,5-a]pyrimidines

One of the most powerful applications of this compound is its use as a precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines.[3][4] This scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[5][6]

The Cyclocondensation Reaction

The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles typically involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent.[7] The reaction proceeds through a series of nucleophilic addition and condensation steps, ultimately leading to the formation of the fused bicyclic system. The regioselectivity of the cyclization is determined by which nitrogen atom of the pyrazole ring participates in the final ring-closing step.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Methyl 5-amino-1H-pyrazole- 3-carboxylate C Initial Condensation (Nucleophilic attack of exocyclic amino group) A->C Acid or Base Catalysis B β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) B->C D Intermediate Formation C->D E Intramolecular Cyclization (Attack by endocyclic pyrazole nitrogen) D->E F Dehydration E->F G Pyrazolo[1,5-a]pyrimidine Derivative F->G

Caption: Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis.

Protocol 4: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

This protocol outlines the synthesis of a substituted pyrazolo[1,5-a]pyrimidin-7-one from this compound and ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired pyrazolo[1,5-a]pyrimidin-7-one derivative.

Parameter Value
Reactant Ratio 1.0 eq. aminopyrazole : 1.1 eq. ethyl acetoacetate
Solvent Glacial Acetic Acid
Temperature Reflux
Reaction Time 4-6 hours
Typical Yield Good to excellent

V. Conclusion

This compound has unequivocally demonstrated its value as a versatile and indispensable building block in organic synthesis. Its rich and tunable reactivity provides access to a vast chemical space, enabling the construction of a wide array of functionalized pyrazoles and fused heterocyclic systems. The protocols and mechanistic insights provided herein are intended to empower researchers to harness the full synthetic potential of this remarkable compound, paving the way for the discovery and development of novel molecules with significant applications in medicine, agriculture, and materials science.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (Source: PMC - PubMed Central, URL: [Link])

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (Source: Not available online)
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (Source: PubMed, URL: [Link])

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (Source: Taylor & Francis Online, URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (Source: Not available online)
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... (Source: ResearchGate, URL: [Link])

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (Source: PMC - NIH, URL: [Link])

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (Source: ResearchGate, URL: [Link])

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (Source: Scientific Research Publishing, URL: [Link])

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (Source: ResearchGate, URL: [Link])

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (Source: MDPI, URL: [Link])

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (Source: NIH, URL: [Link])

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (Source: MDPI, URL: [Link])

  • This compound | C5H7N3O2. (Source: PubChem, URL: [Link])

  • Process for preparing diazonium salts of 3-amino-pyrazole.
  • New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones. (Source: ResearchGate, URL: [Link])

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4- carboxylate; Synthesis of some Pyrazoloazines. (Source: Not available online)
  • Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[5][7][8]triazole-3-carboxylate. (Source: PubMed, URL: [Link])

  • Exploring Flow Procedures for Diazonium Formation. (Source: PMC - PubMed Central, URL: [Link])

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (Source: ResearchGate, URL: [Link])

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. (Source: RSC Publishing, URL: [Link])

  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. (Source: Semantic Scholar, URL: [Link])

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (Source: MDPI, URL: [Link])

Sources

reaction of methyl 5-amino-1H-pyrazole-3-carboxylate with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electrophilic Reactions of Methyl 5-Amino-1H-Pyrazole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

This compound is a cornerstone building block in modern synthetic and medicinal chemistry. Its structural framework, featuring multiple nucleophilic sites, offers a rich landscape for chemical transformations. This adaptability has established 5-aminopyrazole derivatives as "privileged structures" in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][2][3] The pyrazole ring is a bioisostere of other important heterocycles, allowing for fine-tuning of pharmacological profiles.

This application note serves as a comprehensive technical guide for researchers navigating the reactions of this compound with various electrophiles. We will move beyond simple procedural lists to explore the underlying principles of reactivity and regioselectivity, providing field-proven protocols and explaining the causal relationships behind experimental choices.

Part 1: A Deep Dive into Molecular Reactivity and Regioselectivity

The synthetic utility of this compound is dictated by the presence of several distinct nucleophilic centers. The outcome of an electrophilic reaction—its regioselectivity—depends critically on which of these sites participates in the initial bond formation.

The primary nucleophilic sites are:

  • The Exocyclic Amino Group (C5-NH₂): This is generally the most nucleophilic and sterically accessible site, making it the primary point of attack for many electrophiles, especially in acylation reactions.[4][5]

  • The Endocyclic Ring Nitrogen (N1): This nitrogen atom is also highly nucleophilic and plays a crucial role in alkylation and cyclocondensation reactions. Its reactivity is influenced by tautomerism.

  • The Endocyclic Ring Nitrogen (N2): While a potential nucleophile, its direct participation in electrophilic attack is less common compared to N1, often being sterically shielded.

  • The Ring Carbon (C4): This carbon can act as a nucleophile under specific conditions, particularly in reactions leading to fused ring systems, but it is significantly less reactive than the nitrogen centers.[6]

The regiochemical outcome is not arbitrary; it is a predictable consequence of several interacting factors:

  • Nature of the Electrophile: "Hard" electrophiles (e.g., acyl chlorides) tend to react with the "harder" and more nucleophilic exocyclic amino group.

  • Reaction Conditions: The choice of solvent, temperature, and the presence or absence of a base can dramatically shift the reaction pathway. For instance, basic conditions can deprotonate the N1 nitrogen, significantly enhancing its nucleophilicity for subsequent alkylation.[7]

  • Steric Effects: Bulky electrophiles may preferentially react at the less hindered C5-NH₂ position over the more sterically encumbered ring nitrogens.

Below is a diagram illustrating the key nucleophilic centers of the molecule.

Caption: Nucleophilic centers on the this compound scaffold.

Part 2: Key Synthetic Transformations and Experimental Protocols

This section provides detailed, self-validating protocols for the most important classes of electrophilic reactions involving this compound.

A. Acylation Reactions: Selective Modification of the Amino Group

Acylation is a fundamental transformation for introducing carbonyl functionalities. With 5-aminopyrazoles, the reaction with electrophiles like acid chlorides and anhydrides proceeds with high regioselectivity at the exocyclic amino group under controlled conditions, a testament to its superior nucleophilicity.[4][5][8]

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents like dioxane or pyridine are used to prevent side reactions with the acylating agent. Pyridine can also act as a base to neutralize the HCl byproduct.

  • Temperature: Room temperature is typically sufficient. Harsher conditions, such as reflux, can lead to diacylation at both the amino group and the N1 ring position.[4]

  • Base: A mild base like imidazole can be used to scavenge acid byproducts and prevent unwanted side reactions at the ring nitrogen.[5]

This protocol describes the synthesis of methyl 5-acetamido-1H-pyrazole-3-carboxylate.

Acylation_Workflow start Start: Methyl 5-amino-1H- pyrazole-3-carboxylate dissolve Dissolve in Anhydrous Dioxane start->dissolve add_ac2o Add Acetic Anhydride (1.5 eq) dropwise at room temperature dissolve->add_ac2o react Stir at RT for 1-2 hours (Monitor by TLC) add_ac2o->react workup Evaporate solvent under reduced pressure react->workup crystallize Recrystallize from Ethanol workup->crystallize product Product: Methyl 5-acetamido-1H- pyrazole-3-carboxylate crystallize->product

Caption: Experimental workflow for the selective N-acylation of the substrate.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous dioxane (10 mL per gram of substrate).

  • Reagent Addition: To this suspension, add acetic anhydride (1.5 eq) dropwise at room temperature over 5 minutes.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours). A study reported an 89% isolated yield after 1 hour for this specific transformation.[4]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude solid by recrystallization from ethanol to yield the desired product as a colorless powder.

Acylating AgentConditionsYield (%)Reference
Acetic AnhydrideDioxane, RT, 1h89%[4]
Acetic AnhydrideDioxane, Reflux, 4h46% (Diacylated)[4]
Benzoyl ChloridePyridine, RTGood[8]
B. Cyclocondensation with 1,3-Dicarbonyls: Gateway to Fused Heterocycles

The reaction of 5-aminopyrazoles with 1,3-dielectrophiles, such as β-diketones or β-ketoesters, is a powerful and widely used strategy for synthesizing fused pyrazolo[1,5-a]pyrimidines.[9][10][11][12] This heterocyclic core is of significant interest in medicinal chemistry for its role as a kinase inhibitor.[9][13]

Mechanistic Rationale: The reaction proceeds via a well-established pathway. The more nucleophilic exocyclic C5-amino group initiates the reaction by attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic N1 nitrogen attacks the second carbonyl group, leading to a dihydropyrazolo[1,5-a]pyrimidine intermediate, which then dehydrates to form the final aromatic product.[14] The regioselectivity is highly controlled, with the N1 and C5-NH2 groups acting in concert.

Cyclocondensation_Mechanism cluster_main Pyrazolo[1,5-a]pyrimidine Synthesis Reactants 5-Aminopyrazole + 1,3-Diketone Step1 Nucleophilic attack by C5-NH2 on a carbonyl group Reactants->Step1 AcOH, Δ Intermediate1 Enamine Intermediate Forms Step1->Intermediate1 Step2 Intramolecular cyclization: N1 attacks second carbonyl Intermediate1->Step2 Intermediate2 Dihydropyrazolo[1,5-a]pyrimidine Step2->Intermediate2 Step3 Dehydration (Loss of H2O) Intermediate2->Step3 Product Aromatic Pyrazolo[1,5-a]pyrimidine Step3->Product

Caption: Mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines.

This protocol details the reaction with acetylacetone.

Step-by-Step Methodology:

  • Preparation: Combine this compound (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid (15 mL per gram of substrate) in a round-bottom flask.

  • Reaction: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC. The use of acetic acid as a solvent also serves as an acid catalyst.[11]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography. High yields (87-95%) have been reported for similar reactions.[11]

1,3-Dicarbonyl CompoundCatalyst/SolventYield RangeReference
Various 1,3-DiketonesH₂SO₄ (cat.), AcOH87-95%[11]
Trifluoromethyl-β-diketonesAcetic Acid, MWGood[6]
Ethyl AcetoacetateAcetic AcidGood[14]

Part 3: Troubleshooting and Analytical Characterization

  • Controlling Regioselectivity: In alkylation reactions, mixtures of N1 and N2 isomers are common.[15] Changing the base (e.g., from K₂CO₃ to NaH) and solvent can alter the isomer ratio. Kinetic control (strong base, low temperature) may favor one isomer, while thermodynamic control (weaker base, higher temperature) may favor another.[7]

  • Preventing Side Reactions: In acylation, ensure anhydrous conditions to prevent hydrolysis of the acylating agent. Use of a slight excess of the aminopyrazole can ensure the complete consumption of the acylating agent. To avoid diacylation, use mild conditions and limit the amount of acylating agent.[4]

  • Product Characterization:

    • ¹H NMR: Is crucial for distinguishing between isomers. For N-acylated products, the appearance of an amide N-H proton and a shift in the pyrazole ring protons are key indicators. In pyrazolo[1,5-a]pyrimidines, characteristic signals for the newly formed pyrimidine ring protons will be observed.

    • ¹³C NMR: Provides confirmation of the carbon skeleton.

    • Mass Spectrometry: Confirms the molecular weight of the product, verifying that the desired transformation has occurred.

    • IR Spectroscopy: Useful for identifying key functional groups. For example, in acylation, the appearance of a strong amide carbonyl (C=O) stretch around 1680 cm⁻¹ is a clear indicator of success.

Conclusion

This compound is a remarkably versatile and predictable reagent in the hands of a knowledgeable chemist. Its reactivity is dominated by the highly nucleophilic exocyclic amino group and the N1 ring nitrogen, which can be selectively targeted through careful choice of electrophile and reaction conditions. The protocols and principles outlined in this guide demonstrate its utility in straightforward functionalization via acylation and its power in constructing complex, biologically relevant fused heterocycles like pyrazolo[1,5-a]pyrimidines.[2][3] A thorough understanding of its reactivity patterns empowers researchers to leverage this valuable building block in the design and synthesis of novel molecules for drug discovery and beyond.

References

  • Vertex.AI Search. (2024). Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • PubMed Central (PMC). (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
  • ACS Publications. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles.
  • ResearchGate. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives.
  • PubMed. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • Taylor & Francis Online. (2009). Susceptibility of Methyl 3-Amino-1H-pyrazole-5-carboxylate to Acylation.
  • PMC - NIH. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • ResearchGate. (n.d.). New Trends in the Chemistry of 5-Aminopyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction between 5-amino-pyrazoles with various 1,3-diketones and malondialdehyde.
  • Taylor & Francis Online. (2009). Susceptibility of Methyl 3-Amino-1H-pyrazole-5-carboxylate to Acylation. Retrieved from [Link]

  • PMC - NIH. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • International Journal of Organic Chemistry. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • The Heterocyclist. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles.

Sources

Synthesis of Pyrazolo[3,á,4-d]pyrimidines from Aminopyrazole Precursors: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, owing to its structural resemblance to endogenous purines.[1][2] This bioisosteric relationship allows for its interaction with a wide array of biological targets, particularly protein kinases, by mimicking the binding of adenosine triphosphate (ATP).[1][3] Consequently, derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer[4][5][6], anti-inflammatory[4][7], antiviral[7], and antimicrobial properties.[7] The therapeutic potential of pyrazolo[3,4-d]pyrimidines has driven the development of diverse and efficient synthetic methodologies for their construction.[3] This application note provides a detailed overview of the primary synthetic routes to pyrazolo[3,4-d]pyrimidines, with a focus on the versatile and widely utilized aminopyrazole precursors. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for key synthetic strategies.

Strategic Approaches to Pyrimidine Ring Annulation

The construction of the pyrazolo[3,4-d]pyrimidine scaffold from aminopyrazole precursors fundamentally involves the formation of the pyrimidine ring. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule and the nature of the functional groups on the starting aminopyrazole. The most common aminopyrazole precursors are 5-amino-1H-pyrazole-4-carbonitriles, -carboxylates, and -carboxamides.

A generalized workflow for the synthesis of pyrazolo[3,4-d]pyrimidines from aminopyrazoles is depicted below:

G cluster_0 Precursor Selection cluster_1 Pyrimidine Ring Formation cluster_2 Product Aminopyrazole Precursor Aminopyrazole Precursor Cyclization Reagent Cyclization Reagent Aminopyrazole Precursor->Cyclization Reagent Reacts with Reaction Conditions Reaction Conditions Cyclization Reagent->Reaction Conditions Under specific Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Reaction Conditions->Pyrazolo[3,4-d]pyrimidine Yields

Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Method 1: Cyclization with Formamide and its Derivatives

One of the most direct and classical methods for the synthesis of unsubstituted or N-substituted pyrazolo[3,4-d]pyrimidines involves the reaction of a 5-aminopyrazole derivative with formamide or its N,N-disubstituted variants. This approach is particularly effective for producing 4-aminopyrazolo[3,4-d]pyrimidines.

Causality Behind Experimental Choices:
  • Formamide as a Reagent: Formamide serves as a source of both the C4 and N3 atoms of the pyrimidine ring. Upon heating, it can dehydrate to form formamidine, which is the key reactive intermediate.

  • High Temperatures: The reaction typically requires elevated temperatures to facilitate the dehydration of formamide and the subsequent cyclization.

  • Catalysts: While often performed neat, the reaction can be facilitated by the use of coupling agents like PBr₃ or POCl₃, which can activate the formamide and promote the formation of a Vilsmeier-type reagent.[8][9]

Reaction Workflow:

G 5-Aminopyrazole-4-carbonitrile 5-Aminopyrazole-4-carbonitrile Heating Heating 5-Aminopyrazole-4-carbonitrile->Heating Cyclization Cyclization 5-Aminopyrazole-4-carbonitrile->Cyclization Formamide Formamide Formamide->Heating Intermediate_Formamidine Formamidine Intermediate Heating->Intermediate_Formamidine Intermediate_Formamidine->Cyclization 4-Aminopyrazolo[3,4-d]pyrimidine 4-Aminopyrazolo[3,4-d]pyrimidine Cyclization->4-Aminopyrazolo[3,4-d]pyrimidine G 5-Aminopyrazole 5-Aminopyrazole Vilsmeier_Reaction Vilsmeier Amidination 5-Aminopyrazole->Vilsmeier_Reaction DMF_PBr3 DMF / PBr3 DMF_PBr3->Vilsmeier_Reaction Amidine_Intermediate Amidine Intermediate Vilsmeier_Reaction->Amidine_Intermediate Heterocyclization Heterocyclization Amidine_Intermediate->Heterocyclization HMDS Hexamethyldisilazane (HMDS) HMDS->Heterocyclization Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Heterocyclization->Pyrazolo[3,4-d]pyrimidine G 5-Aminopyrazole-4-carboxylate 5-Aminopyrazole-4-carboxylate One_Pot_Reaction One-Pot Reaction 5-Aminopyrazole-4-carboxylate->One_Pot_Reaction Trimethyl_Orthoformate Trimethyl Orthoformate Trimethyl_Orthoformate->One_Pot_Reaction Primary_Amine Primary Amine Primary_Amine->One_Pot_Reaction Microwave_Irradiation Microwave_Irradiation Pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one Microwave_Irradiation->Pyrazolo[3,4-d]pyrimidin-4-one One_Pot_Reaction->Microwave_Irradiation

Sources

Application Notes & Protocols for the Quantitative Analysis of Methyl 5-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of validated analytical methodologies for the precise and reliable quantification of Methyl 5-amino-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of this compound, we present detailed protocols for its determination using High-Performance Liquid Chromatography with UV detection (HPLC-UV), which serves as the primary quality control method. Additionally, advanced protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are detailed for applications requiring higher sensitivity and specificity, such as impurity profiling or analysis in complex matrices. A discussion on the applicability of Gas Chromatography-Mass Spectrometry (GC-MS) is also included. Each protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity, reproducibility, and regulatory compliance.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a functionalized pyrazole, it serves as a versatile building block for synthesizing a wide array of more complex molecules with diverse biological activities.[2] Pyrazole-containing compounds are core scaffolds in numerous pharmaceuticals, highlighting the importance of this intermediate.[2]

Accurate quantification of this molecule is paramount during its synthesis and use. It ensures reaction yield, monitors purity, and guarantees the quality of subsequent active pharmaceutical ingredients (APIs). This guide provides researchers, quality control analysts, and drug development professionals with robust methods to achieve this with confidence. The validation of these analytical methods is a crucial pillar in pharmaceutical quality assurance, ensuring that all data is reliable, repeatable, and compliant with global regulatory standards.[3][4]

Physicochemical Properties

Understanding the fundamental properties of the analyte is the first step in rational method development.

PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C₅H₇N₃O₂[5]
Molecular Weight 141.13 g/mol [5]
Canonical SMILES COC(=O)C1=CC(=NN1)N[5]
Structure Chemical structure of this compoundPubChem

The presence of an aromatic pyrazole ring, an amino group, and a methyl ester functional group dictates its polarity and chromatographic behavior. The amino group makes it basic and amenable to positive-ion electrospray ionization, while the pyrazole ring provides a strong chromophore for UV detection.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

For routine quality control, assay, and purity determinations, RP-HPLC-UV is the method of choice due to its robustness, cost-effectiveness, and widespread availability.

Principle of Causality

The method separates the analyte from potential impurities based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte, being a moderately polar compound, will have a good affinity for the C18 column, allowing for effective separation from more polar or less polar species by modulating the mobile phase's organic solvent concentration. Formic acid is added to the mobile phase to protonate the amino group, ensuring a single ionic species and leading to sharp, symmetrical peak shapes. Detection is based on the strong UV absorbance of the pyrazole ring.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: this compound (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.

  • Reagent: Formic acid (≥99%).

  • Volumetric glassware and analytical balance.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). Sonicate if necessary to ensure complete dissolution.

  • Working Standard & Calibration Curve Preparation:

    • Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation:

    • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Further dilute as necessary to fall within the calibration range (e.g., a 1:20 dilution to achieve a target concentration of 50 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection λ 254 nm (or λmax determined by PDA scan)
Run Time 15 minutes
Data Analysis and Quantification
  • Integrate the peak area of the analyte in both standards and samples.

  • Construct a linear regression curve of peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be >0.999.

  • Calculate the concentration of the analyte in the sample using the regression equation.

Method Validation Protocol (ICH Q2(R1) Framework)

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[4][6] This is a critical component of regulatory compliance and quality assurance.[3][7]

Analytical Workflow and Validation Overview

The following diagrams illustrate the general workflow for sample analysis and the structured process for method validation.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting Sample Sample Receipt SamplePrep Sample Prep. Sample->SamplePrep StdPrep Standard Prep. HPLC HPLC-UV Analysis StdPrep->HPLC SamplePrep->HPLC Integration Peak Integration HPLC->Integration Calc Concentration Calc. Integration->Calc Report Final Report Calc->Report

Caption: General workflow from sample preparation to final report.

Validation_Process Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and analyte spiked with potential impurities.Analyte peak is free from interference at its retention time. Peak purity index > 0.995.
Linearity Analyze at least 5 concentrations across the desired range (e.g., 50-150% of target).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.The range over which the method is precise, accurate, and linear.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be 98.0% - 102.0%.
Precision Repeatability: 6 replicate injections of the same sample. Intermediate: Analysis on different days, by different analysts, or on different instruments.Repeatability: RSD ≤ 1.0%. Intermediate: RSD ≤ 2.0%.
LOD/LOQ Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N of 3:1 for LOD; S/N of 10:1 for LOQ.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters remain within limits. No significant impact on results.

Advanced Method: LC-MS/MS for High-Sensitivity Quantification

For trace-level quantification or analysis in complex biological or environmental matrices, LC-MS/MS offers unparalleled sensitivity and specificity.

Principle of Causality

This technique couples the chromatographic separation of HPLC with the high selectivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization - ESI), and the resulting parent ion is selected in the first quadrupole (Q1). This ion is fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference. Given the basic amino group, positive ion ESI is the logical choice.

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

  • All materials from the HPLC-UV method are applicable.

  • Isotopically labeled internal standard (if available) for highest accuracy.

LC Conditions:

  • The HPLC method described in Section 2.2 can be directly adapted. Using UPLC with smaller particle size columns (e.g., <2 µm) can significantly shorten the run time.

MS/MS Conditions (Example):

ParameterSettingRationale
Ionization Mode ESI, PositiveThe amino group is readily protonated.
Parent Ion (Q1) m/z 142.1 [M+H]⁺Corresponds to the protonated molecule.
Product Ions (Q3) m/z 110.1, 84.1Predicted fragments from loss of methanol (-32) and subsequent loss of CO (-28). These must be confirmed experimentally by infusion.
Collision Energy Optimize experimentallyTypically 10-30 eV.
Dwell Time 100 msBalances sensitivity with the number of data points across the peak.

Sample Preparation:

  • For trace analysis, a solid-phase extraction (SPE) or liquid-liquid extraction step may be required to concentrate the sample and remove interferences. For quantification in plasma, a protein precipitation step followed by supernatant analysis is common.[8]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds and can be applied to pyrazole analysis.[9]

Applicability and Considerations
  • Volatility: The analyte's volatility must be assessed. If it is not sufficiently volatile or is thermally labile, derivatization may be necessary to increase volatility and thermal stability. A common approach is silylation of the amino group.

  • Separation: A mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5ms or equivalent), provides a good balance of interactions for separating pyrazole isomers and related compounds.[9]

  • Identification: Mass spectral fragmentation patterns under Electron Ionization (EI) are highly reproducible and excellent for structural confirmation.[10]

Conceptual GC-MS Protocol
  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.[9] Perform derivatization if required.

  • Injection: Use a split/splitless injector, typically at 250 °C.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 300.

Conclusion

This document provides a detailed framework for the robust quantification of this compound. The primary RP-HPLC-UV method is suitable for most quality control applications, offering a balance of performance, cost, and accessibility. The comprehensive validation protocol ensures that the method generates reliable and defensible data compliant with pharmaceutical industry standards. For applications demanding higher sensitivity or specificity, the outlined LC-MS/MS method provides a powerful alternative. By understanding the principles behind each technique and following these detailed protocols, researchers and analysts can confidently and accurately quantify this critical chemical intermediate.

References

  • Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • PubChem. (2026). This compound. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmuni. (2026). Validating Analytical Methods in Pharmaceuticals.
  • Prajapati, Y. et al. (2018). Analytical method validation: A brief review. International Journal of Pharmaceutical and Clinical Research.
  • Sahoo, C. K. et al. (2018). Validation of Analytical Methods: A Review.
  • ACS Publications. (1971). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry. [Link]

  • ACS Publications. (1971). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry.
  • Frizzo, C. P. et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • SIELC Technologies. (2018).
  • Al-Khdhairawi, M. Q. et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Folefac, G. E. et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • BenchChem. (2025).
  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.

Sources

Application Note & Protocol: A Scalable, High-Yield Synthesis of Methyl 5-Amino-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Specifically, methyl 5-amino-1H-pyrazole-3-carboxylate is a highly versatile bifunctional building block. Its strategic placement of an amino group and a carboxylate ester allows for sequential and site-selective functionalization, making it an invaluable starting material in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[4] This guide provides a robust, scalable, and economically viable protocol for its large-scale synthesis, grounded in established chemical principles and optimized for safety and efficiency.

Synthetic Strategy: A Regioselective Cyclocondensation Approach

The most reliable and widely adopted method for constructing the pyrazole ring is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent.[5][6] For the specific regiochemistry of our target molecule—with the amino group at the 5-position and the ester at the 3-position—a carefully chosen three-carbon electrophilic partner is paramount.

Our selected strategy involves a two-step sequence commencing from readily available starting materials:

  • Formation of a Key Intermediate: The synthesis of methyl (E)-2-cyano-3-ethoxyacrylate from methyl cyanoacetate and triethyl orthoformate. This intermediate serves as a highly activated Michael acceptor.

  • Regioselective Cyclization: The reaction of this intermediate with hydrazine hydrate. The reaction proceeds via a conjugate addition of the more nucleophilic nitrogen of hydrazine, followed by an intramolecular cyclization and elimination of ethanol to yield the desired pyrazole ring. The regioselectivity is dictated by the electronic properties of the intermediate, ensuring the formation of the 5-amino isomer.

This approach is advantageous for large-scale production due to its high atom economy, the use of inexpensive starting materials, and straightforward reaction conditions that do not require specialized equipment or metal catalysts.[7]

Reaction Pathway Diagram

The overall synthetic transformation is depicted below.

reaction_pathway cluster_step2 Step 2: Cyclization S1 Methyl Cyanoacetate I1 Methyl (E)-2-cyano-3-ethoxyacrylate S1->I1 S2 Triethyl Orthoformate S2->I1 I1_ref Intermediate S3 Hydrazine Hydrate FP This compound S3->FP I1_ref->FP workflow cluster_prep Part A: Intermediate Prep cluster_main Part B: Cyclization & Isolation A1 Charge Reactor: - Methyl Cyanoacetate - Triethyl Orthoformate - Acetic Anhydride A2 Heat to Reflux (110-120 °C, 4-6h) A1->A2 A3 Cool to RT A2->A3 A4 Distill under Reduced Pressure A3->A4 A5 Crude Intermediate Oil A4->A5 B1 Dissolve Intermediate in Ethanol A5->B1 Transfer B2 Cool Reactor (0-5 °C) B1->B2 B3 Slowly Add Hydrazine Hydrate Soln. (T < 10 °C) B2->B3 B4 Stir at RT (2-3h) B3->B4 B5 Cool & Precipitate (0-5 °C, 1h) B4->B5 B6 Filter Product B5->B6 B7 Wash with Cold Ethanol & Water B6->B7 B8 Vacuum Dry (50-60 °C) B7->B8 B9 Final Product B8->B9

Caption: Step-by-step workflow for the large-scale synthesis process.

References

  • El-Sayed, M. A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. organic-chemistry.org. Available at: [Link]

  • Bagley, M. C., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Johnson, J. S., et al. (2013). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Al-Otaibi, A. A., et al. (2016). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate. Available at: [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2014). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. ResearchGate. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Kumar, R., et al. (2018). Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Defense Technical Information Center. Available at: [Link]

  • ScienceMadness. (2007). Hydrazine Safety & Handling Questions. sciencemadness.org. Available at: [Link]

  • ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Available at: [Link]

  • Google Patents. (n.d.). Process for the production of pyrazoles. patents.google.com.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ncbi.nlm.nih.gov. Available at: [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. mdpi.com. Available at: [Link]

  • JETIR. (2024). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. jetir.org. Available at: [Link]

  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. researchgate.net. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. patents.google.com.
  • MDPI. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. mdpi.com. Available at: [Link]

  • ResearchGate. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. researchgate.net. Available at: [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. mdpi.com. Available at: [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. epubl.ktu.edu. Available at: [Link]

  • ResearchGate. (2022). Synthesis, Characterization, DFT Studies, Biological Investigation and Molecular Modelling of Novel 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]. researchgate.net. Available at: [Link]

  • Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. pubs.rsc.org. Available at: [Link]

  • PubMed Central. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. ncbi.nlm.nih.gov. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of the Amino Group in Methyl 5-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. Within this class, molecules featuring a 5-amino-1H-pyrazole core are of particular significance. This structural motif is a key component in numerous kinase inhibitors, where the amino group often acts as a crucial hydrogen bond donor, anchoring the molecule to the hinge region of the kinase ATP-binding site.

Methyl 5-amino-1H-pyrazole-3-carboxylate is a versatile starting material for the synthesis of compound libraries aimed at drug discovery. The presence of a reactive primary amino group at the C5 position, a methyl ester at C3, and two ring nitrogens (N1 and N2) offers multiple handles for chemical modification. Derivatization of the 5-amino group, in particular, allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of substituents that can probe interactions with specific residues in a biological target.

This guide provides detailed protocols for three common and robust methods for the derivatization of the 5-amino group of this compound: N-Acylation , N-Sulfonylation , and Reductive Amination . The causality behind experimental choices and self-validating systems for each protocol are explained to ensure technical accuracy and reproducibility.

Core Derivatization Strategies: A Visual Overview

The following diagram illustrates the three primary derivatization pathways for the 5-amino group of this compound discussed in this application note.

Derivatization_Strategies cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_reductive_amination Reductive Amination Start This compound Acyl_Chloride R-COCl, Base (e.g., Pyridine, TEA) Start->Acyl_Chloride Forms Amide Bond Sulfonyl_Chloride R-SO2Cl, Base (e.g., Pyridine, DMAP) Start->Sulfonyl_Chloride Forms Sulfonamide Bond Aldehyde_Ketone R-CHO or R-COR', Reductant (e.g., NaBH3CN) Start->Aldehyde_Ketone Forms C-N Bond via Imine Amide N-Acyl Derivative (Amide) Acyl_Chloride->Amide Sulfonamide N-Sulfonyl Derivative (Sulfonamide) Sulfonyl_Chloride->Sulfonamide Alkylated_Amine N-Alkyl Derivative (Secondary/Tertiary Amine) Aldehyde_Ketone->Alkylated_Amine

Caption: Key derivatization pathways for this compound.

N-Acylation: Synthesis of Pyrazolyl Amides

N-acylation is a fundamental transformation that introduces an amide functionality. In medicinal chemistry, amides are prevalent due to their ability to act as both hydrogen bond donors and acceptors, and their general metabolic stability. This protocol describes the acylation of this compound with an acyl chloride in the presence of a non-nucleophilic base.

Scientific Rationale: The 5-amino group of the pyrazole is nucleophilic and will readily attack the electrophilic carbonyl carbon of an acyl chloride. A base, such as pyridine or triethylamine (TEA), is required to neutralize the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst. The choice of solvent is critical; an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to avoid side reactions.

Protocol 1: General Procedure for N-Acylation

Materials and Equipment:

  • This compound

  • Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, stirring bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Thin Layer Chromatography (TLC) plate (silica gel 60 F254)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Base: Add anhydrous pyridine or TEA (1.5-2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with reactive acyl chlorides.

  • Addition of Acyl Chloride: Add the acyl chloride (1.1-1.2 eq) dropwise to the cooled, stirring solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Quenching and Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield the pure N-acyl derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy.

Parameter Typical Value Notes
Scale 100 mg - 5 gProtocol is scalable; adjust solvent volumes accordingly.
Temperature 0 °C to RTInitial cooling is recommended for reactive acyl chlorides.
Reaction Time 2 - 16 hoursMonitor by TLC for completion.
Typical Yield 70 - 95%Dependent on the specific acyl chloride used.

N-Sulfonylation: Synthesis of Pyrazolyl Sulfonamides

The sulfonamide group is another key functional group in drug design, known for its ability to act as a hydrogen bond donor and for its tetrahedral geometry, which can impart specific binding properties. This protocol outlines the synthesis of N-sulfonylated derivatives of this compound.

Scientific Rationale: Similar to acylation, N-sulfonylation involves the reaction of the nucleophilic amino group with an electrophilic sulfonyl chloride. A base is required to scavenge the generated HCl. Pyridine is a common choice as it serves as both a base and a catalyst. For less reactive amines or sulfonyl chlorides, a more potent catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts.

Protocol 2: General Procedure for N-Sulfonylation

Materials and Equipment:

  • This compound

  • Sulfonyl chloride of choice (e.g., tosyl chloride, mesyl chloride)

  • Anhydrous pyridine

  • 4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Standard reaction, workup, and purification equipment as listed in Protocol 1.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine (e.g., a 3:1 v/v ratio). If desired, add a catalytic amount of DMAP (0.05-0.1 eq).

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.1-1.3 eq) portion-wise at room temperature while stirring. For highly reactive sulfonyl chlorides, cooling to 0 °C is advisable.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40-50 °C for 4-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic phase with 1 M aqueous copper (II) sulfate solution to remove pyridine (this forms a water-soluble complex), followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel) or recrystallization to obtain the pure N-sulfonyl derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy.

Parameter Typical Value Notes
Scale 100 mg - 5 gEasily scalable.
Temperature RT to 50 °CGentle heating may be required for less reactive partners.
Reaction Time 4 - 24 hoursMonitor by TLC.
Typical Yield 65 - 90%Yields vary based on the sulfonyl chloride's reactivity.

Reductive Amination: Synthesis of N-Alkylated Pyrazoles

Reductive amination is a powerful method for forming C-N bonds and introducing alkyl groups to the amino function. This two-step, one-pot process involves the initial formation of an imine (or enamine) intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.

Scientific Rationale: The reaction is typically performed under mildly acidic conditions (pH 4-6), which catalyzes the formation of the imine intermediate. A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is used. These reagents are mild enough not to reduce the starting aldehyde or ketone but are effective at reducing the protonated iminium ion intermediate, which is more electrophilic. This selectivity prevents wasteful consumption of the reducing agent and starting materials.

Protocol 3: General Procedure for Reductive Amination

Materials and Equipment:

  • This compound

  • Aldehyde or ketone of choice (1.0-1.2 eq)

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Methanol (MeOH) or Dichloroethane (DCE)

  • Acetic acid (to adjust pH)

  • Standard reaction, workup, and purification equipment.

Step-by-Step Methodology:

  • Reaction Setup: Combine this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in methanol or DCE in a round-bottom flask.

  • pH Adjustment: Add a few drops of glacial acetic acid to catalyze imine formation (target pH ~5). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Addition of Reducing Agent: Add sodium cyanoborohydride or sodium triacetoxyborohydride portion-wise at room temperature. Caution: NaBH₃CN is highly toxic and can release HCN gas under strongly acidic conditions. Handle with appropriate care in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine and the formation of the alkylated product.

  • Quenching and Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution, often incorporating a small amount of TEA in the mobile phase for basic products, may be necessary.

  • Characterization: Confirm the structure of the N-alkylated product by appropriate spectroscopic methods.

Parameter Typical Value Notes
Scale 50 mg - 1 gHandle reducing agents with care, especially on a larger scale.
Temperature Room TemperatureThe reaction is typically performed at ambient temperature.
Reaction Time 4 - 24 hoursMonitor by LC-MS for best results.
Typical Yield 50 - 85%Yields can be variable depending on the carbonyl partner.

Workflow Validation and Data Interpretation

The following diagram outlines a self-validating workflow for a typical derivatization experiment, from reaction setup to final product characterization.

Validation_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_characterization Characterization Phase Setup 1. Reaction Setup (Stoichiometry, Solvent, Temp.) TLC_Monitor 2. In-Process Monitoring (TLC / LC-MS) Setup->TLC_Monitor Workup 3. Quench & Workup (Extraction, Washing) TLC_Monitor->Workup Reaction Complete Crude_Analysis 4. Crude Product Analysis (¹H NMR, LC-MS) Workup->Crude_Analysis Purify 5. Purification (Chromatography / Recrystallization) Crude_Analysis->Purify Assess Purity Pure_Fractions 6. Analyze Pure Fractions (TLC) Purify->Pure_Fractions Final_Analysis 7. Final Characterization (NMR, MS, HRMS, IR) Pure_Fractions->Final_Analysis Combine Pure Fractions Data_Storage 8. Data Archiving Final_Analysis->Data_Storage

Caption: A self-validating workflow for derivatization and analysis.

Interpreting Characterization Data:

  • ¹H NMR: Look for the disappearance of the broad -NH₂ singlet from the starting material and the appearance of a new amide N-H singlet (typically downfield) for acylation/sulfonylation, or new signals corresponding to the introduced alkyl group for reductive amination.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the derivatized product.

  • Infrared (IR) Spectroscopy: For acylation, a new strong carbonyl (C=O) stretch will appear around 1650-1680 cm⁻¹. For sulfonylation, characteristic S=O stretches will be observed around 1350 cm⁻¹ and 1160 cm⁻¹.

Conclusion

The derivatization of the 5-amino group on this compound provides a robust platform for generating diverse chemical libraries for drug discovery. The N-acylation, N-sulfonylation, and reductive amination protocols detailed herein are reliable and scalable methods for this purpose. By understanding the underlying chemical principles and employing systematic monitoring and characterization techniques, researchers can efficiently synthesize and validate novel pyrazole derivatives, accelerating the identification of new therapeutic candidates.

References

  • Vertex. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
  • MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
  • PubMed. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • RSC Publishing. (n.d.). Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines.
  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines.
  • ChemistryViews. (2017). Mild Sulfonylation of Anilines.
  • ResearchGate. (n.d.). Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4.
  • National Institutes of Health. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles.
  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles.
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
  • Wikipedia. (n.d.). Reductive amination.
  • National Institutes of Health. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

Application Notes & Protocols: Methyl 5-Amino-1H-pyrazole-3-carboxylate as a Cornerstone for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern oncology and immunology.[1][2] The search for selective and potent kinase inhibitors has led medicinal chemists to identify certain molecular frameworks that consistently demonstrate high-affinity binding to the ATP pocket of these enzymes. The pyrazole ring is preeminent among these, earning the designation of a "privileged scaffold".[3][4][5] Its unique arrangement of nitrogen atoms allows it to act as an exceptional "hinge-binder," forming a triad of crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[6]

This structural advantage has led to the development of numerous pyrazole-based inhibitors targeting a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and p38 MAP kinase.[3][6][7][8] Methyl 5-amino-1H-pyrazole-3-carboxylate is a particularly valuable and versatile starting material in this context. Its trifunctional nature—possessing a reactive 5-amino group, a modifiable 3-carboxylate ester, and two ring nitrogens for substitution—provides multiple handles for facile diversification and the systematic exploration of structure-activity relationships (SAR).[7][9]

This guide provides an in-depth exploration of the synthetic utility of this compound, detailing core synthetic strategies, step-by-step protocols, and the underlying chemical logic for the development of next-generation kinase inhibitors.

Core Chemistry: Strategic Functionalization of the Aminopyrazole Scaffold

The power of this compound lies in its three distinct points for chemical modification. A strategic approach to derivatization allows for the rapid generation of diverse compound libraries to probe the distinct sub-pockets of the kinase ATP-binding site.

Scaffolding_Strategy cluster_0 Key Reactive Sites cluster_1 Synthetic Diversification Pathways Start This compound N1_Ring N1-H (Pyrazole Ring) Start->N1_Ring C5_Amino C5-NH2 (Amino Group) Start->C5_Amino C3_Ester C3-COOMe (Methyl Ester) Start->C3_Ester N_Alkylation N-Alkylation / N-Arylation (Targets solvent-exposed region) N1_Ring->N_Alkylation Site 1 Amine_Deriv Amide / Urea / SNAr (Hinge-binding modifications) C5_Amino->Amine_Deriv Site 2 Ester_Mod Ester Hydrolysis -> Amide Coupling (Targets hydrophobic pocket) C3_Ester->Ester_Mod Site 3 Kinase_Inhibitor_Synthesis cluster_ATP Kinase ATP Pocket cluster_Synth Synthetic Strategy Hinge Hinge Region (Backbone H-bonds) Hydrophobic Hydrophobic Pocket Solvent Solvent Front Start Methyl 5-Amino- 1H-pyrazole-3-carboxylate Step1 SNAr with 2,4-dichloropyrimidine Start->Step1 Intermediate1 Pyrazolopyrimidine Core Step1->Intermediate1 Intermediate1->Hinge Forms H-bonds Step2 Ester Hydrolysis (Saponification) Intermediate1->Step2 Intermediate2 Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Amide Coupling (e.g., with piperazine) Intermediate2->Step3 Final Final Kinase Inhibitor Step3->Final Final->Hydrophobic Occupies pocket

Sources

Application Note & Protocol: High-Purity Isolation of Methyl 5-Amino-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-amino-1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, serving as a scaffold for a diverse range of biologically active molecules.[1][2] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, complicate structural analysis, and compromise the biological efficacy of downstream compounds. This document provides a comprehensive guide to the purification of crude this compound, detailing two robust methods: flash column chromatography and recrystallization. The protocols are designed for researchers, chemists, and drug development professionals, offering step-by-step instructions, explanations of the underlying scientific principles, and a troubleshooting guide to ensure the consistent attainment of high-purity material (>98%).

Introduction: The Importance of Purity

The pyrazole nucleus is a privileged scaffold in pharmaceutical development, with derivatives exhibiting a wide array of biological activities. This compound, with its strategically positioned amino and carboxylate functional groups, offers versatile handles for synthetic elaboration.[3] However, its synthesis can yield a crude product containing unreacted starting materials, regioisomers, and other side-products. The presence of these impurities can have significant consequences:

  • Inaccurate Stoichiometry: Impurities can lead to incorrect molar calculations in subsequent reactions, resulting in low yields and incomplete conversions.

  • Formation of Byproducts: Impure starting material can introduce competing reaction pathways, complicating the isolation of the desired final compound.

  • Erroneous Biological Data: Trace impurities may exhibit their own biological activity, leading to misleading results in pharmacological assays.

Therefore, a robust and validated purification protocol is not merely a suggestion but a critical requirement for ensuring the integrity and reproducibility of research and development efforts.

Principles of Purification: A Dichotomy of Methods

The selection of an appropriate purification strategy depends on the nature and quantity of the impurities, as well as the desired scale of the final product. For this compound, which possesses both a basic amino group and a polar ester moiety, two primary methods are recommended: flash column chromatography and recrystallization.

Flash Column Chromatography

This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[4] The key principle is polarity:

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent. More polar compounds will interact more strongly with the silica gel and thus move more slowly down the column.

  • Mobile Phase (Eluent): The eluent, a solvent or mixture of solvents, is passed through the column. By gradually increasing the polarity of the eluent, compounds are selectively desorbed from the silica and eluted from the column.

This method is particularly effective for separating the target compound from impurities with similar solubility but different polarities, such as regioisomers or closely related byproducts.[5]

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility. The principle is to dissolve the crude solid in a hot solvent in which the desired compound is highly soluble, but the impurities are either sparingly soluble or highly soluble. Upon cooling, the desired compound's solubility decreases, leading to the formation of crystals, while the impurities remain in the solution (or are removed by hot filtration if insoluble).[6] For this compound, a polar protic solvent like ethanol is often a good starting point due to the compound's hydrogen bonding capabilities.

Purification Workflow

The following diagram illustrates the general workflow for the purification of crude this compound.

G cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Method 1: Chromatography cluster_3 Method 2: Recrystallization cluster_4 Final Analysis Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Dissolve in solvent Decision Impurities Separable by TLC? TLC Analysis->Decision Column Chromatography Column Chromatography Decision->Column Chromatography Yes Recrystallization Recrystallization Decision->Recrystallization No (or for bulk) Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC of Fractions TLC of Fractions Fraction Collection->TLC of Fractions Combine Pure Fractions Combine Pure Fractions TLC of Fractions->Combine Pure Fractions Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Pure Product Pure Product Solvent Evaporation->Pure Product Hot Filtration Hot Filtration (optional) Recrystallization->Hot Filtration Cooling & Crystallization Cooling & Crystallization Hot Filtration->Cooling & Crystallization Vacuum Filtration Vacuum Filtration Cooling & Crystallization->Vacuum Filtration Drying Drying Vacuum Filtration->Drying Drying->Pure Product Purity Assessment HPLC, NMR, LC-MS Pure Product->Purity Assessment

Caption: Purification workflow for this compound.

Detailed Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Flash Column Chromatography

This protocol is ideal for separating complex mixtures or for initial small-scale purification to obtain a highly pure analytical sample.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[7]

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column, collection tubes, rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the plate using a solvent system of 70:30 Hexane:Ethyl Acetate.

    • Visualize the spots under UV light (254 nm). The desired product is expected to be a major, UV-active spot. Note the retention factor (Rf) of the product and any impurities. The goal is an Rf of ~0.2-0.3 for the product in the chosen eluent.[4]

  • Column Packing (Wet Slurry Method):

    • Prepare a slurry of silica gel in hexane (approx. 50:1 to 100:1 ratio of silica to crude product by weight).[4]

    • Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disruption.

    • Drain the solvent until it is level with the top of the sand.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the initial eluent (e.g., 80:20 Hexane:Ethyl Acetate) or dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting with a low-polarity solvent mixture (e.g., 90:10 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 Hexane:Ethyl Acetate) to elute the compounds. A typical gradient might be guided by the initial TLC analysis.

    • Collect fractions of equal volume (e.g., 10-20 mL) in test tubes.

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

Protocol 2: Recrystallization

This protocol is suitable for larger quantities of crude product where impurities have significantly different solubility profiles from the desired compound.

Materials:

  • Crude this compound

  • Ethanol or Ethyl Acetate/Hexane solvent system

  • Erlenmeyer flasks, hot plate/stirrer, Büchner funnel, vacuum flask

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a small amount of the chosen solvent (e.g., ethanol). The compound should be sparingly soluble at room temperature but highly soluble upon heating. If one solvent is not ideal, a two-solvent system (e.g., ethyl acetate for dissolving, hexane as the anti-solvent) can be tested.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Purity Assessment

After purification, the identity and purity of the final product must be confirmed.

Parameter Method Expected Outcome
Purity HPLC[8][9]>98% peak area at the expected retention time.
Identity ¹H NMR[6]Spectrum consistent with the structure of this compound.
Molecular Weight LC-MSMass peak corresponding to the molecular weight of the compound (C₅H₇N₃O₂: 141.13 g/mol ).[10]
Appearance VisualWhite to off-white solid.

Troubleshooting Guide

Problem Possible Cause Solution
Column Chromatography: Poor Separation Incorrect eluent polarity.Adjust the solvent system based on TLC analysis. Start with a less polar eluent and increase polarity gradually.
Column overloaded.Use a higher ratio of silica gel to crude product (at least 50:1).
Sample is streaking on the column.The compound may be too polar or acidic/basic. For amines, adding a small amount of triethylamine (~0.1-1%) to the eluent can improve resolution.[11]
Recrystallization: Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add more hot solvent to dissolve the oil, then cool more slowly. Consider a different solvent with a lower boiling point.
Recrystallization: No Crystals Form Solution is not saturated; cooling is too rapid.Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available.
Low Recovery Too much solvent used in recrystallization.Use the minimum amount of hot solvent necessary for dissolution.
Product is partially soluble in the cold wash solvent.Ensure the wash solvent is ice-cold and use a minimal amount.

References

  • National Center for Biotechnology Information. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Aminopyrazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]

  • Kaunas University of Technology. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐amino‐1H‐pyrazole 3. Retrieved from [Link]

  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Google Patents. (n.d.). CN105801334A - Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine.
  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • MDPI. (2021). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

Sources

Application Notes and Protocols: The Utility of Methyl 5-Amino-1H-pyrazole-3-carboxylate in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Agrochemicals

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a pivotal structural motif in the landscape of modern agrochemical research.[1][2] Its inherent chemical versatility and diverse biological activities have led to the development of numerous commercial products for crop protection.[1][2] Among the vast array of pyrazole derivatives, methyl 5-amino-1H-pyrazole-3-carboxylate has emerged as a particularly valuable building block. Its bifunctional nature, possessing both an amino group and a carboxylate ester, allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of novel fungicides, insecticides, and herbicides.[3]

This guide provides an in-depth exploration of the applications of this compound in agrochemical research. It is designed for researchers, scientists, and professionals in the field of drug development, offering both a conceptual overview and practical, step-by-step protocols for the synthesis and derivatization of this important intermediate.

Chemical Properties and Synthesis

This compound is a stable, crystalline solid. The presence of the amino group at the 5-position and the methyl carboxylate at the 3-position makes it a versatile synthon for creating diverse chemical libraries.

Protocol 1: Synthesis of this compound

This protocol outlines a general method for the synthesis of the title compound, which can be adapted from various literature procedures. The synthesis typically involves the cyclization of a suitable precursor.

Materials:

  • Hydrazine hydrate

  • A suitable β-ketonitrile or its equivalent

  • Methanol

  • Appropriate base (e.g., sodium methoxide)

  • Glacial acetic acid

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting β-ketonitrile in methanol.

  • Addition of Hydrazine: To the stirred solution, add a stoichiometric equivalent of hydrazine hydrate dropwise at room temperature.

  • Cyclization: Add a catalytic amount of a suitable base, such as sodium methoxide. Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with glacial acetic acid. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold methanol. The crude product can be further purified by recrystallization from a suitable solvent system to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.[4][5]

G start β-Ketonitrile reflux Reflux start->reflux hydrazine Hydrazine Hydrate hydrazine->reflux methanol Methanol methanol->reflux base Base (e.g., NaOMe) base->reflux neutralization Neutralization (Acetic Acid) reflux->neutralization product This compound neutralization->product

Caption: General synthesis workflow for this compound.

Application in Fungicide Research: Targeting Succinate Dehydrogenase

A significant application of the pyrazole scaffold is in the development of succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides.[6] These compounds disrupt the fungal mitochondrial respiratory chain, leading to cell death.[6] this compound serves as a key intermediate for the synthesis of pyrazole carboxamide fungicides.

Mechanism of Action: SDHI Fungicides

SDHI fungicides act by binding to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase (SDH) enzyme complex (also known as complex II) in the mitochondrial electron transport chain. This binding blocks the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and ATP production in the fungus.

G succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh oxidation fumarate Fumarate sdh->fumarate qh2 Ubihydroquinone (QH2) sdh->qh2 q Ubiquinone (Q) q->sdh reduction complex_iii Complex III qh2->complex_iii Electron Transfer pyrazole_carboxamide Pyrazole Carboxamide (SDHI) pyrazole_carboxamide->sdh inhibits

Caption: Mechanism of action of pyrazole carboxamide SDHI fungicides.

Protocol 2: Synthesis of a Novel Pyrazole Carboxamide Fungicide

This protocol describes the synthesis of a generic pyrazole carboxamide derivative from this compound.

Step 1: Hydrolysis of the Ester

  • Dissolve this compound in a suitable solvent such as a mixture of ethanol and water.

  • Add an excess of a base, for example, sodium hydroxide, and heat the mixture to reflux.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 5-amino-1H-pyrazole-3-carboxylic acid.

  • Filter, wash with water, and dry the solid.

Step 2: Amide Coupling

  • Suspend the 5-amino-1H-pyrazole-3-carboxylic acid in an inert solvent like dichloromethane.

  • Add a chlorinating agent, such as thionyl chloride or oxalyl chloride, to convert the carboxylic acid to the acid chloride.

  • In a separate flask, dissolve the desired aniline derivative in dichloromethane and add a base like triethylamine.

  • Slowly add the prepared acid chloride solution to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the final pyrazole carboxamide.

Data Presentation: Antifungal Activity of Pyrazole Derivatives

The following table summarizes the in vitro antifungal activity of some synthesized pyrazole carboxamide derivatives against various phytopathogenic fungi, with EC50 values indicating the concentration required for 50% inhibition.

Compound IDTarget FungusEC50 (µg/mL)Reference
7ai Rhizoctonia solani0.37[4]
8j Alternaria solani3.06[8]
E1 Rhizoctonia solani1.1[9]
24 Botrytis cinerea0.40[10]
15 Valsa mali0.32[10]

Application in Insecticide Research: Targeting the Nervous System

The pyrazole scaffold is also prominent in insecticide development, with the most notable example being Fipronil. These insecticides often target the central nervous system of insects. This compound can be a starting point for creating analogs of such insecticides.

Mechanism of Action: GABA Receptor Antagonists

Many pyrazole-based insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking the chloride ion channel of the GABA receptor, these insecticides prevent the influx of chloride ions, leading to hyperexcitation of the nervous system and eventual death of the insect.

G gaba GABA gaba_receptor GABA Receptor (Chloride Channel) gaba->gaba_receptor binds to cl_ion Cl- Ions gaba_receptor->cl_ion opens channel for hyperexcitation Hyperexcitation gaba_receptor->hyperexcitation leads to (when blocked) neuron Neuron cl_ion->neuron influx into hyperpolarization Hyperpolarization (Inhibition) neuron->hyperpolarization pyrazole_insecticide Pyrazole Insecticide pyrazole_insecticide->gaba_receptor blocks

Caption: Mechanism of action of pyrazole-based insecticides as GABA receptor antagonists.

Protocol 3: Synthesis of a Pyrazole-based Insecticidal Analog

This protocol outlines a general approach to synthesize a novel pyrazole derivative for insecticidal screening, starting from this compound.

  • N-Arylation: The amino group of this compound can be arylated with a suitable aryl halide under conditions such as the Buchwald-Hartwig amination.

  • Modification of the Carboxylate: The methyl ester can be hydrolyzed to the carboxylic acid, which can then be converted to an amide or other functional groups known to be important for insecticidal activity.[11]

  • Introduction of other functional groups: Further modifications, such as the introduction of a trifluoromethyl group, which is common in many potent insecticides, can be performed at other positions of the pyrazole ring if the starting material is appropriately substituted.[12]

Data Presentation: Insecticidal Activity of Pyrazole Derivatives

The following table presents the insecticidal activity of some novel pyrazole derivatives against various insect pests.

Compound IDTarget InsectActivityReference
3c Tuta absoluta75% mortality after 48h
3b Tuta absoluta60% mortality after 48h
(S)-4a-14 Aphis craccivoraExcellent IA[13]

Application in Herbicide Research: Diverse Modes of Action

Pyrazole derivatives have also found significant use as herbicides.[14] For instance, this compound is a precursor for the synthesis of herbicides like Pyrazosulfuron-Ethyl.[15] Research in this area focuses on discovering new pyrazole compounds with novel modes of action.

Mechanism of Action: Inhibition of Transketolase

One emerging target for pyrazole-based herbicides is the enzyme transketolase (TKL).[16] TKL is a key enzyme in the pentose phosphate pathway, which is crucial for the synthesis of aromatic amino acids and nucleic acids in plants. Inhibition of TKL disrupts these essential metabolic pathways, leading to plant death.

G ppp Pentose Phosphate Pathway tkl Transketolase (TKL) ppp->tkl synthesis Synthesis of Aromatic Amino Acids & Nucleic Acids tkl->synthesis plant_growth Plant Growth synthesis->plant_growth pyrazole_herbicide Pyrazole Herbicide pyrazole_herbicide->tkl inhibits

Caption: Mechanism of action of pyrazole-based herbicides targeting transketolase.

Protocol 4: Synthesis of a Pyrazole-based Herbicidal Candidate

This protocol provides a general route for the synthesis of a novel pyrazole derivative for herbicidal testing.

  • N-Substitution: The pyrazole nitrogen can be substituted with various alkyl or aryl groups.[17]

  • Amidation: The carboxylate group of this compound can be converted to an amide by reaction with a desired amine.

  • Derivatization of the Amino Group: The amino group can be acylated or converted into other functional groups to explore structure-activity relationships.

Data Presentation: Herbicidal Activity of Pyrazole Derivatives

The following table shows the herbicidal activity of some novel pyrazole derivatives against different weed species.

Compound IDTarget WeedActivityReference
8l Barnyard grassEC50 = 10.53 g/ha[18]
10a Barnyard grassEC50 = 10.37 g/ha[18]
D15 Digitaria sanguinalis>90% inhibition at 150 g ai/ha (pre-emergence)[16]
D20 Amaranthus retroflexus>90% inhibition at 150 g ai/ha (post-emergence)[16]

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block in the discovery and development of new agrochemicals. Its utility spans the creation of potent fungicides, insecticides, and herbicides with diverse mechanisms of action. The continued exploration of new derivatization strategies for this scaffold, coupled with rational design based on structure-activity relationships and molecular modeling, holds immense promise for the development of next-generation crop protection agents that are more effective, selective, and environmentally benign.

References

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide deriv
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - MDPI. (URL: [Link])

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed. (URL: [Link])

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - ACS Publications. (URL: [Link])

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed. (URL: [Link])

  • One-pot synthesis and insecticidal activity of 5-amino-1- aryl-1H-pyrazole-4-carbonitriles - CONICET. (URL: )
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC - NIH. (URL: [Link])

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. (URL: [Link])

  • Pyrazole fungicide composition - Google P
  • The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. (URL: [Link])

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - NIH. (URL: [Link])

  • Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. (URL: [Link])

  • Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl - NIH. (URL: [Link])

  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (URL: [Link])

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (URL: )
  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - ResearchGate. (URL: [Link])

  • 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease - PMC - PubMed Central. (URL: [Link])

  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing ??-Hydroxymethyl- N -benzyl Carboxamide, ??-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (URL: [Link])

  • Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. (URL: [Link])

  • One-pot synthesis and insecticidal activity of 5-amino-1- aryl-1H-pyrazole-4-carbonitriles. (URL: [Link])

  • Synthesis of 5‐amino‐1H‐pyrazole 3 | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (URL: [Link])

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC - NIH. (URL: [Link])

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (URL: [Link])

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed. (URL: [Link])

  • Synthesis, fungicidal activity and SAR of new amino acid derivatives containing substituted 1-(phenylthio)propan-2-amine moiety - Taylor & Francis. (URL: [Link])

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed. (URL: [Link])

  • This compound | C5H7N3O2 | CID 18445864 - PubChem. (URL: [Link])

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - ResearchGate. (URL: [Link])

Sources

Application Note: Methyl 5-Amino-1H-pyrazole-3-carboxylate as a Keystone for the Synthesis of Novel Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-amino-1H-pyrazole-3-carboxylate is a preeminent building block in modern heterocyclic chemistry. Its intrinsic electronic properties and strategically positioned functional groups render it an exceptionally versatile precursor for constructing a diverse array of fused pyrazole systems. The 5-aminopyrazole moiety is a critical pharmacophore found in numerous compounds with significant biological and medicinal properties, including kinase inhibitors, anti-inflammatory agents, and potent antibacterials.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of novel heterocyclic compounds, primarily focusing on pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines, derived from this key intermediate. We will explore the causality behind experimental choices, provide validated protocols, and illustrate key workflows and reaction mechanisms.

The Chemical Versatility of this compound

The synthetic utility of this compound stems from the presence of three distinct nucleophilic centers: the exocyclic 5-amino group (-NH₂), the endocyclic N1 nitrogen atom, and the C4 carbon atom.[3][4][5] The relative nucleophilicity of these sites can be modulated by reaction conditions and the nature of the electrophilic partner, allowing for remarkable regiochemical control in cyclization reactions.

  • The 5-Amino Group (-NH₂): Typically the most nucleophilic site, it readily participates in condensation reactions with carbonyl compounds and acts as the initial point of attack in the formation of many fused systems.

  • The Endocyclic N1-H: After deprotonation, this nitrogen becomes a potent nucleophile, crucial for cyclization pathways leading to N-N bond-containing fused rings. Its reactivity is often harnessed in base-catalyzed reactions.

  • The C4 Carbon: While less nucleophilic than the nitrogen centers, the C4 position can participate in Michael additions or other carbon-carbon bond-forming reactions, especially when activated by the adjacent amino group.

The interplay between these sites dictates the final heterocyclic scaffold produced.

Caption: Key nucleophilic centers in this compound.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are purine analogs that have garnered significant attention for their therapeutic potential, particularly as protein kinase inhibitors in cancer treatment.[6] The most reliable and common synthesis involves the cyclocondensation of the aminopyrazole with a 1,3-dielectrophile, such as a β-dicarbonyl compound (e.g., acetylacetone) or its enaminone equivalent.

Mechanistic Rationale

The reaction proceeds via a well-established pathway. The highly nucleophilic exocyclic 5-amino group initiates the reaction by attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic N1 nitrogen attacks the second carbonyl group, leading to a dehydrative aromatization to form the stable pyrazolo[1,5-a]pyrimidine ring system.[6][7] The use of an acid catalyst (like acetic acid) protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial nucleophilic attack.

G cluster_prep Reaction Setup cluster_reaction Cyclocondensation cluster_workup Isolation & Purification A Combine Aminopyrazole and 1,3-Diketone in Solvent B Add Acetic Acid (Catalyst) A->B C Reflux Mixture (e.g., 80-120 °C) B->C D Monitor Progress (TLC) C->D E Cool to RT, Precipitate Forms D->E F Filter Solid Product E->F G Wash with Cold Solvent F->G H Recrystallize for Purity G->H

Caption: Experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Protocol: Synthesis of Methyl 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylate

This protocol describes a representative synthesis using acetylacetone as the 1,3-dielectrophile.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.55 g, 10 mmol).

  • Add ethanol (30 mL) to suspend the solid.

  • To this suspension, add acetylacetone (1.1 g, 11 mmol, 1.1 eq).

  • Add glacial acetic acid (5 mL) to catalyze the reaction.

  • Heat the mixture to reflux (approx. 80-85 °C) with stirring.

  • Maintain the reflux for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The starting aminopyrazole spot should disappear.

  • After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will typically form.

  • Collect the solid product by vacuum filtration.

  • Wash the filtered solid with a small amount of cold ethanol (2 x 10 mL) to remove residual acetic acid and unreacted starting materials.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from ethanol.

Data Summary:

Starting MaterialReagent (1,3-Diketone)SolventCatalystTypical YieldReference
This compoundAcetylacetoneEthanolAcetic Acid85-95%[6]
This compoundEthyl AcetoacetateEthanolAcetic Acid80-90%[6]
5-Amino-3-phenyl-1H-pyrazoleBenzoylacetoneDioxanep-TSA~88%[8]

Synthesis of Pyrazolo[3,4-d]pyridazines

The pyrazolo[3,4-d]pyridazine scaffold is another privileged heterocyclic system with applications in medicinal chemistry, including as potential NO-donors.[9] The synthesis of this ring system from an aminopyrazole typically requires the construction of the pyridazine ring, which can be achieved through cyclization with a 1,4-dicarbonyl compound or its synthetic equivalent.

Mechanistic Rationale

A common strategy involves the initial formation of a pyrazole derivative bearing aldehyde or ketone functionalities at the C4 and C5 positions (or a precursor that can generate them). For instance, a formyl group can be introduced at the C4 position of the pyrazole. Subsequent reaction with hydrazine hydrate allows for a double condensation to form the pyridazine ring. The initial condensation occurs between the hydrazine and one carbonyl group, followed by an intramolecular cyclization and dehydration involving the second carbonyl, leading to the fused aromatic system.[10]

Detailed Protocol: Two-Step Synthesis of a 2-Aryl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

This protocol outlines a general two-step approach starting from an appropriately substituted pyrazole-4-carbaldehyde.

Step 1: Synthesis of Ethyl 1-Aryl-4-formyl-1H-pyrazole-3-carboxylate This intermediate is often prepared via a Vilsmeier-Haack reaction on a suitable precursor.[10] For the purpose of this protocol, we assume this intermediate is available.

Step 2: Cyclocondensation with Hydrazine

  • Dissolve ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate (10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add hydrazine hydrate (12 mmol, 1.2 eq) dropwise to the solution at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates from the solution.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Data Summary:

Pyrazole PrecursorCyclizing AgentKey ConditionsProduct TypeReference
Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylateHydrazine HydrateReflux in EthanolPyrazolo[3,4-d]pyridazin-7-one[10]
3,4-Diacetyl-5-methyl-1H-pyrazoleHydrazine HydrateFormation of Dioxime, then Oxidative Cyclization2H-Pyrazolo[3,4-d]pyridazine 5,6-dioxide[9]

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical synthetic strategy.[5] 5-Aminopyrazoles are excellent substrates for MCRs due to their multiple nucleophilic sites.

A prominent example is the synthesis of pyrazolo[3,4-b]pyridine derivatives. This can be achieved through a three-component reaction of a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound.[3][4] The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and the dicarbonyl compound, followed by a Michael addition of the C4-carbon of the aminopyrazole, and subsequent intramolecular cyclization and aromatization. The precise outcome can be sensitive to substituents and reaction conditions, sometimes leading to different isomers.[3][4]

MCR_Pathway AP Methyl 5-Aminopyrazole KNOEV Knoevenagel Intermediate AP->KNOEV One-Pot Reaction Start ALD Aldehyde ALD->KNOEV One-Pot Reaction Start DIK 1,3-Diketone DIK->KNOEV One-Pot Reaction Start MICH Michael Adduct KNOEV->MICH Michael Addition (C4 of Pyrazole) CYCL Cyclized Intermediate MICH->CYCL Intramolecular Cyclization (-NH₂) PROD Pyrazolo[3,4-b]pyridine CYCL->PROD Dehydration/ Aromatization

Caption: Generalized pathway for a multicomponent synthesis of pyrazolo[3,4-b]pyridines.

Conclusion

This compound is a powerhouse building block for the construction of medicinally relevant fused heterocyclic systems. By understanding the distinct reactivity of its multiple nucleophilic centers, chemists can selectively forge new rings through cyclocondensation and multicomponent strategies. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to exploit this versatile scaffold in the design and synthesis of novel compounds for drug discovery and development.

References

  • Al-Matar, H. M., El-Kuzbari, O. S., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc, 2011(1), 1-59. [Link]

  • El-Malah, A. A., & El-Ghanam, A. F. (2017). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate. [Link]

  • El-Malah, A. A., & El-Ghanam, A. F. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry. [Link]

  • Al-Issa, S. A. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • El-Malah, A. A., & El-Ghanam, A. F. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. CSIRO Publishing. [Link]

  • Voskressensky, L. G., Borisova, T. N., & Varlamov, A. V. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Tetrahedron. [Link]

  • Abdelhamid, A. O., Zaky, H. T., & Abbas, S. H. (2016). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]

  • Hassan, A. A., & Shawky, A. M. (2018). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. ResearchGate. [Link]

  • Al-Omran, F., & El-Khair, A. A. (2004). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • Sławiński, J., & Szafrański, K. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]

  • Sheremetev, A. B., & Shatunova, E. V. (2021). Design and synthesis of pyrazolo[3,4-d]pyridazine 5,6-dioxides as novel NO-donors. ResearchGate. [Link]

  • Forgács, A., & Cikó, A. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molbank. [Link]

  • Ghozlan, S. A. S., & Hassanien, R. T. (2002). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules. [Link]

  • Ryabukhin, S. V., & Plaskon, A. S. (2016). Molecular Design of Pyrazolo[3,4-d]pyridazines. ResearchGate. [Link]

  • Forgács, A., & Cikó, A. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Odessa University. [Link]

  • Al-Hourani, B. J. (2019). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Jordan Journal of Pharmaceutical Sciences. [Link]

  • CN107652151A (2018). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Al-Matar, H. M., El-Kuzbari, O. S., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-Amino-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 5-amino-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields and purity.

Overview of the Synthesis

This compound is a valuable heterocyclic building block in medicinal chemistry.[1] The most common and versatile route to this scaffold involves the condensation of a β-ketonitrile precursor with hydrazine.[1] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to form the pyrazole ring.

The primary challenge in this synthesis is controlling regioselectivity. The cyclization can potentially lead to two different regioisomers: the desired this compound and the undesired methyl 3-amino-1H-pyrazole-5-carboxylate. The reaction conditions, particularly the choice of solvent and the presence of an acid or base catalyst, play a critical role in directing the outcome of this cyclization.[2][3]

General Reaction Scheme

Reaction_Mechanism Reactant1 Methyl 2-cyano-3-oxobutanoate Intermediate1 Hydrazone Intermediate Reactant1->Intermediate1 Nucleophilic attack on ketone Reactant2 Hydrazine Hydrate (NH2NH2·H2O) Reactant2->Intermediate1 Product Methyl 5-amino-1H- pyrazole-3-carboxylate Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization (attack on nitrile) Intermediate2->Product Tautomerization

Caption: General reaction mechanism for pyrazole synthesis.

Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the synthesis. Each answer provides a logical path to a solution, grounded in chemical principles.

Q1: My final yield is consistently low (<40%). What are the most likely causes and how can I fix this?

A1: Low yield is a common issue that can stem from several factors. Systematically investigating the following points is the best approach.

  • 1. Incomplete Reaction: The reaction may not be running to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If you still see significant amounts of starting material after the recommended reaction time, consider extending the reaction time or moderately increasing the temperature (e.g., from room temperature to 40-50 °C). Also, verify the purity of your starting hydrazine, as it can degrade upon storage.

  • 2. Suboptimal pH and Regioselectivity: The reaction's pH is crucial. The cyclization step can be slow if conditions are not optimal, and incorrect pH can favor the formation of the undesired 3-amino regioisomer.[2]

    • Troubleshooting: The reaction of β-ketonitriles with hydrazine to form 5-aminopyrazoles is often favored by slightly acidic conditions, which promote the cyclization of the hydrazone intermediate.[1][3] If you are running the reaction without a catalyst, try adding a catalytic amount of a weak acid like acetic acid. Conversely, some syntheses using different precursors may benefit from basic conditions.[2] It is essential to perform small-scale optimization experiments.

  • 3. Workup and Purification Losses: The product has moderate polarity and some water solubility. Significant loss can occur during aqueous workup or column chromatography.

    • Troubleshooting:

      • Workup: After quenching the reaction, ensure you extract the aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery.

      • Purification: If using column chromatography, a gradient elution is recommended. Start with a less polar solvent system and gradually increase polarity. The product can sometimes be sensitive to prolonged exposure to silica gel. Consider using a different stationary phase like neutral alumina or trying to purify via recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield / High Impurity Analysis Analyze Crude Mixture (TLC, LC-MS, 1H NMR) Start->Analysis Decision1 Major Impurity Identified? Analysis->Decision1 Decision2 Significant Starting Material Remaining? Analysis->Decision2 Decision1->Decision2 No Problem1 Undesired Regioisomer (3-Amino Impurity) Decision1->Problem1 Yes Problem2 Hydrolyzed Acid Impurity Decision1->Problem2 Yes Problem4 Complex Mixture/ Degradation Decision1->Problem4 Yes Problem3 Incomplete Reaction Decision2->Problem3 Yes Solution1 Optimize Solvent & Catalyst. (See Table 1) Problem1->Solution1 Solution2 Use Neutral pH Workup. Avoid Harsh Acid/Base. Problem2->Solution2 Solution3 Increase Reaction Time/Temp. Check Reagent Purity. Problem3->Solution3 Solution4 Lower Reaction Temp. Check Starting Material Purity. Problem4->Solution4

Caption: A decision tree for troubleshooting common synthesis issues.

Q2: My NMR spectrum shows two distinct pyrazole products. How do I confirm which is my desired 5-amino isomer and how can I favor its formation?

A2: The formation of a regioisomeric mixture is the most common challenge.

  • 1. Identification: Differentiating the 5-amino from the 3-amino isomer can be achieved with advanced NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). In the 5-amino isomer, you would expect to see a correlation between the N-H protons of the pyrazole ring and the C4 carbon, whereas in the 3-amino isomer, the correlation would be to the C5 carbon. However, a simpler method is to compare the chemical shifts of the pyrazole C-H proton. The environment is different enough to cause a discernible shift that can be compared to literature values.

  • 2. Favoring the 5-Amino Isomer: Regioselectivity is highly dependent on reaction conditions. The key is to control which nitrogen of the hydrazine attacks the nitrile group during the cyclization step.

    ConditionEffect on RegioselectivityRationaleSource
    Acidic Catalyst (e.g., AcOH) Generally favors the 5-amino isomer.Acid protonates the carbonyl of the intermediate hydrazone, making the nitrile carbon more susceptible to attack by the more nucleophilic terminal nitrogen of the hydrazine moiety.[1][3]
    Basic Catalyst (e.g., EtONa) Can favor the 3-amino isomer with certain substrates.Base can deprotonate the internal nitrogen of the hydrazine adduct, which may then preferentially attack the nitrile. This is highly substrate-dependent.[2]
    Protic Solvents (e.g., Ethanol) Often used and can favor the 5-amino isomer.Protic solvents can stabilize the key transition states through hydrogen bonding, often favoring the thermodynamically more stable 5-amino product.[2][3]
    Aprotic Solvents (e.g., Toluene, Dioxane) Outcome can vary; may require a catalyst to drive regioselectivity.The absence of hydrogen bonding can change the reactivity profile. An acid catalyst is often recommended in these systems to ensure selectivity.[2]

Frequently Asked Questions (FAQs)

Q: What is the best source of hydrazine to use?

A: Hydrazine hydrate (N₂H₄·H₂O) is the most common, cost-effective, and safest source for this reaction. It is typically used in a slight excess (1.1 to 1.2 equivalents). Anhydrous hydrazine is more hazardous and often unnecessary. Hydrazine salts, like the hydrochloride, can also be used and may be beneficial as they create in-situ acidic conditions that can favor the desired 5-amino isomer.[4]

Q: Can I perform this reaction at a higher temperature to speed it up?

A: While gentle heating (40-60 °C) can increase the reaction rate, excessive temperatures should be avoided. High temperatures can lead to the formation of side products, including dimers or polymers, and may promote the hydrolysis of the methyl ester group, especially if water is present. It is always better to extend the reaction time at a moderate temperature than to risk degradation at a high temperature.

Q: What is the standard protocol for this synthesis?

A: Below is a representative, self-validating protocol that serves as an excellent starting point for optimization.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 2-cyano-3-oxobutanoate (1.0 eq)

  • Hydrazine hydrate (~64% solution, 1.1 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalyst, ~0.1 eq)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol (approx. 5-10 mL per gram of starting material).

  • Addition of Reagents: Add glacial acetic acid (0.1 eq) to the solution. Begin stirring and then add hydrazine hydrate (1.1 eq) dropwise over 5-10 minutes. The reaction is exothermic; maintain the temperature below 30 °C during the addition using a water bath if necessary.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • Extraction: To the residue, add ethyl acetate and water. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude material can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization.

References

  • Al-Ghorbani, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Juárez-Jiménez, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 893-925. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Advices for Aminopyrazole synthesis. Retrieved from [Link]

  • Al-Awadi, N. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 205–219. [Link]

  • Google Patents. (2019). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole.
  • Al-Awadi, N. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 205-219. [Link]

Sources

Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Pyrazole Synthesis. Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] However, their synthesis is not always straightforward. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during pyrazole synthesis in a practical question-and-answer format.

Category 1: The Challenge of Regioisomer Formation

Q1: My reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is producing a mixture of two pyrazole regioisomers. Why is this happening and how can I control it?

A1: This is the most prevalent issue in classical Knorr pyrazole synthesis.[2] When your 1,3-dicarbonyl substrate is not symmetrical (i.e., the substituents at positions 1 and 3 are different), the two carbonyl carbons are electronically and sterically distinct. A substituted hydrazine can initiate its nucleophilic attack at either of these carbonyls. This leads to two different reaction pathways, ultimately resulting in a mixture of two constitutional isomers, which can be difficult to separate and may have vastly different biological activities.[3][4]

The outcome is governed by a delicate balance of several factors:

  • Steric Hindrance: Bulky groups on either the dicarbonyl or the hydrazine can physically block one of the carbonyls, directing the initial attack to the less hindered site.[5]

  • Electronic Effects: The initial attack typically occurs at the more electrophilic (electron-poor) carbonyl carbon.[5] For instance, a carbonyl carbon adjacent to a strong electron-withdrawing group like a trifluoromethyl (-CF3) group is highly activated towards nucleophilic attack.[4]

  • Reaction Conditions: Parameters such as solvent, temperature, and pH are critical and are often the most effective tools for controlling regioselectivity.[5]

G cluster_reactants Reactants cluster_products Products R1_CO Unsymmetrical 1,3-Dicarbonyl attack_C1 attack_C1 R1_CO->attack_C1 Pathway 1 (e.g., less hindered) attack_C3 attack_C3 R1_CO->attack_C3 Pathway 2 (e.g., more electrophilic) R_NHNH2 Substituted Hydrazine (R'-NHNH₂) R_NHNH2->attack_C1 R_NHNH2->attack_C3 product_A Regioisomer A product_B Regioisomer B intermediate_A intermediate_A attack_C1->intermediate_A Cyclization & Dehydration intermediate_B intermediate_B attack_C3->intermediate_B Cyclization & Dehydration intermediate_A->product_A Cyclization & Dehydration intermediate_B->product_B Cyclization & Dehydration

Q2: What is the most effective experimental parameter to adjust for improving regioselectivity?

A2: The choice of solvent is arguably the most powerful yet simple parameter you can change. While ethanol is common, its nucleophilic nature can sometimes interfere with the reaction, leading to lower selectivity.[6] Research has shown that using non-nucleophilic, polar fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity, often favoring a single isomer.[6] These solvents do not compete with the hydrazine for attacking the carbonyl group, leading to a cleaner reaction profile.[6]

Reactant (1,3-Diketone)HydrazineSolventIsomer Ratio (A : B)Reference
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneMethylhydrazineEtOH85 : 15[6]
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneMethylhydrazineTFE95 : 5[6]
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneMethylhydrazineHFIP >99 : 1 [6]
1-Phenyl-1,3-butanedionePhenylhydrazineEtOH50 : 50[6]
1-Phenyl-1,3-butanedionePhenylhydrazineHFIP >99 : 1 [6]

Q3: Can pH control the regioselectivity?

A3: Yes, the pH of the reaction medium is a critical factor.[4]

  • Acidic Conditions: Under acidic catalysis, the substituted hydrazine can be protonated. This alters the relative nucleophilicity of the two nitrogen atoms. The initial attack may then proceed through the nitrogen atom that is less sterically hindered or leads to a more stable intermediate, which can sometimes reverse the selectivity observed under neutral or basic conditions.[5]

  • Basic Conditions: In a basic medium, the inherent nucleophilicity of the hydrazine's nitrogen atoms dictates the reaction. The unsubstituted -NH2 group is generally more nucleophilic and will preferentially attack the more electrophilic carbonyl carbon.

Category 2: Incomplete Reactions & Intermediate Formation

Q4: My reaction with an α,β-unsaturated ketone (e.g., a chalcone) isn't yielding the pyrazole directly. What am I likely isolating?

A4: This is a common observation. The cyclocondensation reaction between an α,β-unsaturated ketone and a hydrazine derivative typically first yields a pyrazoline , which is a non-aromatic, five-membered ring.[1][2][7] To obtain the desired aromatic pyrazole, this pyrazoline intermediate must be oxidized.[2] If you are isolating a stable intermediate without the characteristic aromatic signals in your NMR, it is very likely the pyrazoline.

G reactants α,β-Unsaturated Ketone + Hydrazine step1 Step 1: Cyclocondensation reactants->step1 intermediate Pyrazoline Intermediate (Non-Aromatic) step1->intermediate step2 Step 2: Oxidation intermediate->step2 product Final Pyrazole (Aromatic) step2->product

Avoidance/Solution: Plan for a two-step sequence from the outset. After forming the pyrazoline, introduce an oxidation step. Benign and effective methods include simply heating the pyrazoline intermediate in DMSO in the presence of air (oxygen) or using a mild chemical oxidant.[8] For faster reactions, microwave-assisted protocols often facilitate both the cyclization and subsequent aromatization in a single, rapid procedure.[4][9]

Category 3: N-Alkylation and N-Arylation Issues

Q5: I am trying to N-alkylate my pyrazole, but I'm getting a mixture of products alkylated on different nitrogens. How can I control this?

A5: Similar to the initial synthesis, alkylating an unsymmetrical NH-pyrazole can lead to a mixture of two regioisomers. The outcome is a competition between the two ring nitrogen atoms.[10]

  • Steric Control: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Using a bulkier alkylating agent can significantly enhance this preference. A recently developed method using trichloroacetimidate electrophiles under Brønsted acid catalysis shows that product distribution is primarily controlled by sterics.[11][12]

  • Base and Cation Effects: The choice of base and the corresponding cation can influence the site of deprotonation and subsequent alkylation. Different bases can lead to different ratios of the pyrazolate anions, thereby altering the final product ratio.[10]

Troubleshooting Tip: If you are getting an inseparable mixture, consider a different synthetic strategy. It is often easier to control regioselectivity during the initial ring formation (using the methods in Category 1) with a pre-alkylated or pre-arylated hydrazine than it is to control the regioselectivity of alkylating an existing pyrazole ring.

Category 4: Purification Challenges

Q6: My crude product shows multiple spots on TLC, and purification via standard silica gel chromatography is giving severe streaking and low recovery. What's wrong?

A6: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to poor separation, tailing of spots on TLC, and irreversible adsorption of the product onto the column, resulting in low yields.[13]

Solutions:

  • Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a volatile base. A common practice is to use an eluent containing 0.5-1% triethylamine (Et3N) or a slurry prepared with methanol containing a small amount of ammonia. This neutralizes the acidic sites on the silica, allowing for much cleaner separation.[13]

  • Recrystallization: If your product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity. Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[13]

  • Acid-Base Extraction: You can sometimes purify the product by dissolving the crude mixture in an organic solvent (like ethyl acetate) and washing it with a dilute acid (e.g., 1M HCl). The basic pyrazole will move into the aqueous layer as its salt. The layers are then separated, the aqueous layer is basified (e.g., with NaHCO3 or NaOH), and the pure pyrazole is back-extracted into an organic solvent.[13]

  • Reversed-Phase Chromatography: If all else fails, reversed-phase silica (C18) can be an effective, albeit more expensive, alternative.[13]

Validated Experimental Protocols
Protocol 1: High-Regioselectivity Knorr Synthesis Using HFIP

This protocol is designed to maximize the formation of a single regioisomer when using an unsymmetrical 1,3-diketone.[4][6]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 eq)

    • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 eq)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • At room temperature, add the substituted hydrazine (1.1 mmol) to the solution dropwise.

    • Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed.

    • Once complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting residue by column chromatography on silica gel (if needed, use the deactivation procedure from Q6) with an appropriate eluent (e.g., a hexane/ethyl acetate gradient) to isolate the pure regioisomer.

Protocol 2: Microwave-Assisted Synthesis and In Situ Oxidation

This protocol is effective for the rapid synthesis of pyrazoles from α,β-unsaturated ketones.[4][14]

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol, 1.0 eq)

    • Arylhydrazine hydrochloride (1.1 mmol, 1.1 eq)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine hydrochloride (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL), which acts as both solvent and catalyst.

    • Securely seal the vessel and place it in a scientific microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 15-20 minutes. The microwave energy facilitates both the initial cyclization to the pyrazoline and its subsequent oxidation to the pyrazole.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water. The product will often precipitate.

    • Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) for further purification.

References
  • Fouad, A. et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • Journal of Organic Chemistry. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. ACS Publications. Retrieved from [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Molecules. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Molecules. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into overcoming common challenges in pyrazole ring formation. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the specific issues you may encounter during your experiments. Our goal is to not just provide steps, but to explain the underlying chemical principles to empower your research and development.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyrazole synthesis?

The classical and most versatile methods for pyrazole synthesis typically involve the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[1][2] Other significant routes include the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, and 1,3-dipolar cycloadditions between alkynes and nitrile imines.[1][3] The choice of starting materials is critical as it dictates the substitution pattern of the final pyrazole ring.

Q2: How do I control regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine?

Controlling regioselectivity is a significant challenge. The outcome is influenced by the electronic and steric nature of the substituents on both reactants, as well as the reaction conditions.[4] Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl compound.[5] For instance, in methylhydrazine, the NH2 group is more nucleophilic, while in phenylhydrazine, the substituted NH group is less nucleophilic. Reaction conditions such as solvent and catalyst can also steer the reaction towards a desired regioisomer.[6][7] The use of fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as solvents has been shown to significantly improve regioselectivity in certain cases.[5]

Q3: What is the general mechanism for the Knorr pyrazole synthesis?

The Knorr synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic catalysis. The mechanism proceeds through the initial formation of an imine at one carbonyl group, followed by an intramolecular condensation of the second nitrogen atom onto the remaining carbonyl group, which exists in equilibrium with its enol or enamine tautomer.[1][2] Subsequent dehydration leads to the aromatic pyrazole ring.[2]

Below is a generalized workflow for a typical pyrazole synthesis and subsequent troubleshooting.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Loop A 1. Reactant Selection (1,3-Dicarbonyl & Hydrazine) B 2. Solvent & Catalyst Choice A->B C 3. Reaction Setup (Temperature & Time) B->C D 4. Work-up & Isolation C->D E 5. Purification D->E F Desired Pyrazole Product E->F G Problem Encountered (Low Yield, Impurities, etc.) F->G Unsatisfactory Result H Analyze Reaction Parameters G->H I Consult Troubleshooting Guide H->I J Implement Corrective Actions I->J J->B Optimize

Caption: General workflow for pyrazole synthesis and the iterative process of troubleshooting.

II. Troubleshooting Guide

This section addresses specific problems you might face during your pyrazole synthesis experiments.

Issue 1: Low or No Product Yield

Q: I'm getting a very low yield of my desired pyrazole, or no product at all. What are the likely causes and how can I fix this?

A: Low yields are a common frustration and can stem from several factors. A systematic approach to troubleshooting is key.[7]

1. Purity of Starting Materials:

  • The Problem: Impurities in your 1,3-dicarbonyl compound or hydrazine can lead to side reactions or inhibit the desired reaction.[7]

  • The Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary. For hydrazines, which can be unstable, using a fresh bottle or a recently purified batch is advisable.

2. Reaction Temperature and Time:

  • The Problem: The reaction may be too slow at the current temperature, or prolonged heating could be degrading your product or starting materials.[7] Some reactions proceed efficiently at room temperature, while others require reflux.[8][9]

  • The Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and whether the reaction is proceeding to completion. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if you observe product degradation (e.g., streaking on the TLC plate), consider lowering the temperature. A temperature-controlled approach has been shown to be effective in directing the synthesis towards the desired product.[10][11]

3. Inappropriate Solvent or Catalyst:

  • The Problem: The chosen solvent may not be optimal for reactant solubility or the reaction kinetics.[7] Similarly, the wrong catalyst (or lack thereof) can significantly hinder the reaction.

  • The Solution: The choice of solvent is crucial. While ethanol is a common choice, dipolar aprotic solvents like DMF or NMP can sometimes provide better results, especially for aryl hydrazines.[6] In some cases, green solvents like ionic liquids or even solvent-free conditions can be highly effective.[10][12][13] If using a catalyst (e.g., a mild acid), ensure it is appropriate for your specific substrates.

4. Inefficient Work-up Procedure:

  • The Problem: Your desired product might be lost during the work-up and extraction phase.

  • The Solution: A proper work-up is essential to remove catalysts and inorganic salts. This typically involves quenching the reaction, extracting the product into an appropriate organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate before concentrating.[7]

The following decision tree can guide your troubleshooting process for low-yield reactions.

G A Low/No Yield B Check Reactant Purity A->B G Impure? B->G C Monitor with TLC H Reaction Stalled? C->H D Optimize Temperature & Time E Evaluate Solvent & Catalyst M Screen Solvents/Catalysts E->M F Review Work-up Procedure N Modify Extraction/Washing F->N G->C No J Purify Reactants G->J Yes I Degradation? H->I No K Increase Temp/Time H->K Yes I->E No L Decrease Temp/Time I->L Yes M->F

Caption: A decision tree for troubleshooting low-yield pyrazole synthesis.

Issue 2: Formation of Impurities and Side Products

Q: My reaction is producing a mixture of products, including my desired pyrazole and several impurities. How can I minimize these and purify my target compound?

A: The formation of side products is a common issue, often arising from the reactivity of the starting materials or intermediates.

1. Common Side Reactions:

  • Michael Addition: In reactions involving α,β-unsaturated carbonyl compounds, Michael addition of the hydrazine can compete with the desired cyclization, leading to pyrazoline intermediates that may or may not oxidize to the final pyrazole under the reaction conditions.[4]

  • Self-Condensation: The starting 1,3-dicarbonyl compound can undergo self-condensation, especially under basic conditions.

2. Minimizing Side Products:

  • Control of Stoichiometry: Ensure the correct stoichiometry of your reactants. An excess of one reactant can sometimes lead to side reactions.

  • Order of Addition: In some cases, the order in which you add the reactants can influence the outcome.

  • Temperature Control: As mentioned previously, temperature can play a critical role. Running the reaction at a lower temperature may favor the desired reaction pathway.

3. Purification Strategies:

  • Column Chromatography: Flash column chromatography over silica gel is the most common method for separating the desired pyrazole from impurities and regioisomers.[7] A systematic approach to eluent selection, starting with a non-polar solvent and gradually increasing polarity, is recommended.[7] For basic pyrazole compounds that may interact strongly with acidic silica, deactivating the silica gel with triethylamine or using neutral alumina can be beneficial.[14]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.[14] Common solvent systems include ethanol/water, methanol/water, or ethyl acetate/hexanes.[14]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids to form salts.[15] This property can be exploited for purification. Dissolving the crude product in an organic solvent and washing with an acidic aqueous solution can remove non-basic impurities. The pyrazole can then be recovered from the aqueous layer by basification and extraction. This method can also be used to isolate the product by crystallizing it as an acid addition salt.[16][17]

Purification Method Principle Best For Considerations
Column Chromatography Differential adsorption onto a stationary phase.Separating complex mixtures, isomers.Can be time-consuming and require large solvent volumes.[7]
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Purifying solid products in high purity.Requires a suitable solvent system; some product loss is inevitable.[14]
Acid-Base Extraction Exploiting the basicity of the pyrazole nitrogen to move it between aqueous and organic phases.Removing non-basic or acidic impurities.The pyrazole must be sufficiently basic and stable to acid.[16][17]

III. Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general starting point for the synthesis of a 1,3,5-trisubstituted pyrazole.

  • Reactant Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or N,N-dimethylacetamide).[6][18]

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of a base may be needed.

  • Catalyst Addition (Optional): Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid or a catalytic amount of p-toluenesulfonic acid).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which your pyrazole product is soluble at high temperatures but poorly soluble at low temperatures.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (including charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

IV. References

  • Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]

  • Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. [Link]

  • (No author listed). (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • (No author listed). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • (No author listed). (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • (No author listed). (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]

  • (No author listed). (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. [Link]

  • (No author listed). (n.d.). Process for the purification of pyrazoles. Google Patents.

  • (No author listed). (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole... ResearchGate. [Link]

  • (No author listed). (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • (No author listed). (n.d.). Method for purifying pyrazoles. Google Patents.

  • (No author listed). (n.d.). Optimization of reaction conditions. ResearchGate. [Link]

  • (No author listed). (n.d.). Synthesis of pyrazole under solvent free condition. ResearchGate. [Link]

  • (No author listed). (n.d.). A mechanism of pyrazole forming reaction. ResearchGate. [Link]

  • (No author listed). (n.d.). Pyrazole. SlideShare. [Link]

  • (No author listed). (n.d.). pyrazole.pdf. CUTM Courseware. [Link]

  • (No author listed). (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]

  • (No author listed). (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. J. Braz. Chem. Soc.. [Link]

  • (No author listed). (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Negative Results. [Link]

  • Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]

  • (No author listed). (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]

  • (No author listed). (n.d.). 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • (No author listed). (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]

  • (No author listed). (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC - NIH. [Link]

  • (No author listed). (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • (No author listed). (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • (No author listed). (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]

  • (No author listed). (2019). synthesis of pyrazoles. YouTube. [Link]

  • (No author listed). (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for substituted pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic routes. Pyrazole scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The classical Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a fundamental method for creating these valuable heterocycles.[1][3][4][5][6][7] However, when using unsymmetrical 1,3-dicarbonyls, a significant challenge emerges: the potential formation of two distinct regioisomers.[1][8][9] Controlling this regioselectivity is crucial for the efficient synthesis of the desired biologically active isomer.

This guide provides in-depth, field-proven insights to help you diagnose and resolve these common yet complex issues.

Understanding the Core Problem: The Origin of Regioisomers

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine can proceed via two competing pathways. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons.[1][3][5] This leads to two different hydrazone intermediates, which then cyclize and dehydrate to form a mixture of two regioisomeric pyrazoles.[1][8] The ultimate ratio of these isomers is dictated by a delicate interplay of steric and electronic factors of the reactants, as well as the specific reaction conditions employed.[1][8][9]

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at Carbonyl 1 Attack at Carbonyl 1 Unsymmetrical\n1,3-Dicarbonyl->Attack at Carbonyl 1 Pathway 1 Attack at Carbonyl 2 Attack at Carbonyl 2 Unsymmetrical\n1,3-Dicarbonyl->Attack at Carbonyl 2 Pathway 2 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at Carbonyl 1 Substituted\nHydrazine->Attack at Carbonyl 2 Hydrazone\nIntermediate A Hydrazone Intermediate A Attack at Carbonyl 1->Hydrazone\nIntermediate A Hydrazone\nIntermediate B Hydrazone Intermediate B Attack at Carbonyl 2->Hydrazone\nIntermediate B Regioisomer A Regioisomer A Hydrazone\nIntermediate A->Regioisomer A Cyclization & Dehydration Regioisomer B Regioisomer B Hydrazone\nIntermediate B->Regioisomer B Cyclization & Dehydration

Caption: Competing pathways in Knorr pyrazole synthesis leading to regioisomers.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is producing a nearly 1:1 mixture of regioisomers. What is the first and most impactful parameter I should change?

A1: Solvent selection is paramount. If you are observing poor regioselectivity, the first and often most effective modification is to change the solvent.[9] Standard solvents like ethanol frequently lead to isomeric mixtures.[10]

Expert Recommendation: Switch to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[9][10] These solvents are non-nucleophilic and can dramatically increase the regioselectivity of the initial nucleophilic attack by the hydrazine, often favoring the formation of a single isomer.[10]

Causality: Protic, nucleophilic solvents like ethanol can compete with the hydrazine in attacking the more reactive carbonyl group, leading to a loss of selectivity.[10] TFE and HFIP, being non-nucleophilic, do not participate in this competing reaction, thereby enhancing the inherent selectivity of the hydrazine's attack.[10]

Q2: I've tried changing the solvent, but I'm still getting an unacceptable mixture of isomers. What other reaction conditions can I modify?

A2: Beyond solvent choice, the acid/base nature of the reaction medium plays a critical role in directing the regiochemical outcome.[1][8][9]

Troubleshooting Workflow:

  • pH Adjustment: Systematically investigate the effect of pH.

    • Acid Catalysis: Introduce a catalytic amount of a protic acid (e.g., HCl, H₂SO₄, or glacial acetic acid).[6][9] Acidic conditions can protonate one of the carbonyl groups, enhancing its electrophilicity and influencing the site of the initial hydrazine attack.[3][4][5]

    • Base Catalysis: Alternatively, explore the use of a base (e.g., sodium acetate).[9] The basicity of the medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity observed under neutral or acidic conditions.[9]

  • Temperature Modification: The reaction temperature can also influence the product ratio.[11] Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product. It is advisable to run the reaction at a range of temperatures (e.g., 0 °C, room temperature, and reflux) to determine the optimal condition.

G Start Poor Regioselectivity Observed Solvent Step 1: Solvent Screening (e.g., Ethanol -> TFE/HFIP) Start->Solvent pH Step 2: pH Adjustment (Acidic vs. Basic Catalysis) Solvent->pH Selectivity Still Poor Success Desired Regioisomer Obtained Solvent->Success Improved Selectivity Temp Step 3: Temperature Optimization (e.g., 0°C, RT, Reflux) pH->Temp Selectivity Still Poor pH->Success Improved Selectivity Temp->Success Improved Selectivity Reassess Re-evaluate Substrate Steric/Electronic Properties Temp->Reassess Selectivity Still Poor

Caption: A systematic troubleshooting workflow for optimizing regioselectivity.

Q3: How do the substituents on my 1,3-dicarbonyl and hydrazine affect the regioselectivity?

A3: The electronic and steric properties of the substituents on both reactants are fundamental in determining the regiochemical outcome.[1][8][9]

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the 1,3-dicarbonyl compound will activate the adjacent carbonyl group, making it more electrophilic and thus a more likely site for the initial nucleophilic attack.[9]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine will sterically hinder the approach to the nearby carbonyl group.[1][9] Consequently, the hydrazine will preferentially attack the less sterically hindered carbonyl.[1][9]

Data-Driven Insights on Regioselectivity:

The following table summarizes the impact of solvents on the regioselectivity of pyrazole synthesis with various unsymmetrical 1,3-dicarbonyls and substituted hydrazines. Isomer A refers to the N-substituted nitrogen being adjacent to R¹, while Isomer B has the N-substituted nitrogen adjacent to R².

HydrazineSolventIsomer Ratio (A:B)Reference
ArylCF₃MethylhydrazineEtOHMixture[10]
ArylCF₃MethylhydrazineTFE99:1[10]
ArylCF₃MethylhydrazineHFIP>99:1[10]
2-FurylCF₃PhenylhydrazineEtOH55:45[10]
2-FurylCF₃PhenylhydrazineHFIP97:3[10]
Q4: I have a mixture of products. How can I confidently identify the major and minor regioisomers?

A4: Unambiguous characterization of the regioisomers is crucial. A combination of spectroscopic and analytical techniques is recommended.

Protocol for Isomer Characterization:

  • Chromatographic Separation: Initially, attempt to separate the isomers using column chromatography or preparative HPLC. Often, the two regioisomers will have different polarities, allowing for their isolation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): While 1D NMR can provide initial clues, it is often insufficient for definitive assignment.

    • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are powerful for determining through-space proximity of protons. An NOE correlation between the protons of the N-substituent (e.g., N-methyl or N-phenyl) and the protons of the substituent at the C5 position of the pyrazole ring can definitively establish the regiochemistry.

    • ¹H-¹⁵N HMBC: If available, this experiment can show a correlation between the N-substituent and the nitrogen atom it is attached to, providing direct evidence of the isomer structure.

  • X-ray Crystallography: If you can obtain a suitable single crystal of one or both isomers, X-ray crystallography provides the most definitive structural proof.[12][13][14]

Experimental Protocols

General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approximately 0.1-0.2 M concentration).

  • Reagent Addition: Add the substituted hydrazine (1.0-1.1 eq.) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

Protocol for Isomer Ratio Determination by ¹H NMR
  • Sample Preparation: Obtain a clean ¹H NMR spectrum of the crude reaction mixture before any purification.

  • Signal Integration: Identify well-resolved, non-overlapping signals corresponding to each regioisomer. Protons on the pyrazole ring or on unique substituents are often good candidates.

  • Ratio Calculation: Integrate the chosen signals for each isomer. The ratio of the integration values will correspond to the molar ratio of the two regioisomers in the mixture.

References

preventing byproduct formation in the synthesis of aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for aminopyrazole synthesis. This resource, designed for chemistry professionals, provides in-depth troubleshooting guides and frequently asked questions to address common challenges in the synthesis of these critical heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions, minimize byproduct formation, and achieve higher yields of your target aminopyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 5-aminopyrazoles, and what are the primary challenges?

A1: The most versatile and widely used method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2] The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.[1][3] The primary challenges with this method are controlling regioselectivity when using substituted hydrazines and preventing the formation of dimeric or other side products.[4]

Q2: I'm observing the formation of two regioisomers in my reaction. What factors control the regioselectivity in aminopyrazole synthesis?

A2: The formation of regioisomers, typically 3-amino and 5-aminopyrazoles, is a common issue when using monosubstituted hydrazines.[2][4] The regiochemical outcome is governed by a delicate balance of kinetic and thermodynamic control, which is influenced by several factors:

  • Reaction Conditions: Basic conditions at low temperatures (e.g., 0 °C) tend to favor the kinetically controlled 3-substituted product. Neutral conditions at elevated temperatures allow for equilibration and favor the thermodynamically more stable 5-substituted product.[5]

  • Hydrazine Substituent: The electronic and steric nature of the substituent on the hydrazine plays a crucial role. Electron-donating groups can increase the nucleophilicity of the internal nitrogen, potentially favoring the 3-amino isomer under kinetic control. Conversely, bulky substituents on the hydrazine tend to favor the formation of the 5-aminopyrazole due to steric hindrance.[2]

  • Nature of the 1,3-Dielectrophile: The structure of the β-ketonitrile or other 1,3-dielectrophile also influences the regioselectivity.

Q3: My reaction is clean, but I'm struggling with the final purification of my aminopyrazole product. Any suggestions?

A3: Purifying aminopyrazoles can indeed be challenging due to their polarity and potential for hydrogen bonding. If standard silica gel chromatography is not providing adequate separation, consider the following:

  • Crystallization: This is often the most effective method for obtaining highly pure aminopyrazoles. Experiment with a range of solvents. Ethanol is a good starting point for many aminopyrazole derivatives.[6]

  • Salt Formation: If the free base is difficult to crystallize, consider forming a salt (e.g., hydrochloride or sulfate) which may have better crystallization properties. The free base can then be regenerated.

  • Alternative Chromatography: If chromatography is necessary, consider using a different stationary phase, such as alumina, or employing a gradient elution with a small amount of a basic modifier (like triethylamine or ammonia in the mobile phase) to reduce tailing on silica gel.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Formation of a Mixture of 3- and 5-Aminopyrazole Isomers

This is one of the most frequent challenges in aminopyrazole synthesis when using substituted hydrazines. The following guide will help you steer the reaction towards your desired regioisomer.

Underlying Cause: The two nitrogen atoms of a monosubstituted hydrazine have different nucleophilicities. The terminal nitrogen is generally more sterically accessible, while the internal nitrogen can be more nucleophilic depending on the substituent. The reaction can be under either kinetic or thermodynamic control, leading to different product ratios.[5]

Troubleshooting Workflow: Controlling Regioselectivity

G start Start: Mixture of 3- and 5-Aminopyrazole Isomers Observed target_isomer What is your desired isomer? start->target_isomer kinetic_product Target: 3-Aminopyrazole (Kinetic Product) target_isomer->kinetic_product 3-Amino thermo_product Target: 5-Aminopyrazole (Thermodynamic Product) target_isomer->thermo_product 5-Amino kinetic_conditions Implement Kinetic Control: - Use basic conditions (e.g., NaOEt in EtOH) - Maintain low temperature (e.g., 0 °C) - Monitor reaction closely to avoid equilibration kinetic_product->kinetic_conditions thermo_conditions Implement Thermodynamic Control: - Use neutral or acidic conditions (e.g., AcOH in Toluene) - Employ elevated temperatures (e.g., reflux) - Allow for longer reaction times to ensure equilibration thermo_product->thermo_conditions check_hydrazine Consider Hydrazine Substituent: - For bulky R-groups (e.g., t-butyl, cyclohexyl), 5-amino isomer is strongly favored even under kinetic conditions. - For electron-poor R-groups (e.g., Phenyl), 5-amino isomer is favored. kinetic_conditions->check_hydrazine thermo_conditions->check_hydrazine end_kinetic Outcome: Enriched 3-Aminopyrazole check_hydrazine->end_kinetic If targeting 3-amino end_thermo Outcome: Enriched 5-Aminopyrazole check_hydrazine->end_thermo If targeting 5-amino

Caption: Decision tree for optimizing regioselectivity.

Experimental Protocols for Regiocontrol

ParameterFor 3-Aminopyrazole (Kinetic)For 5-Aminopyrazole (Thermodynamic)
Catalyst/Solvent Sodium ethoxide in ethanol[2]Acetic acid in toluene or ethanol[2]
Temperature 0 °C to room temperature[5]Reflux
Reaction Time Typically shorter, monitor by TLC/LC-MSTypically longer, allow to stir overnight
Notes This approach traps the initial Michael addition product before it can equilibrate.[5]Higher temperatures allow for the reversal of the initial addition and equilibration to the more stable isomer.
Issue 2: Formation of Dimeric Byproducts

In some cases, particularly with electron-rich aminopyrazoles, oxidative dimerization can occur, leading to the formation of pyrazole-fused pyridazines or pyrazines.[7][8]

Underlying Cause: This is often a metal-catalyzed or oxidant-promoted process involving the coupling of C-H/N-H, C-H/C-H, or N-H/N-H bonds from two aminopyrazole molecules.[7][8] Copper salts and oxidants like K₂S₂O₈ are known to promote such reactions.[7]

Preventative Measures for Dimerization

  • Exclude Air and Oxidants: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize aerobic oxidation.

  • Use High-Purity Reagents and Solvents: Trace metal impurities can catalyze dimerization. Use purified solvents and high-quality starting materials.

  • Control Temperature: Dimerization is often favored at higher temperatures. If possible, run your primary reaction at a lower temperature.

  • Chelating Agents: In some instances, adding a small amount of a chelating agent like EDTA can sequester catalytic metal ions.

Protocol: Minimizing Oxidative Dimerization

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Addition: Add the degassed solvent, followed by the β-ketonitrile and hydrazine.

  • Temperature Control: Maintain the reaction at the lowest effective temperature for the desired transformation.

  • Work-up: Upon completion, consider quenching the reaction with a mild reducing agent (e.g., a dilute solution of sodium bisulfite) if oxidation is suspected.

Issue 3: Byproducts from Reactions with Acetic Acid

When using acetic acid as a solvent or catalyst at high temperatures, the formation of an N-acetylated byproduct has been observed.[9][10]

Underlying Cause: The amino group of the pyrazole can react with acetic acid in an amidation reaction, especially under reflux conditions, to form an acetamide.[9][10]

Mitigation Strategy

  • Alternative Acid Catalysts: If an acid catalyst is required, consider using a non-nucleophilic acid such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid in catalytic amounts, rather than using acetic acid as the solvent.

  • Lower Reaction Temperature: If acetic acid must be used, perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The condensation of a hydrazine with a 1,3-dicarbonyl compound (or its equivalent, like a β-ketonitrile) is a cornerstone of pyrazole synthesis.[11] Understanding the mechanism is key to troubleshooting.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Tautomerization A Hydrazine (R-NH-NH2) C Initial Adduct A->C B β-Ketonitrile B->C D Hydrazone Intermediate C->D - H2O E Cyclized Intermediate D->E Attack on Nitrile Carbon F 5-Aminopyrazole (Final Product) E->F

Sources

Technical Support Center: Synthesis of Methyl 5-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 5-amino-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. The content is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what is the general mechanism?

A1: The most prevalent and classical approach for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a synthon thereof) with a hydrazine derivative.[1][2] For this compound, a common strategy involves the reaction of a cyanoacetate derivative with hydrazine.

The general mechanism, often catalyzed by an acid, proceeds as follows:

  • Hydrazone Formation: The more reactive carbonyl or an equivalent functional group of the 1,3-dicarbonyl synthon reacts with hydrazine to form a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining nitrogen of the hydrazine then attacks the second electrophilic center (e.g., the nitrile or ester carbonyl).

  • Dehydration/Aromatization: The resulting cyclic intermediate eliminates a molecule of water (or another small molecule) to form the stable, aromatic pyrazole ring.

G reagents Hydrazine + 1,3-Dicarbonyl Synthon hydrazone Hydrazone Intermediate reagents->hydrazone Condensation cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole Product cyclic_intermediate->pyrazole Dehydration/ Aromatization

Caption: Generalized Knorr Pyrazole Synthesis Workflow.

Q2: How does the choice of catalyst (acid vs. base) impact the synthesis of this compound?

A2: The choice between an acid or base catalyst can significantly influence the reaction rate, yield, and purity of the final product.

  • Acid Catalysis: A catalytic amount of acid, such as acetic acid or a Lewis acid like SnCl4, is commonly used.[1][3][4] The acid protonates a carbonyl group of the 1,3-dicarbonyl compound, increasing its electrophilicity and facilitating the initial attack by hydrazine. This generally leads to faster reaction times. However, strong acids can also lead to unwanted side reactions or degradation of starting materials or the product, especially if the reaction is heated. For instance, acid-catalyzed condensation of enaminones with 5-aminopyrazoles has been reported.[5]

  • Base Catalysis: In some instances, a base can be used to deprotonate the hydrazine, increasing its nucleophilicity.[6] Base-mediated cyclization is also a known strategy.[7] For substrates prone to acid-catalyzed decomposition, a base-catalyzed approach might be preferable. Some modern methods utilize bases to achieve regioselective synthesis.[8]

The optimal choice of catalyst often depends on the specific substrates and reaction conditions. It is advisable to perform small-scale screening experiments to determine the best catalyst for your system.

Q3: We are observing low yields in our synthesis. What are the potential causes and how can we troubleshoot this?

A3: Low yields can stem from several factors. Here is a systematic troubleshooting approach:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, low temperature, or inadequate catalyst activity.

    • Troubleshooting: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the temperature, extending the reaction time, or adding more catalyst. Ensure your reagents are pure and dry, as impurities can inhibit the catalyst.

  • Side Reactions:

    • Cause: The formation of undesired regioisomers or byproducts. With unsymmetrical 1,3-dicarbonyl compounds, the formation of two different pyrazole isomers is possible.[9]

    • Troubleshooting: Adjusting the catalyst and solvent can influence regioselectivity.[10] For example, protic polar solvents may favor the formation of the desired pyrazole.[10] A thorough characterization of your crude product (e.g., by NMR) can help identify major byproducts and guide optimization.

  • Product Degradation:

    • Cause: The product may be unstable under the reaction conditions (e.g., high temperature, strongly acidic or basic medium).

    • Troubleshooting: Attempt the reaction under milder conditions (lower temperature, weaker acid/base). Once the reaction is complete, promptly work up the mixture to isolate the product.

  • Poor Work-up and Purification:

    • Cause: The product may be lost during extraction or purification steps. This compound has both a basic amino group and an acidic N-H proton, making it amphoteric. Its solubility can be highly pH-dependent.

    • Troubleshooting: Carefully adjust the pH of the aqueous phase during extraction to minimize product loss. Screen different solvent systems for crystallization or column chromatography to achieve efficient purification.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Formation of Multiple Products (Isomers) Use of an unsymmetrical 1,3-dicarbonyl precursor.Modify the catalyst and solvent system. Lewis acids can sometimes offer better regioselectivity.[3][4] Protic solvents might also favor one isomer over another.[10]
Reaction Fails to Initiate or is Sluggish Inactive catalyst; low reaction temperature; impure reagents.Activate or use a fresh batch of catalyst. Gradually increase the reaction temperature while monitoring for product formation and decomposition. Ensure starting materials are pure and anhydrous.
Product Precipitates During Reaction Poor solubility of the product in the reaction solvent.This can sometimes be beneficial for driving the reaction to completion. However, if it leads to a heterogeneous and difficult-to-stir mixture, consider a solvent system in which the product is more soluble at the reaction temperature.[11]
Difficulty in Product Isolation/Purification Amphoteric nature of the product; formation of emulsions during work-up.Carefully adjust the pH during aqueous work-up to find the point of minimum solubility for precipitation or optimal partitioning during extraction. For emulsions, adding brine or filtering through celite can be effective.
Scale-up Issues: Exotherms and Mixing The condensation reaction is often exothermic, and heat dissipation is less efficient on a larger scale.[11]Use a jacketed reactor with controlled cooling. Add the hydrazine reagent slowly and monitor the internal temperature. Ensure efficient stirring to avoid localized hot spots.[11]

Experimental Protocols

Protocol 1: General Acid-Catalyzed Synthesis of this compound

This protocol is a generalized procedure based on the Knorr pyrazole synthesis and should be optimized for your specific starting materials.

Materials:

  • Methyl 2-cyano-3-methoxyacrylate (or equivalent 1,3-dicarbonyl synthon)

  • Hydrazine hydrate

  • Ethanol (or another suitable protic solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the methyl 2-cyano-3-methoxyacrylate (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[2]

  • Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to reflux (e.g., ~80 °C for ethanol) and monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product may precipitate upon cooling or after partial solvent removal. If not, add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

G start Dissolve Starting Material in Ethanol add_catalyst Add Acetic Acid start->add_catalyst add_hydrazine Add Hydrazine Hydrate add_catalyst->add_hydrazine reflux Heat to Reflux & Monitor add_hydrazine->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate in vacuo cool->concentrate precipitate Precipitate/Isolate Product concentrate->precipitate purify Recrystallize precipitate->purify end Pure Product purify->end

Caption: Workflow for Acid-Catalyzed Pyrazole Synthesis.

References

  • A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines. American Chemical Society. (2011-03-07).
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
  • A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC. (2025-02-23).
  • Copper(I)
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing. (2024-09-10).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable C
  • Ancillary ligand-free copper catalysed hydrohydrazination of terminal alkynes with NH2NH2. RSC Publishing.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. NIH. (2018-01-25).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthesis of 5‐amino‐1H‐pyrazole 3.
  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. (2024-08-16).
  • 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook.
  • Knorr Pyrazole Synthesis. Chem Help ASAP.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH.
  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxyl
  • 3(5)-aminopyrazole - Organic Syntheses Procedure. Organic Syntheses.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

Sources

Technical Support Center: Navigating Solubility Challenges of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, field-proven solutions for one of the most common hurdles in synthetic and medicinal chemistry: the poor solubility of pyrazole intermediates. Pyrazole-containing compounds are a cornerstone of modern pharmaceuticals, but their rigid, aromatic structure and potential for strong intermolecular interactions often lead to significant solubility challenges during synthesis, workup, and formulation.[1][2][3]

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed, rational decisions in your experimental design. We will explore the causality behind experimental choices, ensuring that every troubleshooting step is a self-validating part of your workflow.

Troubleshooting Guide: From Reaction Flask to Final Product

This section addresses specific, hands-on problems you may encounter in the lab. Each issue is followed by an analysis of its root causes and a series of actionable solutions.

Issue 1: My Pyrazole Intermediate Fails to Dissolve in the Reaction Solvent.

You've designed your synthesis, weighed your starting materials, but your pyrazole intermediate sits as an insoluble solid in the reaction flask, preventing the reaction from proceeding.

  • Scientific Rationale: The insolubility stems from a mismatch between the solute (your pyrazole) and the solvent. Strong intermolecular forces in the pyrazole's solid state, such as hydrogen bonding and π-π stacking, create a high crystal lattice energy.[4] The chosen solvent may lack the ability to overcome this energy or have an incompatible polarity. The structure of the pyrazole ring and its substituents are key determinants of its solubility profile.[3][4]

  • Solutions & Protocols:

    • Thermal Adjustment: Increasing the temperature provides the energy needed to break the crystal lattice.[1][4][5] Most organic compounds show a significant increase in solubility with heating.

      • Action: Gradually heat the mixture towards the boiling point of the solvent while monitoring for dissolution. Ensure the temperature does not exceed the decomposition point of your reactants.

    • Systematic Solvent Screening: A single solvent may not be optimal. A logical screening process is the most effective approach.

      • Action: Use the following table to select a range of solvents with varying polarities for small-scale solubility tests.

SolventPolarity IndexBoiling Point (°C)Notes
Toluene2.4111Good for non-polar compounds, azeotropes water.
Dichloromethane (DCM)3.140Versatile, but low boiling point limits temperature range.
Tetrahydrofuran (THF)4.066Good general-purpose polar aprotic solvent.
Acetonitrile (MeCN)5.882Polar aprotic, often used in chromatography and reactions.
Acetone5.156More polar than THF, dissolves many organics.[1]
Ethanol (EtOH)4.378Protic solvent, can engage in hydrogen bonding.[1][2]
Dimethylformamide (DMF)6.4153High-boiling polar aprotic solvent, excellent solvating power.
Dimethyl Sulfoxide (DMSO)7.2189Highly polar aprotic, dissolves very stubborn compounds.
Workflow: Systematic Approach to Initial Dissolution

The following diagram outlines a logical workflow for addressing initial solubility issues in a reaction setup.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Start Problem: Pyrazole Insoluble in Chosen Reaction Solvent Heat Step 1: Apply Heat (Up to Solvent Reflux) Start->Heat Check1 Dissolved? Heat->Check1 SolventScreen Step 2: Screen Alternative Single Solvents (See Table) Check1->SolventScreen No Success Proceed with Reaction Check1->Success Yes Check2 Dissolved? SolventScreen->Check2 CoSolvent Step 3: Add Co-Solvent (e.g., 5-10% DMF or DMSO) Check2->CoSolvent No Check2->Success Yes Check3 Dissolved? CoSolvent->Check3 Check3->Success Yes Reassess Re-evaluate Synthetic Route or Derivatize Check3->Reassess No

Caption: Decision workflow for troubleshooting pyrazole insolubility.

Issue 2: My Pyrazole Product Crashes Out During Aqueous Workup.

The reaction is complete, but upon adding water or brine to quench the reaction, your desired product precipitates, often as an unmanageable oil or solid, making extraction and purification difficult.

  • Scientific Rationale: This is a classic pH-dependent solubility problem. Pyrazoles are weakly basic due to the pyridine-type nitrogen atom in the ring.[6][7] In neutral or basic aqueous media, the pyrazole is in its neutral, less polar form, which is often poorly soluble in water.[1][5]

  • Solutions & Protocols:

    • Acidic pH Adjustment: The most powerful technique is to exploit the basicity of the pyrazole ring. By acidifying the aqueous layer, you protonate the pyrazole, forming a pyrazolium salt. This salt is an ionic species and is typically much more soluble in water.[4][7]

      • Action: During the workup, add the reaction mixture to an aqueous solution of a dilute acid (e.g., 1M HCl or 1M H₂SO₄) until the pH is ~1-2. This should keep your pyrazole product dissolved in the aqueous phase. You can then wash this acidic aqueous layer with a non-polar organic solvent (like ether or ethyl acetate) to remove non-basic impurities. Finally, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your product, causing it to precipitate or allowing it to be extracted into a fresh organic layer.

Protocol: Extractive Workup via pH Adjustment
  • Cool the reaction mixture to room temperature.

  • In a separate flask, prepare a volume of 1M HCl solution.

  • Slowly add the reaction mixture to the stirred 1M HCl solution. Monitor the pH to ensure it remains between 1 and 2.

  • Transfer the mixture to a separatory funnel. If your product is now dissolved, you will have a biphasic system.

  • Extract the acidic aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate) to remove non-basic organic impurities.

  • Collect the aqueous layer. Slowly add a base (e.g., solid NaHCO₃ or 2M NaOH) with stirring until the pH is >8.

  • Your neutral pyrazole product should now precipitate or become extractable.

  • Extract the product into a fresh organic solvent (e.g., DCM or ethyl acetate) 3 times.

  • Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to isolate your purified product.

Visualization: The Effect of pH on Pyrazole Solubility

This diagram illustrates how protonation in acidic conditions renders the pyrazole molecule ionic and water-soluble.

G Mechanism of pH-Dependent Solubility cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Pyrazole_H Pyrazolium Cation (Protonated Form) Soluble Water Soluble (Ionic Salt) Pyrazole_H->Soluble Results in Pyrazole_Neutral Neutral Pyrazole (Free Base) Insoluble Poorly Water Soluble (Neutral Molecule) Pyrazole_Neutral->Insoluble Results in Equilibrium Pyrazole_Neutral->Equilibrium Equilibrium->Pyrazole_H

Caption: Ionization of pyrazole in acidic vs. neutral conditions.

Frequently Asked Questions (FAQs)

Q1: What specific structural features make pyrazoles poorly soluble? A: Several factors contribute. The aromatic pyrazole ring can participate in π-π stacking, leading to strong crystal packing.[4] The presence of both a hydrogen-bond donor (the N-H) and a hydrogen-bond acceptor (the second nitrogen) facilitates strong intermolecular hydrogen bonding networks.[2] Finally, bulky, non-polar substituents on the ring will decrease aqueous solubility, while polar groups can enhance it.[4][5]

Q2: How significantly does temperature impact solubility? A: The effect is often dramatic. For example, the solubility of 1H-pyrazole in cyclohexane increases over tenfold, from 0.577 moles/L at 31.8°C to 5.86 moles/L at 56.2°C.[8][9] This highlights why heating is a primary and powerful tool for dissolving these compounds.

Q3: My compound is for a biological assay in an aqueous buffer. What can I do? A: For assays, you often need to prepare a concentrated stock solution in an organic solvent first. Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of organic molecules.[1] You can then dilute this stock solution into your aqueous buffer. Be aware of the final DMSO concentration, as high levels can affect biological assays. If direct aqueous solubility is required, consider forming a highly soluble salt (e.g., a hydrochloride or mesylate salt) of your pyrazole intermediate.[10]

Q4: I've heard about "solid dispersions." Is this relevant for my intermediate? A: Yes, particularly if the downstream application is formulation for bioavailability enhancement. A solid dispersion involves dispersing your compound in an amorphous (non-crystalline) state within a carrier matrix, usually a polymer.[11][12][13] The amorphous form has a higher energy state and lacks a crystal lattice, making it dissolve much more readily than its crystalline counterpart.[11][14][15] Techniques to create solid dispersions include hot-melt extrusion and spray drying.[12][16][17] This is an advanced technique, typically employed during drug product development rather than routine synthesis.

Q5: Are there any "green" or more sustainable solvent options? A: Yes, the field of green chemistry is actively exploring alternatives. For enhancing solubility in water, hydrotropes like sodium p-toluenesulfonate (NaPTS) can be used. These are compounds that increase the solubility of other solutes in water without the need for volatile organic co-solvents. While not universally applicable, they represent a more environmentally benign approach worth considering in specific cases.[18]

References

  • Pyrazole - Solubility of Things. (n.d.). Solubility of Things.
  • Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. (2021). National Institutes of Health (NIH).
  • Pyrazole 288-13-1 wiki. (n.d.). Guidechem.
  • 4-nitro-1H-pyrazole - Solubility of Things. (n.d.). Solubility of Things.
  • Pyrazole | 288-13-1. (n.d.). ChemicalBook.
  • Pyrazole CAS#: 288-13-1. (n.d.). ChemicalBook.
  • Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. (2023). The Pharma Innovation.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. (2025). BenchChem.
  • Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. (2025). ResearchGate.
  • Cosolvent. (n.d.). Wikipedia.
  • Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. (2025). ijrti.org.
  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. (2019). MDPI.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). World Journal of Pharmaceutical Research.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (2022). bepls.com.
  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (2025). BenchChem.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing.
  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (2015). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2019). Journal of Drug Delivery and Therapeutics.
  • Pyrazole compound and salt and application thereof. (2020). Google Patents.
  • Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Sigma-Aldrich.
  • Solid Dispersion Technology for Pharmaceutical Formulations. (2024). YouTube.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). PubMed.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a true "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1] Its remarkable versatility allows for a diverse array of substitutions, enabling the fine-tuning of steric, electronic, and physicochemical properties. This adaptability has led to the incorporation of pyrazole moieties into a multitude of blockbuster drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil (Viagra).[2][3] Beyond pharmaceuticals, substituted pyrazoles find application as agrochemicals, dyes, and luminescent materials.[1]

This technical guide offers an in-depth, comparative analysis of the most prominent synthetic strategies for accessing substituted pyrazoles. We will move beyond a mere recitation of methods to provide a critical evaluation of their strengths and weaknesses, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.

Core Synthetic Strategies: A Comparative Overview

The construction of the pyrazole ring can be achieved through several strategic disconnections. Here, we will focus on the most robust and widely employed methodologies: the classical Knorr synthesis and its variations, 1,3-dipolar cycloadditions, and modern multicomponent reactions. We will also touch upon late-stage functionalization as a powerful tool for diversification.

The Knorr Pyrazole Synthesis: The Workhorse of Pyrazole Formation

First reported by Ludwig Knorr in 1883, this venerable reaction remains one of the most direct and widely used methods for pyrazole synthesis.[4][5][6] It involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[7][8]

Mechanism and Regioselectivity Considerations

The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[6][9]

A critical challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the control of regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[4][5] The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl and the hydrazine, as well as the reaction conditions. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in certain cases.[10]

Knorr_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone_Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone_Intermediate Condensation Hydrazine Hydrazine Hydrazine->Hydrazone_Intermediate Cyclized_Intermediate Cyclized Intermediate Hydrazone_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclized_Intermediate->Pyrazole Dehydration

Caption: The generalized mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from a standard procedure for the Knorr synthesis.[11]

  • Reactants: Ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).

  • Procedure:

    • In a round-bottom flask, carefully add phenylhydrazine to ethyl acetoacetate. The reaction is exothermic.[9]

    • Heat the reaction mixture under reflux for 1 hour.[9]

    • Cool the resulting syrup in an ice bath to induce crystallization.[9]

    • Collect the crude product by filtration.

    • Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the pure pyrazolone.[9]

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another versatile approach involves the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines.[1] This method often proceeds through a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole.

Experimental Protocol: Microwave-Assisted Synthesis from a Chalcone

Microwave irradiation can significantly accelerate this transformation, leading to shorter reaction times and often improved yields.[12]

  • Reactants: α,β-unsaturated ketone (1 mmol) and arylhydrazine (1.2 mmol).

  • Solvent: Acetic acid (5 mL).

  • Procedure:

    • Combine the α,β-unsaturated ketone and arylhydrazine in a microwave reaction vessel.[12]

    • Add acetic acid as the solvent.[12]

    • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 360 W and 120°C for 7-10 minutes.[12]

    • After cooling to room temperature, pour the reaction mixture into crushed ice to precipitate the product.[12]

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).[12]

1,3-Dipolar Cycloaddition: A Powerful Ring-Forming Strategy

1,3-dipolar cycloaddition reactions provide a powerful and often highly regioselective method for constructing the pyrazole ring.[13] This approach typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne or an alkene.[13][14]

Mechanism of [3+2] Cycloaddition

The concerted [3+2] cycloaddition of a diazo compound to an alkyne is a classic example. This reaction is often thermally initiated and can proceed without a catalyst, offering a green and atom-economical route to pyrazoles.[14] The regioselectivity is governed by the electronic and steric nature of the substituents on both the dipole and the dipolarophile.

Cycloaddition_Mechanism Diazo_Compound Diazo Compound (1,3-Dipole) Transition_State [3+2] Transition State Diazo_Compound->Transition_State Alkyne Alkyne (Dipolarophile) Alkyne->Transition_State Pyrazole Pyrazole Transition_State->Pyrazole Concerted Cycloaddition

Caption: The [3+2] cycloaddition of a diazo compound and an alkyne.

Experimental Protocol: Catalyst-Free Cycloaddition of Ethyl Diazoacetate and an Alkyne

This protocol is based on a green chemistry approach to pyrazole synthesis.[14]

  • Reactants: Ethyl diazoacetate (1 equivalent) and a terminal alkyne (1 equivalent).

  • Procedure:

    • In a sealed tube, combine ethyl diazoacetate and the alkyne.

    • Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC.

    • Upon completion, the product can often be isolated in high purity without the need for extensive purification.[14]

Multicomponent Reactions (MCRs): Efficiency in a Single Pot

Multicomponent reactions, where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all reactants, have emerged as a highly efficient strategy for generating molecular diversity.[2][12] Several MCRs have been developed for the synthesis of highly substituted pyrazoles.

Example: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This reaction showcases the power of MCRs to rapidly build molecular complexity.[2]

  • Reactants: Ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile.

  • Catalyst: Co3O4-SiO2-NH2 nanocomposites.

  • Procedure: The one-pot reaction of these four components in the presence of the catalyst efficiently yields the corresponding pyrano[2,3-c]pyrazole derivatives in high yields (88-95%).[1]

Comparative Data of Synthesis Methods

MethodKey ReactantsTypical ConditionsYield RangeAdvantagesDisadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid or base catalysis, thermal or microwave60-98%[5][11]Widely applicable, simple starting materials, robust.Potential for regioisomeric mixtures.[4][5]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Ketone/Aldehyde, HydrazineAcetic acid, thermal or microwave60-95%[1][12]Access to diverse substitution patterns.May require an oxidation step from a pyrazoline intermediate.
1,3-Dipolar Cycloaddition Diazo compound/Nitrile imine, Alkyne/AlkeneThermal, catalyst-free, or metal-catalyzed70-99%[13][14]High regioselectivity, atom economy.Availability and stability of some 1,3-dipoles can be a limitation.
Multicomponent Reactions ≥ 3 reactants (e.g., β-ketoester, hydrazine, aldehyde, malononitrile)Often catalyzed, one-pot80-95%[1][2]High efficiency, atom economy, rapid access to complexity.Scope can be limited to specific reactant combinations.

Late-Stage Functionalization: Diversifying the Core

While the aforementioned methods are excellent for constructing the pyrazole core, transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for the late-stage modification of pre-formed pyrazole rings.[15][16] This approach avoids the need for de novo synthesis for each new analogue, allowing for the rapid generation of libraries of compounds for screening. Palladium, rhodium, and copper catalysts have been successfully employed for the direct arylation, alkenylation, and alkylation of pyrazole C-H bonds.[15][16] The regioselectivity of these reactions is often controlled by directing groups on the pyrazole ring.[17]

Conclusion

The synthesis of substituted pyrazoles is a rich and evolving field. The classical Knorr synthesis remains a reliable and versatile tool, while 1,3-dipolar cycloadditions offer a highly regioselective and atom-economical alternative. The rise of multicomponent reactions has provided a pathway for the rapid and efficient construction of complex pyrazole-containing scaffolds. Furthermore, modern transition-metal-catalyzed C-H functionalization techniques have revolutionized the ability to diversify existing pyrazole cores. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements for regioselectivity and functional group tolerance. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers to navigate the synthetic landscape and efficiently access the vast chemical space of substituted pyrazoles.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]

  • El-Sayed, M. A.-A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3335. [Link]

  • J&K Scientific. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Padwa, A., et al. (2004). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 6(11), 549-551. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]

  • Liu, X., et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters, 32(1), 213-216. [Link]

  • del Campo, A., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8967-8970. [Link]

  • Nikpassand, M., & Fekri, L. Z. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2887-2917. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Kotha, S., & Kuki, A. (2011). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Molecules, 16(12), 10437-10447. [Link]

  • Zou, X., et al. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. The Journal of Organic Chemistry, 88(4), 2190-2206. [Link]

  • Kang, E., & Lee, S. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(31), 5993-6005. [Link]

  • Process for the prepar
  • El-Sayed, M. A.-A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Ovidius University Annals of Chemistry, 32(1), 45-66. [Link]

  • Faria, J. V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Kang, E., & Lee, S. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. [Link]

  • Powers, D. C., & Ritter, T. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Organic Letters, 23(24), 9473-9477. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]

  • ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review). Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • Kang, E., & Lee, S. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(31), 5993-6005. [Link]

Sources

A Comparative Guide to the Biological Activity of Methyl vs. Ethyl 5-Aminopyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the nuanced differences between structurally similar molecules can be the key to unlocking novel therapeutic pathways. This guide provides an in-depth comparison of the biological activities of methyl 5-aminopyrazole-3-carboxylate and ethyl 5-aminopyrazole-3-carboxylate. While both compounds share a common pharmacophore, the subtle variation in their ester substituent can significantly influence their biological profile.

The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antifungal, and enzyme inhibitory properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] The 5-aminopyrazole moiety, in particular, serves as a versatile precursor for the synthesis of various fused heterocyclic systems with significant therapeutic potential.[17][18][19]

This guide will delve into the known biological landscape of these two closely related molecules, address the current gap in direct comparative studies, and provide a comprehensive experimental framework for their head-to-head evaluation.

I. The Pyrazole Scaffold: A Foundation of Diverse Bioactivity

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a multitude of therapeutic agents.[16] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored building block in drug design. The diverse biological activities associated with pyrazole derivatives stem from the numerous possibilities for substitution around the ring, allowing for the fine-tuning of their steric and electronic properties to interact with a wide range of biological targets.[1][4][14]

Known biological activities of pyrazole derivatives include:

  • Anticancer Activity: Pyrazole derivatives have been shown to inhibit various kinases crucial for cancer cell proliferation and survival, such as EGFR, VEGFR-2, and CDKs.[1][15] They can induce apoptosis and arrest the cell cycle in various cancer cell lines.[5][6]

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is a key component in many compounds exhibiting potent activity against a broad spectrum of bacteria and fungi.[20][4][7][8][9][11][12][13][21]

  • Enzyme Inhibition: Pyrazole-based compounds have been identified as inhibitors of various enzymes, including cyclooxygenase (COX), kinases, and urease, highlighting their potential in treating inflammatory diseases and other conditions.[10][14][15][22]

II. Methyl vs. Ethyl 5-Aminopyrazole-3-carboxylate: A Structural and Physicochemical Perspective

While both methyl and ethyl 5-aminopyrazole-3-carboxylate are foundational molecules for more complex derivatives, direct comparative studies on their intrinsic biological activities are not extensively reported in the current literature. However, we can hypothesize potential differences based on their fundamental physicochemical properties.

FeatureMethyl 5-Aminopyrazole-3-carboxylateEthyl 5-Aminopyrazole-3-carboxylatePotential Biological Implication
Molecular Weight LowerHigherMinor differences in diffusion and transport.
Lipophilicity (logP) LowerHigherThe ethyl ester is expected to be more lipophilic, potentially leading to better membrane permeability and altered distribution in biological systems.
Steric Hindrance LessMoreThe bulkier ethyl group may influence binding affinity to target enzymes or receptors, either favorably or unfavorably.
Metabolic Stability Potentially less stablePotentially more stableEthyl esters can sometimes be more resistant to hydrolysis by esterases compared to methyl esters, which could affect the compound's half-life in vivo.
Solubility Higher in polar solventsLower in polar solventsDifferences in solubility can impact formulation, bioavailability, and assay conditions.

These subtle differences underscore the importance of direct experimental comparison to elucidate their respective biological profiles.

III. Proposed Experimental Workflow for Comparative Analysis

To address the knowledge gap, a systematic evaluation of the biological activities of methyl and ethyl 5-aminopyrazole-3-carboxylate is necessary. The following experimental workflow is proposed for a comprehensive comparison.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Methyl and Ethyl 5-Aminopyrazole-3-carboxylate characterization Structural Characterization (NMR, MS, Elemental Analysis) synthesis->characterization antimicrobial Antimicrobial & Antifungal Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Cytotoxicity Assays (MTT, XTT) characterization->anticancer enzyme Enzyme Inhibition Assays (e.g., Kinase, COX) characterization->enzyme apoptosis Apoptosis Assays (Annexin V/PI) anticancer->apoptosis cell_cycle Cell Cycle Analysis anticancer->cell_cycle docking Molecular Docking Studies enzyme->docking

Caption: Proposed experimental workflow for the comparative biological evaluation of methyl and ethyl 5-aminopyrazole-3-carboxylate.

A. Synthesis and Characterization

The first step involves the synthesis of both compounds to ensure high purity for biological testing. A common synthetic route involves the condensation of a β-ketonitrile with the appropriate hydrazine.[23][24]

Generalized Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting β-ketonitrile in a suitable solvent such as ethanol.

  • Hydrazine Addition: Add hydrazine hydrate dropwise to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux for several hours.

  • Work-up: After cooling, the product can be isolated by filtration or evaporation of the solvent, followed by purification techniques like recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized methyl and ethyl esters using NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

B. Antimicrobial and Antifungal Activity Assays

The minimum inhibitory concentration (MIC) is a standard measure of the potency of an antimicrobial agent.

Detailed Protocol for MIC Determination (Broth Microdilution Method):

  • Preparation of Stock Solutions: Prepare stock solutions of methyl and ethyl 5-aminopyrazole-3-carboxylate in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

C. Anticancer Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the methyl and ethyl esters and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

D. Enzyme Inhibition Assays

Given the known activity of pyrazoles against various enzymes, a targeted screening against a panel of relevant enzymes is recommended.

Generalized Kinase Inhibition Assay Protocol (Example: VEGFR-2):

  • Assay Setup: In a suitable assay buffer, combine the kinase (e.g., recombinant human VEGFR-2), a fluorescently labeled peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the methyl and ethyl esters to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature to allow for phosphorylation of the substrate.

  • Detection: Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

IV. Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in a structured table.

Table 1: Comparative Biological Activity Data

Biological ActivityTest Organism/Cell Line/EnzymeMethyl 5-Aminopyrazole-3-carboxylate (IC₅₀/MIC in µM)Ethyl 5-Aminopyrazole-3-carboxylate (IC₅₀/MIC in µM)
Antimicrobial Staphylococcus aureus
Escherichia coli
Antifungal Candida albicans
Anticancer MCF-7 (Breast Cancer)
A549 (Lung Cancer)
Enzyme Inhibition VEGFR-2 Kinase
COX-2

The interpretation of this data will reveal which ester, if any, exhibits superior activity in a particular biological context. These findings can then guide further derivatization and lead optimization efforts.

V. Conclusion and Future Directions

While the broader class of pyrazole derivatives is rich in biological activity, a direct comparative study of methyl and ethyl 5-aminopyrazole-3-carboxylate is a crucial, yet currently underexplored, area of research. The proposed experimental framework provides a robust methodology for elucidating the subtle yet potentially significant differences in their biological profiles. The results of such a study would provide invaluable insights for medicinal chemists and drug discovery scientists, enabling more informed decisions in the design of next-generation pyrazole-based therapeutics. Future work should also focus on in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the more active ester, ultimately bridging the gap between in vitro activity and therapeutic potential.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC. [Link]

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). PMC. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). PMC. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. [Link]

  • Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. (2023). ACS Publications. [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (n.d.). MDPI. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). NIH. [Link]

  • Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. (2015). PubMed. [Link]

  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.). ResearchGate. [Link]

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. (2014). ResearchGate. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2022). PMC. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

  • Enzyme inhibition activities results*. (n.d.). ResearchGate. [Link]

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses. [Link]

  • ethyl 5-amino-1H-pyrazole-3-carboxylate. (n.d.). PubChem. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC. [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012). CORE. [Link]

  • (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012). ResearchGate. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). BJOC. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). PMC. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). [PDF Document]. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (n.d.).
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (2018). ResearchGate. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2023). Arabian Journal of Chemistry. [Link]

  • (PDF) Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. (2018). ResearchGate. [Link]

Sources

Definitive Structural Validation of Methyl 5-Amino-1H-Pyrazole-3-Carboxylate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

For researchers and professionals in drug development, the precise molecular structure of a synthetic building block is not merely an academic detail—it is the bedrock of its utility and predictability in a synthetic pathway. Methyl 5-amino-1H-pyrazole-3-carboxylate is a crucial heterocyclic scaffold, but its value is entirely dependent on the unambiguous confirmation of its atomic arrangement. Tautomerism and isomerism are common challenges with such heterocycles, demanding an analytical approach that leaves no room for doubt.

This guide provides a senior-level perspective on establishing the definitive structure of this compound, centering on single-crystal X-ray diffraction (SCXRD) as the gold standard. We will explore the causality behind the experimental choices in SCXRD and objectively compare its output with complementary spectroscopic techniques to illustrate a holistic and self-validating analytical workflow.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

In the hierarchy of analytical techniques for structure elucidation, SCXRD stands alone in its ability to provide a direct, three-dimensional visualization of a molecule's atomic framework.[1][2] Unlike spectroscopic methods which infer structure from indirect properties, X-ray crystallography maps the electron density of a molecule trapped in a crystalline lattice, allowing for the precise determination of bond lengths, bond angles, and absolute stereochemistry.[1][3] This makes it the unequivocal gold standard for absolute structure proof.

Experimental Workflow: From Powder to Proof

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for a successful outcome. The causality behind each step is rooted in the fundamental principles of physics and chemistry.

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesized Compound crystallization Crystal Growth synthesis->crystallization Solvent Screening mounting Crystal Mounting crystallization->mounting Selection of Single Crystal data_collection X-ray Diffraction Data Collection mounting->data_collection Cryo-cooling (e.g., 100K) solution Structure Solution (Phase Problem) data_collection->solution Data Processing refinement Structure Refinement solution->refinement Model Building validation Final Validated Structure refinement->validation R-factor analysis

Figure 1: The workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.
Detailed Protocol & Scientific Rationale

1. Crystallization: The Art and Science of Order

  • Protocol:

    • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to near saturation at a slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Allow the solution to cool slowly and evaporate over several days in a loosely covered vial. For pyrazole derivatives, slow evaporation is a common and effective technique.[4]

    • Harvest single, well-formed crystals that are clear and have distinct facets.

  • Senior Scientist's Insight (Causality): The entire diffraction experiment hinges on the quality of the crystal. A crystal is a three-dimensional, repeating array of molecules.[2] It acts as a natural amplifier for the weak scattering of X-rays from a single molecule.[5] Slow evaporation is chosen to allow molecules sufficient time to orient themselves into the most stable, lowest-energy lattice, minimizing defects. The choice of solvent is critical; it must not only dissolve the compound but also have a suitable evaporation rate to promote gradual crystal growth.

2. Data Collection: Capturing the Diffraction Pattern

  • Protocol:

    • Select a suitable crystal (typically 0.1-0.3 mm) and mount it on a cryoloop.[6]

    • Place the mounted crystal on the goniometer head of a single-crystal diffractometer.

    • Cool the crystal to a low temperature, typically 100 K or 173 K, using a nitrogen or helium cryostream.[6][7]

    • Expose the crystal to a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å).[6][7]

    • Rotate the crystal through a series of angles while collecting the diffraction patterns (reflections) on a detector.[2]

  • Senior Scientist's Insight (Causality): Cryo-cooling is not just for stability; it is essential for high-quality data. At low temperatures, atomic vibrations are significantly reduced, leading to sharper diffraction spots and allowing for the collection of higher-resolution data.[6] The choice of X-ray source, like Molybdenum (Mo), is based on its wavelength, which is suitable for resolving atomic positions in small organic molecules.[1] The rotation of the crystal ensures that all possible lattice planes are brought into the correct orientation to satisfy Bragg's Law (nλ=2d sinθ) and diffract, providing a complete dataset.[2]

3. Structure Solution and Refinement: From Data to Model

  • Protocol:

    • Process the raw diffraction data to integrate the intensities of each reflection and apply corrections.

    • Solve the structure using direct methods or other algorithms to determine the initial phases of the reflections and generate an initial electron density map.

    • Build an atomic model into the electron density map using software like SHELXL or Olex2.[1]

    • Refine the model against the experimental data using full-matrix least-squares refinement. This process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors.[7]

    • Assess the quality of the final model using metrics like the R-factor (residual factor), which should typically be below 5% for a well-refined small molecule structure.

  • Senior Scientist's Insight (Causality): The diffraction pattern contains only intensity information; the phase information is lost. "Solving" the structure means overcoming this "phase problem." Direct methods are powerful statistical approaches that work well for small molecules. The refinement process is an iterative cycle of improving the atomic model. The goal is to create a calculated diffraction pattern from your model that is as close as possible to the experimentally measured pattern. The R-factor is a crucial indicator of this "goodness of fit" and, therefore, the trustworthiness of the final structure.[7]

Orthogonal Validation: A Multi-Technique Approach

While SCXRD provides the definitive solid-state structure, it is crucial to verify that the bulk material used in experiments corresponds to the single crystal analyzed. This is achieved using complementary spectroscopic techniques that probe different aspects of the molecular structure.

validation_logic cluster_scxrd Primary Validation cluster_spectroscopy Secondary (Bulk) Validation Compound Methyl 5-amino-1H- pyrazole-3-carboxylate SCXRD SCXRD Compound->SCXRD NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR SCXRD_Info • 3D Atomic Arrangement • Bond Lengths & Angles • Absolute Stereochemistry • Solid-State Conformation SCXRD->SCXRD_Info NMR_Info • Atomic Connectivity • Chemical Environment • Solution-State Structure NMR->NMR_Info MS_Info • Molecular Weight • Elemental Formula MS->MS_Info IR_Info • Presence of  Functional Groups IR->IR_Info

Figure 2: Logical workflow for the integrated structural validation of a small molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for structure determination in solution.[8] It provides data on the chemical environment and connectivity of atoms. While X-ray crystallography gives a static picture of the solid state, NMR confirms the structure's integrity in the solution phase, where most reactions occur.[9]

  • ¹H NMR: Would confirm the presence of the methyl ester protons (a singlet around 3.8 ppm), the pyrazole ring proton (a singlet), and broad, exchangeable signals for the amino (NH₂) and pyrazole (NH) protons.[10]

  • ¹³C NMR: Would show distinct signals for the ester carbonyl carbon, the three unique carbons of the pyrazole ring, and the methyl carbon, confirming the carbon backbone of the molecule.[10][11]

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to confirm the elemental formula (C₅H₇N₃O₂ for the target molecule).[11][12] This is a fundamental check of the compound's identity.

  • Infrared Spectroscopy: IR spectroscopy identifies the functional groups present.[10] For this compound, characteristic peaks would be expected for N-H stretching (amine and pyrazole), C=O stretching (ester), and C=N/C=C stretching of the pyrazole ring.[10][13]

Comparative Data Summary

The true power of this multi-technique approach lies in the congruence of the data. The information from each technique should converge to support a single, unambiguous structure.

Technique Parameter Expected Data for this compound Information Provided
SCXRD Bond Lengths (Å)C=O (~1.21), C-O (~1.34), Pyrazole C-N (~1.32-1.38)Precise 3D geometry and intramolecular distances.[3]
Bond Angles (°)O=C-O (~125°), Angles within pyrazole ringDefinitive spatial arrangement of atoms.[3]
¹H NMR Chemical Shift (δ)~3.8 (s, 3H, -OCH₃), ~5.5-6.0 (s, 1H, pyrazole-H), broad signals for NH/NH₂Confirms proton environments and basic connectivity.[10]
¹³C NMR Chemical Shift (δ)~165 (C=O), ~150, ~140, ~95 (pyrazole carbons), ~51 (-OCH₃)Confirms the carbon framework.[10][11]
HRMS (ESI+) m/zCalculated for [M+H]⁺: 142.0611, Found: 142.061xUnambiguous confirmation of molecular formula.[12]
IR Wavenumber (cm⁻¹)~3400-3200 (N-H stretch), ~1710 (C=O stretch), ~1620 (C=N stretch)Presence of key functional groups.[11][13]

Conclusion

The structural validation of a critical building block like this compound demands the highest level of analytical rigor. While spectroscopic methods like NMR, MS, and IR provide essential and corroborating evidence about the molecule's connectivity, functional groups, and molecular formula, they remain inferential. Single-crystal X-ray diffraction is the only technique that provides direct, unambiguous, and definitive proof of the three-dimensional atomic arrangement. By employing SCXRD as the cornerstone of an analytical strategy and using orthogonal spectroscopic techniques for bulk sample validation, researchers can proceed with absolute confidence in the structural integrity of their materials, ensuring the reliability and reproducibility of their scientific outcomes.

References

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]

  • Macromolecular Structure Determination: Comparison of X‐ray Crystallography and NMR Spectroscopy. Semantic Scholar. [Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Novoprolabs. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • Supplementary Information Single Crystal X-Ray Diffraction. University of the Free State. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • Single-Crystal Diffraction. MIT Department of Chemistry. [Link]

  • Single-crystal X-ray Diffraction. SERC, Carleton College. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Single crystal X-ray diffraction analysis. Saint Petersburg State University. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information (PMC). [Link]

  • 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information (PMC). [Link]

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI. [Link]

  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. National Center for Biotechnology Information (PMC). [Link]

Sources

A Comparative Study of the Reactivity of Aminopyrazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, aminopyrazoles represent a cornerstone scaffold in medicinal chemistry. Their inherent biological activities and synthetic versatility make them invaluable starting points for the design of novel therapeutics. However, the reactivity of the aminopyrazole core is profoundly influenced by the position of the amino substituent. Understanding these nuances is critical for efficient and predictable synthetic strategies.

This guide provides an in-depth comparative analysis of the reactivity of three primary aminopyrazole isomers: 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole. We will explore the electronic effects governing their reactivity, compare their behavior in key chemical transformations with supporting experimental data, and provide detailed protocols for representative reactions.

The Electronic Landscape: How the Amino Group's Position Dictates Reactivity

The pyrazole ring is an aromatic heterocycle with two nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N2).[1] The amino group, being an electron-donating group, significantly influences the electron density distribution within the pyrazole ring, thereby dictating its susceptibility to electrophilic and nucleophilic attack.[2]

  • 3-Aminopyrazole and 5-Aminopyrazole: Due to tautomerization, 3-aminopyrazole and 5-aminopyrazole can exist in equilibrium. The amino group in these isomers strongly activates the C4 position towards electrophilic substitution through resonance effects. The exocyclic amino group and the N1 nitrogen are the primary nucleophilic centers.

  • 4-Aminopyrazole: In 4-aminopyrazole, the amino group directs its activating effect towards the C3 and C5 positions. The exocyclic amino group is the most prominent nucleophilic site.

The differing electronic landscapes of these isomers lead to distinct regioselectivity and reactivity in various chemical transformations.

Comparative Reactivity in Key Transformations

To illustrate the practical implications of these electronic differences, we will compare the reactivity of the three isomers in three fundamental reactions: acylation, alkylation, and diazotization.

Acylation: A Tale of Competing Nucleophiles

Acylation of aminopyrazoles can occur at the exocyclic amino group or the ring nitrogen atoms. The regioselectivity is often dependent on the isomer and the reaction conditions.

General Observations:

  • 3- and 5-Aminopyrazoles: Acylation of 3- and 5-aminopyrazoles can lead to a mixture of N-acylated and N1-acylated products. The exocyclic amino group is generally more nucleophilic and will react preferentially under kinetic control. However, thermodynamic control or the use of certain catalysts can favor N1-acylation.

  • 4-Aminopyrazole: Acylation of 4-aminopyrazole typically occurs selectively at the exocyclic amino group, as the ring nitrogens are less nucleophilic.[3]

Comparative Data for Acetylation with Acetic Anhydride:

IsomerReaction ConditionsMajor Product(s)Yield (%)Reference(s)
3-Aminopyrazole Acetic anhydride, pyridine, rtN-acetyl-3-aminopyrazole, 1-acetyl-3-aminopyrazoleMixture[4]
4-Aminopyrazole Acetic anhydride, pyridine, rtN-acetyl-4-aminopyrazole>90[3][5]
5-Aminopyrazole Acetic anhydride, various solventsMixture of N-acetyl, N1-acetyl, and diacetyl derivativesVaries with conditions[6]
Alkylation: Navigating Regioselectivity

Similar to acylation, N-alkylation of aminopyrazoles can result in a mixture of products. Steric hindrance and the nature of the alkylating agent play a significant role in determining the regiochemical outcome.

General Observations:

  • 3- and 5-Aminopyrazoles: Alkylation can occur at N1, N2, and the exocyclic amino group. N1-alkylation is often favored, but the product distribution can be influenced by the bulkiness of the alkylating agent and the substituents on the pyrazole ring.[7]

  • 4-Aminopyrazole: Alkylation primarily occurs at the ring nitrogen atoms, leading to a mixture of 1-alkyl and 2-alkyl-4-aminopyrazoles.

Comparative Data for Methylation with Methyl Iodide:

IsomerReaction ConditionsMajor Product(s)Yield (%)Reference(s)
3-Aminopyrazole CH₃I, BaseMixture of N1-methyl and N2-methyl isomersVaries with base[7]
4-Aminopyrazole CH₃I, BaseMixture of 1-methyl and 2-methyl isomersGood to excellent[8]
5-Aminopyrazole CH₃I, BaseMixture of N1-methyl and N2-methyl isomersVaries with base[9]
Diazotization: A Gateway to Diverse Functionality

Diazotization of the exocyclic amino group to form a diazonium salt opens up a vast array of synthetic possibilities, including Sandmeyer-type reactions and azo coupling. The stability and reactivity of the resulting diazonium salt can vary between isomers.

General Observations:

  • 3- and 5-Aminopyrazoles: These isomers readily undergo diazotization to form relatively stable diazonium salts, which can be subsequently used in various coupling reactions.[10][11]

  • 4-Aminopyrazole: Diazotization of 4-aminopyrazole is also feasible, though the resulting diazonium salt may be less stable under certain conditions.

Comparative Data for Diazotization and Azo Coupling:

IsomerDiazotization ConditionsCoupling PartnerProductYield (%)Reference(s)
3-Aminopyrazole NaNO₂, HCl, 0-5 °Cβ-NaphtholAzo dyeGood[12]
4-Aminopyrazole NaNO₂, H₂SO₄, 0-5 °CPhenolAzo dyeModerate[13]
5-Aminopyrazole NaNO₂, HCl, 0-5 °CMalononitrilePyrazolo[5,1-c][14][15]triazineGood to excellent[14][16]

Experimental Protocols

To provide a practical framework for the comparative reactivity discussed, detailed experimental protocols for representative reactions are provided below.

Protocol 1: Acetylation of 4-Aminopyrazole

This protocol describes the straightforward and high-yielding acetylation of the exocyclic amino group of 4-aminopyrazole.

Acetylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-aminopyrazole in pyridine B Cool to 0 °C A->B C Add acetic anhydride dropwise B->C D Stir at room temperature C->D E Monitor by TLC D->E F Quench with water E->F G Extract with ethyl acetate F->G H Wash with brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: Workflow for the acetylation of 4-aminopyrazole.

Methodology:

  • Dissolve 4-aminopyrazole (1.0 eq) in pyridine (5-10 mL per gram of aminopyrazole) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude N-acetyl-4-aminopyrazole.

  • Purify the product by flash column chromatography on silica gel if necessary.[17]

Protocol 2: N-Methylation of 4-Aminopyrazole

This protocol details a general procedure for the N-methylation of 4-aminopyrazole, which typically yields a mixture of N1 and N2 isomers.

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Separation A Suspend 4-aminopyrazole and K₂CO₃ in DMF B Add methyl iodide A->B C Stir at room temperature B->C D Monitor by GC-MS C->D E Dilute with water D->E F Extract with diethyl ether E->F G Wash with water and brine F->G H Dry over MgSO₄ G->H I Concentrate in vacuo H->I J Separate isomers by column chromatography I->J

Caption: Workflow for the N-methylation of 4-aminopyrazole.

Methodology:

  • To a suspension of 4-aminopyrazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous dimethylformamide (DMF), add methyl iodide (1.2 eq) at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the products with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The resulting mixture of 1-methyl- and 2-methyl-4-aminopyrazole can be separated by column chromatography on silica gel.

Protocol 3: Diazotization of 5-Aminopyrazole and Azo Coupling

This protocol outlines the diazotization of 5-aminopyrazole and its subsequent coupling with an active methylene compound, a common strategy for synthesizing fused heterocyclic systems.

Diazotization_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up & Isolation A Dissolve 5-aminopyrazole in aq. HCl B Cool to 0-5 °C A->B C Add aq. NaNO₂ dropwise B->C D Stir for 30 min C->D F Add diazonium salt solution dropwise D->F E Prepare solution of coupling partner in pyridine E->F G Stir at 0-5 °C F->G H Pour into ice-water G->H I Collect precipitate by filtration H->I J Wash with water I->J K Dry the product J->K

Caption: Workflow for the diazotization and azo coupling of 5-aminopyrazole.

Methodology:

  • Diazotization: Dissolve 5-aminopyrazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this solution, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.[18]

  • Azo Coupling: In a separate flask, dissolve the active methylene compound (e.g., malononitrile, 1.0 eq) and sodium acetate in ethanol or pyridine at 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling partner with vigorous stirring, while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture for an additional 1-2 hours at low temperature.

  • Pour the reaction mixture into ice-water. The precipitated product is collected by filtration, washed with cold water, and dried.[14][16]

Conclusion: A Roadmap for Rational Design

The reactivity of aminopyrazole isomers is a fascinating interplay of electronic and steric effects. A thorough understanding of how the amino group's position influences the pyrazole core's reactivity is paramount for the rational design of synthetic routes to novel and complex molecules. This guide provides a foundational understanding of these principles, supported by comparative data and practical experimental protocols. By leveraging this knowledge, researchers can more effectively navigate the rich and diverse chemistry of aminopyrazoles in their pursuit of new therapeutic agents.

References

A Researcher's Guide to Spectroscopic Analysis of Pyrazole Regioisomers using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of pyrazole regioisomers is a critical step in synthesis and characterization. The subtle differences in the placement of substituents on the pyrazole ring can lead to significant variations in pharmacological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for this purpose. This guide provides an in-depth comparison of the spectroscopic signatures of pyrazole regioisomers, supported by experimental data and protocols, to empower you to confidently assign the correct structure to your synthesized compounds.

The Challenge of Pyrazole Regiochemistry

The synthesis of substituted pyrazoles often yields a mixture of regioisomers, primarily due to the two reactive nitrogen atoms in the pyrazole ring. For instance, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two different regioisomeric products. Distinguishing between these isomers is paramount, and while other analytical techniques can provide supporting evidence, NMR spectroscopy offers the most detailed and conclusive structural information.

Differentiating Pyrazole Regioisomers: A Comparative NMR Analysis

The key to distinguishing pyrazole regioisomers lies in the distinct electronic environments of the protons and carbons in each isomer, which manifest as unique chemical shifts and coupling patterns in their respective NMR spectra.

1,3- vs. 1,5-Disubstituted Pyrazoles

A common challenge is differentiating between 1,3- and 1,5-disubstituted pyrazoles. The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the position of the substituents.

¹H NMR Analysis:

In 1,3-disubstituted pyrazoles, the proton at the 5-position (H-5) is typically found at a lower field (more deshielded) compared to the proton at the 3-position (H-3) in the corresponding 1,5-disubstituted isomer. This is due to the anisotropic effect of the substituent at the 1-position. The proton at the 4-position (H-4) in both isomers usually appears as a triplet or a doublet of doublets, depending on the coupling with the adjacent protons.

¹³C NMR Analysis:

The carbon chemical shifts are also diagnostic. In N-unsubstituted pyrazoles, the chemical shifts of C-3 and C-5 can be used to determine the position of a substituent. For example, a methyl group at C-5 will resonate at a different chemical shift than a methyl group at C-3.[1] Specifically, 5-methyl pyrazoles show a methyl signal around 10 ppm, while 3-methyl pyrazoles have a methyl signal around 13 ppm.[1] The carbon bearing an aryl group at C-3 appears at a different chemical shift than when it is at C-5.[1]

PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Key Distinguishing Features
1,3-Disubstituted H-5: More deshieldedC-3: Influenced by R¹ and R³The chemical shift of H-5 is a key indicator.
H-4: ~6.0-6.5C-5: Influenced by R¹ and R³
1,5-Disubstituted H-3: More shieldedC-3: Influenced by R¹ and R⁵The relative shielding of H-3 is a primary diagnostic tool.
H-4: ~6.0-6.5C-5: Influenced by R¹ and R⁵

Advanced NMR Techniques for Unambiguous Assignment

While 1D NMR is often sufficient, complex substitution patterns or overlapping signals may necessitate the use of 2D NMR techniques for unequivocal structure determination.

Heteronuclear Multiple Bond Correlation (HMBC)

HMBC is a powerful tool for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting substituents to the pyrazole core. For example, a three-bond correlation between the protons of a substituent at the 1-position (e.g., N-CH₂) and the C-5 carbon of the pyrazole ring is a strong indicator of a 1,5-disubstituted pyrazole.[2] Conversely, a correlation to C-3 would suggest a 1,3-disubstituted isomer. The analysis of HMBC spectra can be a definitive method when 1D data is ambiguous.[3]

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY reveals through-space correlations between protons that are in close proximity. This is exceptionally useful for confirming the relative positions of substituents. For instance, in a 1,5-disubstituted pyrazole, a NOE correlation would be expected between the protons of the substituent at the 1-position and the protons of the substituent at the 5-position.[4] The absence of such a correlation, and instead a correlation to the proton at the 3-position, would point towards a 1,3-disubstituted isomer.

The following diagram illustrates a logical workflow for the spectroscopic analysis of pyrazole regioisomers.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Elucidation Synthesis Pyrazole Synthesis NMR_Acquisition Acquire 1H & 13C NMR Spectra Synthesis->NMR_Acquisition Analyze_1D Analyze 1D Spectra (Chemical Shifts, Coupling) NMR_Acquisition->Analyze_1D Ambiguous Ambiguous Assignment? Analyze_1D->Ambiguous Acquire_2D Acquire 2D NMR (HMBC, NOESY) Ambiguous->Acquire_2D Yes Assign_Structure Assign Regioisomer Structure Ambiguous->Assign_Structure No Analyze_2D Analyze 2D Correlations Acquire_2D->Analyze_2D Analyze_2D->Assign_Structure Further_Studies Further Characterization Assign_Structure->Further_Studies

Caption: Workflow for pyrazole regioisomer determination.

Experimental Protocols

Adherence to standardized experimental protocols is crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation
  • Sample Quantity: Weigh approximately 5-10 mg of the pyrazole sample.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Filtration: Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 or zg) is typically used.

  • Spectral Width: A spectral width of 12-16 ppm is generally sufficient for most pyrazole derivatives.

  • Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

  • Number of Scans: The number of scans will depend on the sample concentration, but 16 to 64 scans are common.

¹³C NMR:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for each carbon.

  • Spectral Width: A spectral width of 200-240 ppm is standard.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

2D NMR (HMBC and NOESY):

The parameters for 2D experiments should be optimized based on the specific instrument and sample. Standard pulse programs provided by the spectrometer software are generally a good starting point.

Case Study: 1,3,5-Trisubstituted Pyrazoles

The differentiation of 1,3,5-trisubstituted pyrazole regioisomers follows similar principles. The electronic and steric effects of the three substituents will uniquely influence the chemical shifts of the remaining pyrazole ring proton (if any) and the ring carbons. HMBC and NOESY experiments are often essential for the definitive assignment of these more complex structures. For example, in a 1,3,5-trisubstituted pyrazole, HMBC correlations from the protons of the substituent at N-1 to C-5, and from the protons of the substituent at C-3 to C-4 and C-5, can help to piece together the connectivity. NOESY correlations between adjacent substituents (e.g., between the N-1 and C-5 substituents) provide conclusive evidence of their spatial proximity.

The following diagram illustrates the key HMBC and NOESY correlations for distinguishing a hypothetical 1,3,5-trisubstituted pyrazole.

G cluster_135 1,3,5-Trisubstituted Pyrazole cluster_hmbc Key HMBC Correlations cluster_noesy Key NOESY Correlations struct135 R1-N(1)-N(2)=C(3)(R3)-C(4)(H)-C(5)=R5 hmbc1 Protons on R1 correlate to C5 struct135->hmbc1 3J(C,H) hmbc2 Protons on R3 correlate to C4 and C5 struct135->hmbc2 2,3J(C,H) hmbc3 Proton H4 correlates to C3 and C5 struct135->hmbc3 2J(C,H) noesy1 Protons on R1 show proximity to protons on R5 struct135->noesy1 Through-space noesy2 Protons on R5 show proximity to H4 struct135->noesy2 Through-space

Caption: Diagnostic 2D NMR correlations for a 1,3,5-trisubstituted pyrazole.

Conclusion

The spectroscopic analysis of pyrazole regioisomers is a nuanced but manageable task with the right tools and understanding. By carefully analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, and by judiciously employing 2D techniques like HMBC and NOESY, researchers can confidently and accurately determine the structures of their synthesized pyrazoles. This guide provides a foundational framework for this analysis, empowering scientists in the field of drug discovery and development to overcome the challenges of pyrazole regiochemistry.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Methyl 5-Amino-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, rationale-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of synthesized methyl 5-amino-1H-pyrazole-3-carboxylate. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis of critical method parameters and the scientific principles that govern them.

Introduction: The Analytical Imperative

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structural motif is a key component in the synthesis of various biologically active compounds. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, impact final product yields, and introduce potential toxicological risks in drug development pipelines.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the industry-standard technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. This guide will compare different analytical strategies to develop a method that is not only effective but also scientifically sound and compliant with regulatory expectations.

Foundational Strategy: Understanding the Analyte

A successful HPLC method begins with a thorough understanding of the target analyte's physicochemical properties. This compound (C₅H₇N₃O₂) possesses distinct features that dictate our analytical approach.[1]

  • Polarity: The presence of an amino group (-NH₂), a methyl ester (-COOCH₃), and the pyrazole ring's nitrogen atoms makes the molecule significantly polar. This inherent polarity presents a primary challenge in reversed-phase chromatography: achieving adequate retention on non-polar stationary phases.[2][3]

  • Ionic Character: The amino group is basic, while the pyrazole ring contains both acidic and basic nitrogens. This means the molecule's overall charge is highly dependent on the pH of the mobile phase, which directly influences its interaction with the stationary phase and, consequently, its retention time and peak shape.

  • Potential Impurities: A robust purity method must be able to separate the main compound from potential process-related impurities. Common impurities may include unreacted starting materials (e.g., hydrazines, acetylenic esters), regioisomers formed during ring formation, and degradation products.[4][5][6]

HPLC Method Development: A Comparative Analysis

The development of an optimal HPLC method involves the systematic evaluation of several key parameters. Here, we compare common choices and provide a rationale for selecting the most suitable conditions for our polar analyte.

The Stationary Phase: A Tale of Two Columns

Reversed-phase HPLC, which separates molecules based on hydrophobicity, is the most common starting point.[7] The primary challenge is retaining our polar analyte long enough for separation to occur.

  • Standard C18 (Octadecylsilane) Column: This is the workhorse of reversed-phase HPLC. While effective for many compounds, its highly hydrophobic surface can provide insufficient retention for polar molecules, causing them to elute very early, often near the solvent front where separation from other polar impurities is poor.[2]

  • Polar-Embedded C18 Column: These columns incorporate a polar group (e.g., amide, carbamate) near the base of the C18 chain. This feature makes the stationary phase more compatible with highly aqueous mobile phases (low organic content), which are necessary to increase the retention of polar analytes. The polar group helps to "wet" the surface, preventing the hydrophobic C18 chains from collapsing, a phenomenon that leads to drastic loss of retention and reproducibility.

Comparison Summary: Stationary Phase Selection

FeatureStandard C18 ColumnPolar-Embedded C18 ColumnRationale for this compound
Analyte Retention Potentially poor; may elute near the solvent front.Superior retention due to compatibility with highly aqueous mobile phases.The polar nature of the analyte necessitates a column that performs well with low organic solvent concentrations.
Peak Shape Prone to tailing for basic compounds due to silanol interactions.Often provides improved peak symmetry for basic analytes.The amino group can interact with residual silanols, causing tailing. Polar-embedded phases often have better end-capping.
Method Robustness Risk of phase collapse and retention time drift with >95% aqueous mobile phase.More robust and stable under highly aqueous conditions.A robust method requires stable retention times, which this column provides under the necessary conditions.

Verdict: A polar-embedded C18 column is the superior choice for developing a robust and reliable method for this analyte.

The Mobile Phase: Controlling Retention and Selectivity

The mobile phase is a powerful tool for optimizing separation. Its composition, particularly the type of organic modifier and the pH, must be carefully selected.

  • Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

    • ACN is generally preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. It is often a stronger eluent than methanol.

    • Methanol can offer different selectivity for certain compounds and is a more cost-effective option.

  • Aqueous Phase and pH Control: This is the most critical parameter for our analyte. The pH of the mobile phase dictates the ionization state of the amino group.

    • Acidic pH (e.g., pH 2.5-3.5): Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) ensures the basic amino group is fully protonated (-NH₃⁺). This single, consistent ionic state prevents peak broadening. Furthermore, the acidic conditions suppress the ionization of residual silanol groups (Si-O⁻) on the silica-based column packing, minimizing secondary interactions that cause peak tailing.[8]

    • Neutral pH (e.g., pH 6.5-7.5): At neutral pH, the analyte may exist in multiple protonation states, leading to broad, poorly defined peaks. Additionally, residual silanols are ionized, strongly interacting with any protonated analyte and causing severe peak tailing.

Comparison Summary: Mobile Phase pH

pH ConditionAnalyte Ionic StatePeak ShapeRetentionRecommendation
Acidic (pH ~3) Consistently protonated (-NH₃⁺)Sharp, symmetrical Increased polarity leads to earlier elution, which is managed by using a highly aqueous mobile phase.Highly Recommended . Provides robust control over peak shape and reproducible retention.
Neutral (pH ~7) Mixture of neutral and protonated statesPoor, broad, and tailingUnpredictable and non-reproducible.Not Recommended.

Verdict: A mobile phase consisting of a gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% formic acid) is the optimal choice.

A Validated HPLC Protocol for Purity Assessment

This protocol is designed as a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines on analytical procedure validation (ICH Q2(R2)).[9][10][11][12]

Instrumentation and Reagents
  • HPLC System: A system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or Diode Array Detector (DAD).

  • Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), and formic acid (~99%).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Chromatographic Conditions
ParameterConditionRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Injection Vol. 5 µLSmall volume to prevent peak distortion.
Detection PDA/DAD at 254 nm254 nm is a common wavelength for aromatic heterocycles. A PDA detector is crucial for assessing peak purity.
Gradient Elution 5% to 95% B over 20 minA gradient is necessary to elute any less polar, late-eluting impurities and clean the column effectively.
Sample and Standard Preparation
  • Diluent: Prepare a mixture of Water:Acetonitrile (90:10 v/v). Rationale: Using a diluent weaker than the initial mobile phase conditions promotes sharp peaks.

  • Standard Solution: Accurately weigh ~10 mg of reference standard this compound and dissolve in 10 mL of diluent to create a 1.0 mg/mL stock solution.

  • Test Solution: Prepare the synthesized sample at the same concentration (1.0 mg/mL) in the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.

Experimental Workflow & Validation

The following workflow ensures the reliability of the analytical results, aligning with ICH Q2(R2) principles.[9][12][13]

HPLC_Workflow cluster_prep 1. Preparation cluster_run 2. Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase Prep sys_suit System Suitability Test (ICH Q2(R2)) prep_mobile->sys_suit prep_sample Sample & Standard Prep prep_sample->sys_suit analysis Inject Samples (Gradient Elution) sys_suit->analysis If Pass integration Peak Integration analysis->integration purity Purity Calculation (% Area) integration->purity report Generate Report purity->report

Caption: A standardized workflow for HPLC purity analysis.

Validation Parameters (as per ICH Q2(R2)):

  • System Suitability: Before sample analysis, inject the standard solution five times. The results must meet pre-defined criteria to ensure the system is performing correctly.

    • Tailing Factor: ≤ 1.5 (ensures peak symmetry).

    • %RSD of Peak Area: ≤ 2.0% (ensures injection precision).

    • Theoretical Plates: ≥ 2000 (ensures column efficiency).

  • Specificity: Analyze a blank (diluent), the test sample, and the reference standard. The method is specific if the main peak is well-resolved from any impurities and there is no interference from the blank at the retention time of the analyte. The PDA detector should be used to confirm peak purity (i.e., the UV spectrum is consistent across the entire peak).

  • Linearity: Prepare a series of dilutions of the reference standard (e.g., 0.05 to 1.5 mg/mL). Plot the peak area against concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking the sample with a known amount of reference standard at different levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay): Inject one sample six times. The %RSD of the purity result should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The results should be comparable.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is crucial for quantifying impurities.

Data Interpretation and Troubleshooting

Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Logical Troubleshooting of Common HPLC Issues:

Troubleshooting Problem Chromatographic Problem Tailing Peak Tailing? Problem->Tailing Resolution Poor Resolution? Problem->Resolution Pressure High Backpressure? Problem->Pressure Cause1 Acidic modifier too weak Secondary silanol interactions Tailing->Cause1 Cause2 Gradient too steep Co-eluting peaks Resolution->Cause2 Cause3 Column/frit blockage Precipitated buffer Pressure->Cause3 Sol1 Increase acid concentration (e.g., 0.1% TFA) Cause1->Sol1 Sol2 Decrease gradient slope (make it longer) Cause2->Sol2 Sol3 Filter samples/mobile phase Back-flush or replace column Cause3->Sol3

Caption: A logic diagram for diagnosing common HPLC problems.

Conclusion

Assessing the purity of synthesized this compound requires a method that can adequately retain and resolve this polar compound from its potential impurities. A comparative analysis demonstrates that a reversed-phase HPLC method using a polar-embedded C18 column with a gradient of acetonitrile in acidified water (0.1% formic acid) provides a robust, reproducible, and high-resolution separation. Adherence to a systematic workflow grounded in ICH validation principles ensures that the generated data is trustworthy and suitable for its intended purpose, whether for academic research or regulatory submission in drug development.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrazoles and Catalysis

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry and agrochemical development.[1][2] Their derivatives are cornerstones in a multitude of commercial drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3] The efficacy of pyrazole synthesis is profoundly dependent on the catalytic system employed. The choice of catalyst not only dictates reaction yield and speed but also governs regioselectivity, operational simplicity, and the overall environmental footprint of the process.[4]

This guide provides a comparative analysis of diverse catalytic systems for pyrazole synthesis, moving beyond a simple recitation of protocols. As a senior application scientist, my objective is to illuminate the causality behind experimental choices, enabling you, fellow researchers and developers, to select the optimal catalyst for your specific synthetic challenges. We will dissect the performance of homogeneous, heterogeneous, and nanocatalyst systems, grounding our discussion in mechanistic principles and supporting experimental data.

The Foundational Chemistry: Knorr Pyrazole Synthesis

The most fundamental route to the pyrazole core is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[5][6] In its simplest form, the reaction can proceed with just a catalytic amount of acid.

The reaction mechanism involves an initial attack of the hydrazine on one of the carbonyl groups to form an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5] The catalyst's primary role is to activate the dicarbonyl compound, making it more susceptible to nucleophilic attack.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1 1,3-Dicarbonyl Compound P1 Catalyst-activated Carbonyl R1->P1 R2 Hydrazine P2 Imine Intermediate R2->P2 P1->P2 Nucleophilic Attack P3 Cyclization P2->P3 Intramolecular Attack P4 Dehydration P3->P4 Prod Pyrazole Derivative P4->Prod Catalyst Catalyst (e.g., Acid) Catalyst->P1 Activates

Caption: The Knorr pyrazole synthesis pathway.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a critical decision involving a trade-off between activity, selectivity, cost, and reusability. We will explore the three major classes of catalysts used in modern pyrazole synthesis.

Homogeneous Catalysts

Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution. This ensures maximum interaction between the catalyst's active sites and the substrates, often leading to high reaction rates and selectivity.[7]

A. Protic & Lewis Acids

Simple acids like acetic acid or p-toluenesulfonic acid (p-TSA) are the classic catalysts for the Knorr synthesis.[8][9] They are inexpensive and effective for simple substrates. More sophisticated Lewis acids, such as Scandium(III) triflate (Sc(OTf)₃) and Copper(II) triflate (Cu(OTf)₂), can catalyze reactions under milder conditions and have been used for more complex substrates, achieving high yields.[1][10]

  • Expert Insight: The choice of a simple protic acid is often sufficient for initial explorations and large-scale synthesis of non-complex pyrazoles where cost is a primary driver. However, when dealing with sensitive functional groups or requiring high regioselectivity, a milder Lewis acid catalyst is often a superior choice.

B. Transition Metal Complexes

Transition metals like silver, copper, palladium, and rhodium offer unique catalytic pathways beyond simple condensation.[11][12] For instance, silver triflate (AgOTf) has been shown to be remarkably efficient for the synthesis of 3-CF₃-pyrazoles from trifluoromethylated ynones, achieving yields up to 99% at room temperature in just one hour.[1] Copper catalysts are particularly valuable for aerobic cyclization reactions.[10]

  • Trustworthiness: The key drawback of homogeneous systems is the challenge of catalyst separation. The catalyst becomes mixed with the product, requiring costly and often difficult purification steps (e.g., chromatography). This also prevents effective recycling of the catalyst, which is particularly problematic for expensive transition metals.[7]

Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reactants. Typically, a solid catalyst is used in a liquid reaction mixture. Their primary advantage is the ease of separation—the catalyst can be simply filtered off, washed, and reused.[7][13]

A. Solid Acids

Materials like Amberlyst-70 (a sulfonic acid resin), silica-supported sulfuric acid, and natural clays (e.g., Montmorillonite K10) function as solid, recyclable proton sources.[1][14] They offer a greener alternative to soluble acids, minimizing corrosive waste streams.

  • Expert Insight: While highly practical, solid acids can sometimes exhibit lower catalytic activity than their homogeneous counterparts due to mass transfer limitations. The reaction occurs only on the surface of the catalyst, so efficient stirring is crucial.

B. Metal Oxides

Simple metal oxides, particularly in nanoparticulate form, have emerged as robust and efficient heterogeneous catalysts. Nano-ZnO, for instance, has been used for the synthesis of 1,3,5-substituted pyrazoles, offering excellent yields, short reaction times, and a simple work-up procedure.[1][6]

  • Trustworthiness: A critical factor for heterogeneous catalysts is their stability. Leaching, where the active catalytic species dissolves from the solid support into the reaction mixture, can be a problem. It is essential to analyze the filtrate post-reaction to ensure the catalysis is truly heterogeneous and that the product is not contaminated with leached metal.

Nanocatalysts: The Best of Both Worlds

Nanocatalysts bridge the gap between homogeneous and heterogeneous catalysis. Due to their extremely small size and high surface-area-to-volume ratio, they exhibit the high catalytic activity characteristic of homogeneous systems while retaining the key advantage of easy separation typical of heterogeneous catalysts.[15]

A. Graphene Oxide & Metal Nanoparticles

Graphene oxide (GO) has been demonstrated as a highly effective and recyclable catalyst for pyrazole synthesis, promoting rapid reactions with high yields.[16][17] Similarly, copper oxide nanoparticles supported on iron oxide (nanocat-Fe-CuO) have been used for the synthesis of pyrazole derivatives under mild conditions.[18]

B. Magnetically Recoverable Nanocatalysts

A significant advancement in this area is the use of magnetic nanoparticles (e.g., Fe₃O₄ or SrFe₁₂O₁₉) as catalyst cores.[9][19] These catalysts can be effortlessly and rapidly removed from the reaction mixture using an external magnet, eliminating the need for filtration and maximizing catalyst recovery. This approach is exceptionally aligned with the principles of green chemistry.[19]

  • Expert Insight: Magnetic nanocatalysts represent the state-of-the-art for sustainable and efficient batch synthesis. The near-perfect recovery and reusability can dramatically lower the cost per run, especially when using precious metals as the active catalytic species.

Performance Comparison Guide

The following table summarizes experimental data from various studies, providing a direct comparison of catalyst performance.

Catalyst TypeSpecific CatalystReactantsCatalyst LoadingSolventTemp (°C)TimeYield (%)Reusability
Homogeneous Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGoodNot Reported[8]
Homogeneous Silver Triflate (AgOTf)Trifluoromethylated Ynones, Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99%Not Reported[1]
Heterogeneous Amberlyst-701,3-Diketones, HydrazinesNot SpecifiedWaterRoom TempVariesGoodYes[1][20]
Heterogeneous Nano-ZnOPhenylhydrazine, Ethyl AcetoacetateNot SpecifiedControlledNot SpecifiedShort95%Yes[1]
Nanocatalyst Graphene Oxide (GO)1,3-Dicarbonyls, Hydrazine0.05 wt%WaterMicrowave4 min95%Yes (several times)[16][17]
Nanocatalyst Nanocat-Fe-CuODiketones, HydrazinesNot SpecifiedNot SpecifiedMildVariesGoodYes (6 times)[18]
Nanocatalyst SrFe₁₂O₁₉ (Magnetic)Aldehydes, Malononitrile, etc.Not SpecifiedSolvent-freeNot SpecifiedShortHighYes[9]

Validated Experimental Protocols

To provide a practical context, here are three distinct, validated protocols. Each protocol is a self-validating system, representing a different catalytic approach.

Protocol 1: Classic Homogeneous Acid-Catalyzed Synthesis

This protocol outlines a standard Knorr synthesis using a simple, soluble acid catalyst. It serves as a reliable baseline for comparison.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve 1,3-dicarbonyl (10 mmol) in Ethanol (20 mL) in a round-bottom flask. P2 Add catalytic amount of Acetic Acid (e.g., 2-3 drops). P1->P2 R1 Add Hydrazine derivative (10 mmol) dropwise. P2->R1 R2 Attach condenser and reflux the mixture. R1->R2 R3 Monitor reaction by TLC (e.g., 2-4 hours). R2->R3 W1 Cool to room temperature. Reduce solvent in vacuo. R3->W1 W2 Pour into ice-water and collect precipitate by filtration. W1->W2 W3 Recrystallize from a suitable solvent (e.g., Ethanol). W2->W3

Caption: Workflow for a homogeneous acid-catalyzed synthesis.

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

  • Add a catalytic amount of a suitable acid (e.g., glacial acetic acid or a few crystals of p-TSA).

  • Add the hydrazine derivative (1.0 eq) dropwise to the stirred solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent.

Protocol 2: Green Synthesis Using a Heterogeneous Nanocatalyst

This protocol utilizes a reusable nano-catalyst, highlighting an environmentally benign approach with a simple work-up.[1][6]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Catalyst Recovery P1 To a flask, add 1,3-dicarbonyl (1.0 eq), hydrazine (1.0 eq), and water. P2 Add Nano-ZnO catalyst (e.g., 10 mol%). P1->P2 R1 Stir the suspension vigorously at room temperature. P2->R1 R2 Monitor reaction by TLC (completion often rapid). R1->R2 W1 Filter the solid mixture. R2->W1 W2 Wash the solid with water to remove any soluble impurities. W1->W2 W4 Wash catalyst on filter with Ethanol, dry, and store for reuse. W1->W4 Catalyst Recovery W3 Extract product with Ethyl Acetate. W2->W3 W5 Dry organic extract (Na₂SO₄), filter, and evaporate solvent. W3->W5

Caption: Workflow for a heterogeneous nano-ZnO catalyzed synthesis.

Step-by-Step Methodology:

  • Combine the 1,3-dicarbonyl compound (1.0 eq), hydrazine derivative (1.0 eq), and nano-ZnO catalyst in a flask.

  • Add water or another green solvent (e.g., ethanol) to form a suspension.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, filter the reaction mixture to separate the solid catalyst and crude product.

  • Wash the collected solid with water.

  • The solid catalyst can be washed with a suitable solvent (e.g., ethanol), dried in an oven, and stored for subsequent reactions.

  • Extract the product from the filtrate using an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Rapid Microwave-Assisted Synthesis with Graphene Oxide

This protocol showcases a modern, energy-efficient method that drastically reduces reaction times.[17]

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification P1 Combine all reactants (e.g., diketone, aldehyde, hydrazine) and Graphene Oxide (0.05 wt%) in a microwave vessel. P2 Add water as the solvent. P1->P2 R1 Seal the vessel and place it in the microwave reactor. P2->R1 R2 Irradiate at a set power (e.g., 180W) for a short duration (e.g., 4 minutes). R1->R2 W1 Cool the vessel to a safe temperature. R2->W1 W2 Extract the product with an organic solvent. W1->W2 W3 Separate and recover the GO catalyst via filtration/centrifugation. W2->W3 W4 Dry and concentrate the organic phase to get the product. W3->W4

Caption: Workflow for a microwave-assisted GO-catalyzed synthesis.

Step-by-Step Methodology:

  • In a dedicated microwave reaction vessel, add the 1,3-dicarbonyl compound (1.0 eq), any other components for multicomponent reactions, the hydrazine derivative (1.0 eq), and the graphene oxide catalyst.

  • Add water as the reaction medium.

  • Seal the vessel and place it in a microwave synthesizer.

  • Irradiate the mixture at a specified power and for a predetermined time (optimization may be required, but times are typically very short).

  • After the reaction, allow the vessel to cool completely.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The aqueous phase containing the GO catalyst can be processed to recover the catalyst for reuse.

  • Dry the organic phase, filter, and remove the solvent under reduced pressure to yield the product.

Conclusion and Future Outlook

The field of pyrazole synthesis has evolved significantly, moving from traditional homogeneous acid catalysis to highly efficient and sustainable methods.

  • For exploratory synthesis and complex, multi-step preparations where achieving the highest possible yield and selectivity is paramount, well-chosen homogeneous transition-metal catalysts remain an excellent choice.

  • For large-scale production and greener processes , heterogeneous catalysts , particularly magnetically recoverable nanocatalysts , offer an unparalleled combination of high activity and operational simplicity.[19]

  • For rapid synthesis and high-throughput screening , microwave-assisted protocols provide a powerful tool to accelerate discovery and optimization.[3][21]

The future of catalyst development for pyrazole synthesis will undoubtedly focus on enhancing the sustainability of these processes.[2][4] We anticipate further innovation in the design of robust, inexpensive, and highly active heterogeneous catalysts derived from earth-abundant metals, as well as the expanded use of alternative energy sources to drive these vital chemical transformations. The continued synergy between catalyst development and synthetic methodology will ensure that the "privileged" pyrazole scaffold remains readily accessible to researchers pushing the boundaries of science and medicine.

References

  • Hakimi Saryazdi, F., Golrasan, E., & Heidari, S. (2021). Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles. Asian Journal of Green Chemistry, 5(3), 325-334.
  • A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem. (n.d.).
  • Recent Advances in Catalytic Approaches for Pyrano[2,3‐c]Pyrazole Synthesis: Green and Sustainable Perspectives. (n.d.). CiteDrive.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable C
  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022).
  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (2025).
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed.
  • Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists. (n.d.). Pharmacophore.
  • Green synthesis of pyrazole derivatives by using nano-c
  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different C
  • Recent Advances on Multicomponent Synthesis of Pyranopyrazoles Using Magnetically Recoverable Nanoc
  • Iron Oxide-Supported Copper Oxide Nanoparticles (Nanocat-Fe-CuO): Magnetically Recyclable Catalysts for the Synthesis of Pyrazole Derivatives, 4-Methoxyaniline, and Ullmann-type Condensation Reactions. (2014).
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023).
  • Transition-metal-catalyzed C–H functionaliz
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). PMC.
  • Solid acid-catalysed synthesis of pyrazolopyridines. (n.d.).
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press.
  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2025).
  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (n.d.). PubMed.
  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers.
  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. (2025). PMC - PubMed Central.
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (n.d.).
  • Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (n.d.). Semantic Scholar.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
  • Homogeneous vs Heterogeneous C
  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI.
  • 2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2025).

Sources

A Comparative Guide to Elucidating the Mechanisms of Action of Methyl 5-amino-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The methyl 5-amino-1H-pyrazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities, particularly in the realm of oncology.[1][2][3][4][5][6][7][8][9] Derivatives of this versatile heterocycle have demonstrated a remarkable ability to modulate key cellular processes implicated in cancer progression. Understanding the precise mechanism of action (MoA) of these derivatives is paramount for their rational design and clinical development.

This guide provides a comprehensive overview of the primary MoAs associated with this compound derivatives, with a focus on their roles as kinase inhibitors and DNA interacting agents. We present comparative data for representative compounds and provide detailed, field-proven experimental protocols to empower researchers in their own investigations.

Dominant Mechanisms of Action: A Comparative Overview

The anticancer effects of this compound derivatives predominantly stem from their ability to inhibit protein kinases, crucial regulators of cellular signaling pathways.[1][6][10] Dysregulation of these pathways is a hallmark of many cancers. Additionally, some derivatives have been shown to interact directly with DNA, offering an alternative or complementary route to cytotoxicity.[7]

Kinase Inhibition: Targeting Dysregulated Signaling Cascades

The aminopyrazole core is a well-established pharmacophore for ATP-competitive kinase inhibition.[6] By occupying the ATP-binding pocket of kinases, these derivatives can block downstream signaling, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis. The primary kinase families targeted by these derivatives include:

  • Janus Kinases (JAKs): These non-receptor tyrosine kinases are pivotal in cytokine signaling through the JAK-STAT pathway. Constitutive activation of this pathway is a driver in various hematological malignancies and inflammatory diseases.

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase that, when aberrantly activated, promotes tumor growth, invasion, and metastasis.

  • Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases that regulate the PI3K/Akt/mTOR pathway, a central node for cell growth, proliferation, and survival.

The following table summarizes the inhibitory concentrations (IC50) of various pyrazole derivatives against key kinases and cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution.

Compound IDCore StructureTarget Kinase(s)IC50 (nM)Target Cell LineIC50 (µM)Reference
Pym-5 1H-pyrazole-3-carboxamideCDK2, EGFR, ABL2>10,000HCT116, HepG2~10[7]
Compound 9c Pyrazole amideJNK-1<10,000N/AN/A[1]
Compound 10a Pyrazole amideJNK-1<10,000N/AN/A[1]
Compound 43 Pyrazole carbaldehydePI3KN/AMCF70.25[11]
Compound 50 Fused pyrazoleEGFR, VEGFR-290, 230HepG20.71[11]
Compound 8t 1H-pyrazole-3-carboxamideFLT3, CDK2/40.089, 719/770MV4-110.00122[12]
DNA Interaction: An Emerging Mechanism

While kinase inhibition is the most widely reported MoA, some 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, suggesting a multi-targeted approach to their anticancer activity.[7] These interactions can occur through groove binding or intercalation, leading to conformational changes in the DNA structure that can disrupt replication and transcription, ultimately triggering apoptosis.

Experimental Workflows for MoA Elucidation

A multi-pronged experimental approach is essential to comprehensively define the MoA of a novel this compound derivative. The following workflows provide a logical progression from cellular effects to specific molecular targets.

Workflow for Investigating Kinase Inhibition

G A Cell Viability Assay (MTT) B In Vitro Kinase Inhibition Assay A->B Identify cytotoxic potential C Western Blot Analysis of Phosphorylated Proteins B->C Confirm target engagement in cells D Cell Cycle Analysis C->D Assess downstream pathway modulation E Apoptosis Assays C->E Determine cellular fate

Caption: Experimental workflow for characterizing kinase inhibitor activity.

Workflow for Investigating DNA Interaction

G A Ethidium Bromide Displacement Assay B Circular Dichroism Spectroscopy A->B Determine binding mode D Cellular Thermal Shift Assay (CETSA) A->D Confirm target engagement in cells C DNA Cleavage Assay B->C Assess DNA damage potential

Caption: Experimental workflow for characterizing DNA binding agents.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of the pyrazole derivatives on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the activity of a specific kinase. It is the gold standard for confirming a direct molecular target. Various formats exist, including radiometric, fluorescence-based, and luminescence-based assays. The following is a general protocol for a luminescence-based assay that measures ATP consumption.

Protocol:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP in a kinase assay buffer.

  • Compound Addition: In a 384-well plate, add the pyrazole derivative at various concentrations. Include a positive control inhibitor and a no-inhibitor control.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells and incubate briefly. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Detection: Add a reagent that stops the kinase reaction and detects the amount of remaining ATP via a luciferase-luciferin reaction.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value.

Western Blot Analysis for Phosphorylated Proteins

Rationale: To confirm that a kinase inhibitor is active in a cellular context, it is essential to measure the phosphorylation status of its downstream targets. Western blotting is a widely used technique for this purpose.

Protocol:

  • Cell Lysis: Treat cells with the pyrazole derivative for a specified time. Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C. Also, probe a separate blot with an antibody for the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

DNA Binding Analysis: Ethidium Bromide Displacement Assay

Rationale: This fluorescence-based assay is a rapid and straightforward method to screen for compounds that intercalate into DNA. Ethidium bromide (EtBr) fluoresces strongly when intercalated into DNA. A compound that also intercalates will displace the EtBr, leading to a decrease in fluorescence.

Protocol:

  • Prepare EtBr-DNA Complex: In a fluorescence cuvette, mix calf thymus DNA (ctDNA) with EtBr in a suitable buffer (e.g., Tris-HCl) and allow it to incubate to form a stable complex.

  • Baseline Fluorescence: Measure the initial fluorescence of the EtBr-DNA complex (excitation ~520 nm, emission ~600 nm).

  • Compound Titration: Add increasing concentrations of the pyrazole derivative to the cuvette and record the fluorescence after each addition, allowing for equilibration.

  • Data Analysis: Plot the fluorescence intensity as a function of the compound concentration. A significant decrease in fluorescence indicates displacement of EtBr and suggests an intercalative binding mode.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways often targeted by this compound derivatives.

JAK-STAT Signaling Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Target Gene Expression Nucleus->Gene regulates Inhibitor Pyrazole Derivative Inhibitor->JAK inhibits

Caption: Inhibition of the JAK-STAT pathway by a pyrazole derivative.

c-Met Signaling Pathway

G HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K activates RAS RAS cMet->RAS activates Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Invasion Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazole Derivative Inhibitor->cMet inhibits

Caption: Inhibition of the c-Met signaling pathway by a pyrazole derivative.

PI3K/Akt Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor Pyrazole Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazole derivative.

References

Sources

A Senior Application Scientist's Guide: Exploring Strategic Alternatives to Methyl 5-Amino-1H-Pyrazole-3-Carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole and the Quest for Innovation

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of successful therapeutic agents. These are known as "privileged scaffolds" due to their inherent ability to interact with key biological targets in a favorable manner. The aminopyrazole core, particularly exemplified by structures like methyl 5-amino-1H-pyrazole-3-carboxylate, is one such scaffold.[1][2][3] Its remarkable success, especially in the realm of protein kinase inhibitors, stems from its function as an effective adenine mimetic, capable of forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][4][5] The amino group acts as a key hydrogen bond donor, while the pyrazole nitrogens can act as acceptors, anchoring the molecule in the active site. The methyl carboxylate group offers a versatile handle for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.

However, the very success of this scaffold necessitates a forward-looking exploration of alternatives. The challenges in drug discovery are ever-evolving; we constantly face the specters of acquired drug resistance, off-target toxicity, and suboptimal drug-like properties. Therefore, the rational design of alternatives to this trusted scaffold is not merely an academic exercise but a critical strategy for developing next-generation therapeutics with improved efficacy and safety profiles.

This guide provides an in-depth comparison of strategic alternatives to the this compound scaffold. We will move beyond simple lists of compounds to explore the causal logic behind key medicinal chemistry strategies, supported by experimental data and detailed protocols for researchers in the field.

Pillar 1: Bioisosteric Replacement of Core Moieties

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of modern drug design.[6][7] This strategy allows for the optimization of molecular properties such as potency, selectivity, solubility, and metabolic stability.

Alternatives to the Carboxylate Group

The methyl carboxylate in our lead scaffold is a polar group that can engage in hydrogen bonding but also presents challenges. It is susceptible to hydrolysis by esterase enzymes, and the corresponding carboxylic acid can have poor membrane permeability and be a substrate for glucuronidation, leading to rapid clearance.[8][9] A systematic evaluation of isosteres can provide a rational basis for selecting replacements.[8][9][10][11]

Causality Behind the Choice: The primary goal of replacing the carboxylate is often to enhance metabolic stability and improve cell permeability while maintaining or improving target engagement. For instance, replacing an ester with an amide can introduce metabolic stability and an additional hydrogen bond donor. A tetrazole can mimic the acidic nature and charge distribution of a carboxylic acid but with a different spatial arrangement and improved metabolic profile.[12]

BioisostereRepresentative StructureTypical pKaKey Physicochemical Impact
Methyl Ester (Parent) -COOCH₃N/A (hydrolyzes to acid)Substrate for hydrolysis; moderate polarity.
Carboxamide -CONH₂ / -CONHR~17 (neutral)Increases metabolic stability; adds H-bond donor.[7]
Nitrile -C≡NN/A (neutral)Reduces polarity; can act as H-bond acceptor.
Tetrazole See Diagram 1~4.5 - 5.5Mimics carboxylic acid acidity; metabolically stable.[12]
Hydroxamic Acid -CONHOH~8 - 9Acts as a metal chelator; moderately acidic.[12]
Trifluoromethyl Ketone -C(O)CF₃Hydrates to mimic acidHighly lipophilic; can improve BBB penetration.[12]
Table 1: Comparison of common bioisosteres for the methyl carboxylate group and their general impact on physicochemical properties. Data synthesized from multiple sources.[8][9][12]

Diagram 1: Bioisosteres for the Carboxylate Moiety

G cluster_0 Parent Scaffold cluster_1 Carboxylate Bioisosteres parent Methyl 5-amino-1H-pyrazole- 3-carboxylate Amide 3-Carboxamide parent->Amide Improve Stability Nitrile 3-Nitrile parent->Nitrile Reduce Polarity Tetrazole 3-(1H-tetrazol-5-yl) parent->Tetrazole Mimic Acidity Hydroxamic 3-Hydroxamic Acid parent->Hydroxamic Add Chelating Group

Caption: Strategic replacement of the 3-carboxylate group.

Alternatives to the Pyrazole Core: Scaffold Hopping

While the aminopyrazole is an excellent hinge-binder, other heterocyclic systems can perform the same function, sometimes with dramatically different outcomes for kinase selectivity. This strategy, known as "scaffold hopping," is a powerful tool for navigating intellectual property landscapes and discovering novel inhibitor classes.

A compelling case study is the development of inhibitors for c-Jun N-terminal kinase 3 (JNK3) and p38, two closely related MAP kinases. While aminopyrazole-based inhibitors were found to be highly selective for JNK3, a simple scaffold hop to an indazole core resulted in potent dual inhibitors of both JNK3 and p38.

Causality Behind the Selectivity Difference: Structural biology revealed that the planar nature of the N-linked phenyl group on the aminopyrazole scaffold was better accommodated by the smaller active site of JNK3. In contrast, the bicyclic indazole core induced extra hydrophobic interactions that were favorable for binding to both kinases, erasing the selectivity.[13] This highlights how subtle changes in scaffold geometry can have profound effects on the selectivity profile. Other successful bioisosteres for the pyrazole core include imidazoles, triazoles, and various fused pyrimidines.[14][15][16]

ScaffoldExemplar CompoundJNK3 IC₅₀ (nM)p38 IC₅₀ (nM)Selectivity (p38/JNK3)
Aminopyrazole SR-35767>20,000>2800-fold
Indazole SR-37371230.25-fold
Table 2: Comparative potency and selectivity of aminopyrazole versus indazole scaffolds for JNK3 and p38 kinases. Data extracted from Zhang et al., J. Biol. Chem. (2007).

Pillar 2: Advanced Structural Modification Strategies

Beyond simple bioisosteric replacement, more complex strategies can yield inhibitors with novel mechanisms of action or vastly improved pharmacological properties.

Macrocyclization: Constraining Flexibility to Enhance Potency and Selectivity

Acyclic kinase inhibitors often possess significant conformational flexibility. This can be a liability, as the molecule must adopt a specific, energetically unfavorable conformation to bind to the target, paying an "entropic penalty." Macrocyclization connects two parts of the inhibitor with a linker, pre-organizing the molecule into its bioactive conformation.[17][18]

Causality Behind the Improvement: By locking the molecule's shape, macrocyclization reduces the entropic cost of binding, which can lead to a dramatic increase in potency.[19] Furthermore, the rigid, defined three-dimensional shape may no longer fit into the active sites of off-target kinases, thus significantly improving selectivity.[20][21] This strategy has been clinically validated with the FDA approval of several macrocyclic kinase inhibitors, including lorlatinib and pacritinib.[19][20]

Diagram 2: Macrocyclization Strategy Workflow

G A Acyclic Lead Compound (e.g., Aminopyrazole) B Identify Anchor Points for Linker Attachment A->B C Computational Modeling (Predict Bioactive Conformation) B->C D Design & Synthesize Linker Variations C->D E Synthesize Macrocycle Library D->E F Screen for Potency, Selectivity, & ADME E->F F->D Iterative Optimization G Optimized Macrocyclic Inhibitor F->G

Caption: A typical workflow for developing a macrocyclic inhibitor.

Covalent Inhibition: Achieving Irreversible Binding

Most inhibitors bind non-covalently to their targets. An alternative strategy is to design an inhibitor that forms a permanent, covalent bond with a specific amino acid residue in the target protein. This is achieved by equipping the scaffold with a mildly reactive "warhead," such as an acrylamide or vinylsulfonamide group.[22]

Causality Behind the Strategy: This approach is particularly effective for overcoming resistance mutations.[23][24] For example, in targeting Fibroblast Growth Factor Receptors (FGFRs), a common resistance mechanism is the "gatekeeper" mutation, which blocks access to a key hydrophobic pocket.[23] By designing an aminopyrazole scaffold that covalently targets a cysteine residue on the P-loop of the kinase, researchers have developed inhibitors that are potent against both the wild-type and gatekeeper mutant forms of FGFR2 and FGFR3.[23][24][25]

Pillar 3: Field-Proven Experimental Methodologies

Translating these design strategies into practice requires robust and reproducible experimental protocols.

Synthesis Protocol: Regioselective N-Arylation of a Pyrazole Core

The functionalization of the pyrazole N1 position is a critical step in tuning inhibitor properties. The following is a representative protocol for the N-arylation of a pyrazole, a common step in synthesizing many kinase inhibitors. This method uses easily accessible starting materials under mild, transition-metal-free conditions.[26][27]

Protocol: One-Pot Synthesis of N-Aryl Pyrazole

  • Objective: To synthesize a 1-aryl-3,5-disubstituted pyrazole from an aniline derivative.

  • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Materials:

    • Aniline derivative (1.0 eq)

    • Hydrochloric acid (conc.)

    • Sodium nitrite (NaNO₂, 1.1 eq)

    • 1,3-Dicarbonyl compound (e.g., acetylacetone, 1.0 eq)

    • Ethanol (solvent)

    • Sodium acetate

    • Standard laboratory glassware, magnetic stirrer, ice bath.

  • Procedure:

    • Diazotization: Dissolve the aniline derivative (10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL) in a flask. Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (11 mmol in 5 mL of water) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature. This forms the aryl diazonium salt in situ.

    • Cyclocondensation: In a separate flask, dissolve the 1,3-dicarbonyl compound (10 mmol) and sodium acetate (25 mmol) in ethanol (50 mL). Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution from Step 2 to the solution from Step 3 with vigorous stirring. Maintain the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Work-up and Purification: Pour the reaction mixture into cold water (200 mL). If a solid precipitates, collect it by vacuum filtration. If not, extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl pyrazole.

    • Characterization: Confirm the structure and purity of the final compound using NMR and HRMS.

Biological Assay Protocol: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

Evaluating the potency of synthesized compounds is a critical step. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced in the reaction.[28][29][30]

Protocol: IC₅₀ Determination using ADP-Glo™ Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

  • Self-Validation: The assay includes positive (no inhibitor) and negative (no kinase) controls. A known potent inhibitor for the target kinase should be run as a reference control. The Z'-factor should be calculated to assess assay quality (a value >0.5 is considered excellent).[30]

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)

    • Purified kinase enzyme and its specific substrate (peptide or protein)

    • Kinase reaction buffer (specific to the kinase)

    • Test compounds serially diluted in DMSO

    • ATP solution

    • White, opaque 96- or 384-well assay plates

    • Luminometer

  • Procedure:

    • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution starting from 100 µM is used. Add a small volume (e.g., 1 µL) of each compound dilution to the wells of the assay plate. Include DMSO-only wells for the positive control (0% inhibition).

    • Kinase Reaction Setup: Prepare a master mix containing the kinase, its substrate, and the appropriate reaction buffer.

    • Initiate the kinase reaction by adding ATP to the master mix, then immediately dispense the complete reaction mix into the wells containing the test compounds. The final reaction volume is typically 5-25 µL.[28][31] Include wells with no kinase as a background control.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).

    • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[29]

    • ADP to ATP Conversion & Detection: Add a volume of Kinase Detection Reagent to all wells (typically twice the initial reaction volume). This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a light signal from the newly formed ATP.[29][31] Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate-reading luminometer.

    • Data Analysis: Subtract the background (no kinase) signal from all wells. Normalize the data to the positive (DMSO only) and negative (e.g., 10 µM staurosporine) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold is, and will remain, a valuable starting point in drug discovery. However, a deep understanding of its limitations and the rational application of alternative design strategies are essential for innovation. The deliberate use of bioisosteric replacement for both the carboxylate group and the pyrazole core allows for fine-tuning of physicochemical and pharmacological properties. Furthermore, advanced strategies like macrocyclization and covalent targeting offer powerful avenues to address the persistent challenges of selectivity and drug resistance.

The future of scaffold design will likely involve a greater integration of computational chemistry to predict the effects of these modifications, enabling a more rapid and rational exploration of chemical space. As our understanding of the complex interplay between molecular structure, kinase conformation, and biological response deepens, the ability to move beyond privileged scaffolds to custom-designed alternatives will be the hallmark of successful drug discovery programs.

References

  • Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica. (2025).

  • Zhang, C., et al. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. (2021).

  • Ballatore, C., et al. Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. (2016).

  • Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica. (2025).

  • Zhang, C., et al. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. (2020).

  • Application of a macrocyclization strategy in kinase inhibitor development. ResearchGate. (2025).

  • Ballatore, C., et al. Structure Property Relationships of Carboxylic Acid Isosteres. University of Pennsylvania. (2015).

  • Challenges and synthetic opportunities of macrocyclization as a tool for the development of highly selective kinase inhibitors. American Chemical Society. (2025).

  • Kumar, A., et al. An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison. International Journal of Molecular Sciences. (2023).

  • One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. (2009).

  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. PubMed. (2024).

  • Structure Property Relationships of Carboxylic Acid Isosteres. ResearchGate. (2025).

  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. ResearchGate. (2014).

  • Lange, J. H. M., et al. Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant. Journal of Medicinal Chemistry. (2005).

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation. (n.d.).

  • ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365. Promega Corporation. (2022).

  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. (2024).

  • Graham, T. H., et al. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. (2014).

  • Structure Property Relationships of Carboxylic Acid Isosteres. Chemaxon. (2019).

  • Bon, R. S., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. (2014).

  • A proposed mechanism for the synthesis of N-arylpyrazoles. ResearchGate. (2021).

  • Wang, Y., et al. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. (2024).

  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. (n.d.).

  • Zhang, T., et al. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. Journal of Medicinal Chemistry. (2010).

  • Tseng, S. L., et al. Bioisosteric replacement of the pyrazole 5-aryl moiety of...SR141716A. Journal of Medicinal Chemistry. (2008).

  • Lange, J. H. M., et al. Bioisosteric replacements of the pyrazole moiety of rimonabant.... Journal of Medicinal Chemistry. (2005).

  • Cismas, C., et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. (2023).

  • Lechartier, B., et al. Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1. Journal of Medicinal Chemistry. (2019).

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. (n.d.).

  • Li, D., et al. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. (2021).

  • ADP-Glo™ Kinase Assay. Promega Corporation. (n.d.).

  • Cismas, C., et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. ResearchGate. (2023).

  • Cismas, C., et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. (2023).

  • A Comparative Analysis of Indazole and Indole Scaffolds in Kinase Inhibitor Development. BenchChem. (2025).

  • Liu, X., et al. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS Medicinal Chemistry Letters. (2021).

  • Harris, S. F., et al. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. (2015).

  • van den Hurk, M., et al. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. (2020).

  • This compound. PubChem. (n.d.).

  • Kufareva, I., et al. Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry. (2011).

  • Hu, X., et al. How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters. (2021).

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide on the computational evaluation of pyrazole-based inhibitors. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This guide is designed for researchers, computational chemists, and drug development professionals. We will move beyond rote protocol-listing to explore the causality behind robust, reliable, and predictive molecular docking studies. Our focus will be on comparing the binding of pyrazole derivatives across different therapeutic targets, grounded in published experimental data.

Part 1: The Landscape of Pyrazole Inhibitors and Their Targets

The versatility of the pyrazole ring allows it to serve as a foundational scaffold for inhibitors targeting a wide array of protein families.[3] Its two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, while the carbon atoms provide a framework for substitutions that can be tailored to fit specific binding pockets. This adaptability has led to the development of pyrazole-based inhibitors for several critical therapeutic areas.

  • Protein Kinases: This is arguably the most prominent class of targets for pyrazole inhibitors. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer.[4] Docking studies have been instrumental in developing pyrazoles that target:

    • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, inhibitors of CDKs, particularly CDK2, are sought-after anticancer agents.[5][6]

    • Vascular Endothelial Growth Factor Receptor (VEGFR-2): A key mediator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[7][8]

    • BRAF Kinase: The BRAF(V600E) mutation is a driver in many melanomas, making it a prime target for specific inhibitors.[9][10]

    • Other significant kinase targets include Aurora A, AKT, and EGFR.[4][7]

  • Cyclooxygenase (COX) Enzymes: Pyrazole derivatives, such as Celecoxib, are famous for their role as selective COX-2 inhibitors.[11] This selectivity is key to providing anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12][13]

  • Other Enzymes: The scaffold's utility extends to other enzyme classes, including Carbonic Anhydrases, which are targets for treating conditions like glaucoma.[14][15]

Part 2: The Self-Validating Molecular Docking Workflow

A successful docking study is not merely about generating a low energy score; it's about creating a predictive model that reflects experimental reality. This requires a workflow where each step is carefully considered and validated.[16] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[16] The reliability of this prediction is paramount.

Experimental Workflow: From Target Selection to Validated Hit

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis & Validation Phase Target_Selection 1. Target Selection (e.g., PDB: 2VTO for CDK2) Protein_Prep 2. Protein Preparation (Remove H2O, Add Hydrogens) Target_Selection->Protein_Prep Binding_Site 4. Binding Site Definition (Grid Box Generation) Protein_Prep->Binding_Site Ligand_Prep 3. Ligand Preparation (2D to 3D, Energy Minimization) Ligand_Prep->Binding_Site Docking 5. Molecular Docking (e.g., AutoDock Vina) Binding_Site->Docking Pose_Analysis 6. Pose & Score Analysis (Binding Energy, Interactions) Docking->Pose_Analysis Validation 7. In Silico Validation (Re-docking, RMSD < 2Å) Pose_Analysis->Validation Correlation 8. Experimental Correlation (Compare score with IC50/Ki) Validation->Correlation SAR 9. SAR Analysis & Iteration Correlation->SAR

Caption: A comprehensive workflow for a self-validating molecular docking study.

Causality in Methodological Choices
  • Target Preparation: The choice of protein structure is critical. One must decide whether to use an apo (unliganded) or holo (liganded) structure. For kinases, the conformation of the DFG motif ('DFG-in' for active, 'DFG-out' for inactive) dictates the shape of the binding pocket. Docking type-II inhibitors, which bind to the inactive state, requires a DFG-out model.[17][18] If one is not available, computational protocols can sometimes be used to model it.[18] Removing crystallographic water molecules is standard, but key water molecules mediating protein-ligand interactions may need to be retained.

  • Ligand Preparation: Ligands must be converted to 3D and their ionization states correctly protonated for physiological pH. This is crucial as an incorrect protonation state will lead to erroneous interaction mapping and scoring. Energy minimization ensures that the starting conformation is not energetically strained.

  • Algorithm and Scoring Function: Different docking programs use different search algorithms (e.g., genetic algorithms in AutoDock) and scoring functions.[7][19] A scoring function estimates the binding free energy. It is vital to understand that this is an approximation. Therefore, the relative ranking of different pyrazole derivatives against the same target is often more meaningful than the absolute score. For a robust study, using multiple docking programs or scoring functions can provide a consensus view.

  • Post-Docking Validation: This is the cornerstone of trustworthiness.

    • Re-docking: The first step is to take the co-crystallized ligand from the PDB file, remove it, and dock it back into the binding site. The protocol is considered reliable if the docked pose is very close to the original, typically with a root-mean-square deviation (RMSD) of less than 2.0 Å.[19][20]

    • Experimental Correlation: The ultimate validation is comparing computational predictions with experimental reality. A successful docking protocol should show a strong correlation where pyrazole derivatives with better (more negative) docking scores also have lower experimental IC₅₀ or Kᵢ values.[11][21]

Part 3: Comparative Docking Analysis - Case Studies

Here, we compare published data on pyrazole inhibitors against two major target classes. The binding energies and key interactions provide a clear rationale for their observed activities.

Case Study 1: Pyrazole-Based Kinase Inhibitors

Kinases are a primary focus for pyrazole-based drug design. The ATP-binding pocket, where inhibitors compete with ATP, contains a "hinge region" that forms critical hydrogen bonds with inhibitors.

Compound IDTarget KinasePDB IDDocking Score (kcal/mol)Experimental IC₅₀ (µM)Key Interacting Residues
Compound 4 [21]CDK22VTO-9.113.82Leu83 (Hinge), Ile10, Val18
Compound 9 [21]CDK22VTO-9.870.96Leu83 (Hinge), Ile10, Val18
Compound 1b [7]VEGFR-22QU5-10.09 (kJ/mol)N/ACys919 (Hinge), Asp1046
Compound 3i [8]VEGFR-24ASD-8.930.0089Cys919 (Hinge), Glu885, Asp1046
Compound 5c [9]BRAF(V600E)3D4Q-9.560.19Cys532 (Hinge), Trp531, Phe595

Data synthesized from multiple sources for comparative purposes. Note: Energy units may differ between studies (e.g., kcal/mol vs. kJ/mol) and should be compared within the context of the original study.[7][8][9][21]

Analysis & Insights:

  • For CDK2 inhibitors, both compounds 4 and 9 are predicted to form a key hydrogen bond with the backbone of Leu83 in the hinge region, a canonical interaction for kinase inhibitors.[21] The better docking score of compound 9 correlates with its significantly lower IC₅₀, suggesting the additional interactions picked up by the model are experimentally relevant.

  • Similarly, for VEGFR-2, interaction with the hinge residue Cys919 is paramount.[7][8] Compound 3i's exceptional potency is rationalized by its docking pose, which engages not only the hinge but also forms strong interactions with Glu885 and the catalytically important Asp1046 in the DFG motif.[8]

Case Study 2: Pyrazole-Based COX-2 Inhibitors

The key to designing selective COX-2 inhibitors lies in exploiting a structural difference between COX-1 and COX-2. COX-2 has a larger, more accommodating side pocket, accessible due to a valine at position 523, whereas COX-1 has a bulkier isoleucine.

CompoundTargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesSelectivity Rationale
Celecoxib COX-21CX2-11.5Arg513, His90, Tyr355The sulfonamide group extends into the Val523 side pocket, an interaction not possible in COX-1.
Tetrasubstituted Pyrazole [11]COX-21CX2-9.8His90, Tyr355Substituents on the pyrazole core are oriented to occupy the hydrophobic side pocket.

Analysis & Insights: Docking studies clearly illustrate the mechanism of COX-2 selectivity. The pyrazole core of these inhibitors typically orients to interact with key residues like Tyr355 and Arg513, while a carefully chosen substituent (like the sulfonamide in Celecoxib) projects into the specific side pocket of COX-2.[11] This provides a structural explanation for the desired selectivity and guides the design of new derivatives with improved profiles.

Part 4: Experimental Protocols

These protocols provide a framework for conducting the experiments discussed. They are illustrative and should be adapted based on the specific software, target, and ligand series.

Protocol 1: Molecular Docking using AutoDock Vina

This protocol outlines a general procedure for docking a pyrazole ligand into a prepared protein target.[12]

  • Protein Preparation:

    • a. Download the protein crystal structure from the Protein Data Bank (e.g., PDB ID: 1CX2 for COX-2).

    • b. Open the PDB file in a molecular viewer like UCSF Chimera or AutoDock Tools.

    • c. Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

    • d. Add polar hydrogen atoms and assign Gasteiger charges to the protein atoms.

    • e. Save the prepared protein in the PDBQT format. This file contains the atomic coordinates, charges, and atom types required by Vina.

  • Ligand Preparation:

    • a. Draw the 2D structure of your pyrazole inhibitor using software like ChemDraw or MarvinSketch.

    • b. Convert the 2D structure to a 3D SDF or MOL2 file.

    • c. Use a tool like Open Babel or AutoDock Tools to add hydrogens, compute charges, and define rotatable bonds.

    • d. Save the final ligand structure in the PDBQT format.

  • Grid Box Generation:

    • a. Load the prepared protein PDBQT file into AutoDock Tools.

    • b. Identify the active site, typically by referring to the position of the co-crystallized ligand in the original PDB file.

    • c. Define a grid box that encompasses the entire binding site. A box size of approximately 25 Å x 25 Å x 25 Å is often a good starting point.

    • d. Save the grid parameters to a configuration file (e.g., conf.txt).

  • Running the Docking Simulation:

    • a. Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.

    • b. Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt

    • c. Vina will perform the docking, generating an output PDBQT file containing the predicted binding poses (usually 9), ranked by their binding affinity scores.

  • Analysis of Results:

    • a. Load the protein PDBQT and the docking output PDBQT file into a molecular viewer.

    • b. Analyze the top-ranked pose. Visualize the interactions (hydrogen bonds, hydrophobic contacts) between the pyrazole inhibitor and the protein residues.

    • c. Measure distances for key hydrogen bonds and compare the binding mode to known inhibitors of the same target.

Protocol 2: Conceptual In Vitro Kinase Assay (Experimental Validation)

To validate the docking predictions, an in vitro enzymatic assay is essential.

  • Reagent Preparation: Prepare assay buffer, a stock solution of the kinase, the specific peptide substrate, and ATP.

  • Compound Preparation: Create a serial dilution of the pyrazole inhibitor in DMSO.

  • Assay Execution:

    • a. In a 96-well plate, add the kinase, the inhibitor at various concentrations, and the peptide substrate.

    • b. Allow the components to incubate, enabling the inhibitor to bind to the kinase.

    • c. Initiate the kinase reaction by adding ATP.

    • d. Let the reaction proceed for a set time at the optimal temperature.

    • e. Stop the reaction.

  • Detection: Use a detection method (e.g., ADP-Glo™, radiometric assay) to quantify the amount of phosphorylated substrate, which is inversely proportional to the inhibitor's activity.[4]

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. This experimental value is then used to validate the computational docking scores.

Logical Diagram: Inhibitor-Target Interaction

G cluster_inhibitor Pyrazole Inhibitor cluster_target Kinase Active Site Pyrazole_Core Pyrazole Core Hinge Hinge Region (e.g., Leu83) Pyrazole_Core->Hinge H-Bond N1_Sub N1-Substituent Gatekeeper Gatekeeper Residue N1_Sub->Gatekeeper Steric Fit C3_Sub C3-Substituent Hydrophobic_Pocket Hydrophobic Pocket (e.g., Ile10) C3_Sub->Hydrophobic_Pocket Hydrophobic Interaction C4_Sub C4-Substituent DFG_Motif DFG Motif (e.g., Asp1046) C4_Sub->DFG_Motif H-Bond / Ionic

Caption: Key logical interactions between a pyrazole inhibitor and a kinase binding site.

Conclusion

Molecular docking is an indispensable tool in the rational design of pyrazole-based inhibitors. This guide has demonstrated that its predictive power is not derived from a black-box algorithm but from a carefully executed and critically analyzed workflow. By comparing docking results across different targets and, most importantly, by grounding these in silico predictions with in vitro experimental data, researchers can elucidate structure-activity relationships. This synergy between computation and experimentation is what accelerates the journey from a promising scaffold to a potent and selective therapeutic agent.

References

  • S. V. Kumar, S. J. Shareef, S. K. J. Rizwana, S. Mubeena, S. K. G. Peter, P. S. S. Reddy, and C. S. Kumar, "Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors," Bioinformation, vol. 10, no. 7, pp. 438–442, 2014. [Online]. Available: [Link]

  • M. S. Al-Ghorbani, A. A. El-Sayed, M. A. Abdel-Aziz, et al., "Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study," RSC Advances, 2024. [Online]. Available: [Link]

  • Y. Wang, H. Liu, H. Lu, et al., "Design, synthesis, structure-activity relationships, and docking studies of pyrazole-containing derivatives as a novel series of potent glucagon receptor antagonists," Bioorganic & Medicinal Chemistry, vol. 24, no. 12, pp. 2852–2863, 2016. [Online]. Available: [Link]

  • N. S. Ahmed, E. M. M. El-Telbani, M. A. K. El-Dean, and A. A. F. El-Sayed, "Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives," Molecules, vol. 24, no. 1, p. 187, 2019. [Online]. Available: [Link]

  • J. Shaikh, K. Patel, and T. Khan, "Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer," Mini Reviews in Medicinal Chemistry, vol. 22, no. 8, pp. 1197–1215, 2022. [Online]. Available: [Link]

  • K. Singh, Monika, and N. Verma, "3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivative," International Journal of Pharmacy and Pharmaceutical Sciences, vol. 6, no. 3, pp. 612-619, 2014. [Online]. Available: [Link]

  • M. S. Al-Ghorbani, A. A. El-Sayed, M. A. Abdel-Aziz, et al., "Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study," ResearchGate, 2024. [Online]. Available: [Link]

  • Y. Zhao, H. Zhang, W. Zhang, et al., "Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors," Organic & Biomolecular Chemistry, vol. 11, no. 37, pp. 6213–6224, 2013. [Online]. Available: [Link]

  • I. M. A. E. Supandi, "Docking of Potent Anticancer Agents; 4-(Pyrazol-4yl)-Pyrimidine Derivatives as Selective Cyclin-Depend," International Conference on Chemistry, Chemical Process and Engineering, 2017. [Online]. Available: [Link]

  • H. R. Ghafouri, "Quantitative structure-activity relationship study and molecular docking of pyrazoline derivatives inhibitors on cyclooxygenase-2 using Chemoinformatic methods," Cellular and Molecular Researches, vol. 30, no. 1, pp. 115-130, 2017. [Online]. Available: [Link]

  • B. K. I. A. Adjal, A. El-Massaoudi, M. Bouachrine, and T. Lakhlifi, "Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors," Journal of Advanced Research in Science, Engineering and Technology, vol. 9, no. 1, 2022. [Online]. Available: [Link]

  • Y. Zhao, H. Zhang, W. Zhang, et al., "Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors," ResearchGate, 2013. [Online]. Available: [Link]

  • F. E. I. El-ghorab, A. M. El-enany, and M. A. El-sayed, "Benchmarking Cross-Docking Strategies in Kinase Drug Discovery," Journal of Chemical Information and Modeling, vol. 60, no. 1, pp. 325-337, 2020. [Online]. Available: [Link]

  • I. Kufareva and R. Abagyan, "Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states," Journal of Medicinal Chemistry, vol. 51, no. 24, pp. 7921–7932, 2008. [Online]. Available: [Link]

  • A. Kumar, S. K. Sharma, and V. Kumar, "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics," Molecules, vol. 27, no. 24, p. 8708, 2022. [Online]. Available: [Link]

  • M. Banupriya, G. Ramesh, and G. P. Kumar, "In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma," International Journal of Pharmacy and Biological Sciences, vol. 9, no. 2, pp. 1109-1115, 2019. [Online]. Available: [Link]

  • K. Singh, Monika, and N. Verma, "3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2," ResearchGate, 2014. [Online]. Available: [Link]

  • S. V. Kumar, S. J. Shareef, S. K. J. Rizwana, et al., "Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors," ResearchGate, 2014. [Online]. Available: [Link]

  • D. H. Soliman and M. S. Nafie, "Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer," RSC Medicinal Chemistry, vol. 14, no. 8, pp. 1533-1551, 2023. [Online]. Available: [Link]

  • A. Kumar, S. K. Sharma, and V. Kumar, "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics," ResearchGate, 2022. [Online]. Available: [Link]

  • G. G. Z. de Oliveira, A. C. A. de Souza, and C. A. de F. de Oliveira, "A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis," International Journal of Molecular Sciences, vol. 24, no. 15, p. 12151, 2023. [Online]. Available: [Link]

  • N. Brooijmans, I. K. Kuntz, and R. L. M. J. M. van Montfort, "In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs," Current Pharmaceutical Design, vol. 20, no. 21, pp. 3489–3512, 2014. [Online]. Available: [Link]

  • Y. Wang, J. Chen, and Y. Hu, "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents," Molecules, vol. 28, no. 14, p. 5351, 2023. [Online]. Available: [Link]

  • I. Kufareva and R. Abagyan, "Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States," National Institutes of Health, 2008. [Online]. Available: [Link]

  • S. B. Salgin, S. B. Salgin, and Z. Canturk, "Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 34, no. 1, pp. 116–122, 2019. [Online]. Available: [Link]

  • S. M. El-Daly, A. S. Aboraia, and H. M. A. El-Salam, "Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties," Molecules, vol. 28, no. 1, p. 301, 2023. [Online]. Available: [Link]

Sources

Validating the Role of Methyl 5-Amino-1H-Pyrazole-3-Carboxylate: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] These five-membered heterocyclic rings are central to the development of pharmaceuticals ranging from anti-inflammatory and anticancer agents to antivirals.[2][3][4] The strategic importance of this scaffold places a premium on the efficiency and versatility of its synthetic precursors. Among these, methyl 5-amino-1H-pyrazole-3-carboxylate has emerged as a particularly valuable and versatile building block.[5][6]

This guide provides an in-depth validation of the role of this compound as a key intermediate. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, present comparative data against viable alternatives, and offer detailed, field-proven methodologies. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of why this intermediate is a superior choice for the synthesis of complex, high-value molecules.

The Synthetic Foundation: Preparing this compound

The most prevalent and efficient methods for constructing the pyrazole ring involve the condensation of a hydrazine derivative with a compound containing a three-carbon backbone, such as a 1,3-dicarbonyl or its synthetic equivalent.[7][8] The synthesis of this compound and its analogues often leverages this fundamental approach, typically starting from precursors like β-keto esters which are reacted with hydrazine.[8]

Workflow for the Synthesis of a Substituted Pyrazole Carboxylate

The following diagram illustrates a common synthetic pathway for producing pyrazole-4-carboxylates, which shares the core principle of cyclocondensation.

G cluster_0 Step 1: Formation of β-Keto Ester cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Cyclocondensation A Piperidine-4-carboxylic Acid D Corresponding β-Keto Ester A->D 1. B Meldrum's Acid B->D 2. C EDC·HCl, DMAP C->D Catalyst F β-Enamino Diketone D->F Reacts with E N,N-Dimethylformamide dimethyl acetal E->F H Target Pyrazole Carboxylate F->H Condensation G Hydrazine Derivative (e.g., Hydrazine Hydrate) G->H

Caption: General workflow for pyrazole carboxylate synthesis.

Experimental Protocol: Synthesis of a Functionalized Pyrazole Carboxylate Intermediate

This protocol is adapted from established methods for synthesizing substituted pyrazole carboxylates via β-enamino diketone intermediates.[7][8]

Objective: To synthesize a functionalized methyl pyrazole carboxylate.

Materials:

  • Appropriate carboxylic acid precursor (e.g., l-(tert-butoxycarbonyl)piperidine-4-carboxylic acid)

  • Meldrum's acid

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • DMAP (4-Dimethylaminopyridine)

  • DCM (Dichloromethane)

  • N,N-Dimethylformamide dimethyl acetal

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol (EtOH)

Step-by-Step Procedure:

  • β-Keto Ester Formation:

    • Dissolve the starting carboxylic acid (17.4 mmol) in DCM (24 mL) and cool the solution to 0 °C.

    • Add Meldrum's acid (19.2 mmol) followed by DMAP (34.9 mmol).

    • Add EDC·HCl (19.2 mmol) in portions over 10 minutes.

    • Allow the mixture to warm to room temperature and stir for 16 hours.

    • Dilute the reaction solution with DCM, wash with 1 M KHSO₄ and then brine. The resulting crude β-keto ester is typically carried forward without further purification.[7]

  • Enamine Formation:

    • Treat the crude β-keto ester from the previous step with N,N-dimethylformamide dimethyl acetal. This reaction converts the keto ester into a more reactive β-enamino diketone intermediate.[7][8]

  • Cyclocondensation to Form the Pyrazole Ring:

    • Dissolve the crude β-enamino diketone (1.5 mmol) in ethanol (15 mL).

    • Add the desired hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.5 mmol).

    • Stir the reaction mixture at room temperature for approximately 18 hours.[7]

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to yield the target methyl pyrazole carboxylate.

Causality Behind Experimental Choices:

  • Use of EDC/DMAP: This combination is a highly efficient coupling system for forming the initial β-keto ester from a carboxylic acid, proceeding under mild conditions.[7]

  • Formation of the Enamine: The conversion to a β-enamino diketone increases the electrophilicity of the carbonyl carbons and directs the subsequent cyclization with the unsymmetrical hydrazine nucleophile, offering better regiochemical control.[7]

  • Solvent Choice (Ethanol): Ethanol is a common protic solvent for this condensation, facilitating proton transfer steps in the reaction mechanism. The choice of solvent can be critical for controlling which regioisomer is formed.[7]

A Comparative Analysis: this compound vs. Alternatives

The utility of an intermediate is best understood through comparison. While numerous precursors can generate a pyrazole ring, this compound offers a unique combination of reactivity and functional handles that streamline multi-step syntheses.

Why is it a "Key" Intermediate?

The structure of this compound contains three key points for diversification:

  • The Amino Group (C5): A versatile nucleophile, readily participating in acylation, alkylation, and condensation reactions to build complex side chains or fuse additional rings.[9][10]

  • The Carboxylate Group (C3): Can be hydrolyzed to the carboxylic acid, converted to amides, or used in various coupling reactions.[11]

  • The Ring Nitrogens (N1): The unsubstituted N1-H can be alkylated or arylated, often with high regioselectivity, further expanding molecular diversity.[7]

Alternative Intermediates
  • β-Ketonitriles (e.g., Cyanoacetone): Reacting β-ketonitriles with hydrazines is a classic and direct route to 3- or 5-aminopyrazoles.[10][12] This method is robust but may offer less functional group diversity in the initial product compared to the target intermediate.

  • Malononitrile Derivatives: These are highly reactive precursors used to synthesize a variety of 5-aminopyrazoles, particularly when reacted with hydrazonoyl halides or other activated substrates.[10][13]

  • 3,5-Dimethylpyrazole: This simple pyrazole can be oxidized to form pyrazole carboxylic acids, but this is a subtractive (functional group removal/conversion) rather than a constructive approach and can result in mixtures of products.[14]

Performance Comparison of Pyrazole Synthesis Strategies

The choice of synthetic strategy significantly impacts yield, purity, and environmental footprint. Modern methods like microwave-assisted synthesis often outperform conventional heating.[15][16]

Parameter This compound Synthesis (via Enamine) Alternative 1: β-Ketonitrile + Hydrazine Alternative 2: Conventional Heating (General) Alternative 3: Microwave/Ultrasonic
Typical Yield Good to Excellent (50-90%)[7][8]Good (70-90%)[12]<70%[15][16]72-96%[15][16]
Reaction Time 16-24 hours[7]4-6 hours[12]Often long (hours to days)[16]Significantly shorter (minutes)[16]
Temperature Room Temp. to Reflux[7]30-100 °C[12]Higher temperatures (Reflux)[16]Controlled, often high localized temp.
Regioselectivity Often high, can be solvent-dependent[7]Can be an issue, may yield mixturesDependant on specific reactionCan improve selectivity
Key Advantage High functional complexity in the productDirect, simple starting materialsSimplicity of setupSpeed and efficiency
Key Disadvantage Multi-step precursor synthesisLess functionalized initial productLower yields, by-products[16]Requires specialized equipment

Expert Insights: The data clearly shows that while direct methods like the β-ketonitrile route are efficient for producing simpler aminopyrazoles, the pathway to this compound builds in valuable, orthogonally reactive functional groups from the start. This "functionality-rich" approach is a cornerstone of modern diversity-oriented synthesis, saving steps in the long run. While conventional methods are accessible, their lower yields and potential for by-product formation make them less desirable for complex, high-purity applications in drug development.[16]

Application in Action: Synthesis of Fused Pyrazolo[3,4-b]pyridines

To validate its role, we now demonstrate the use of a 5-aminopyrazole intermediate in the synthesis of pyrazolo[3,4-b]pyridines, a class of fused heterocycles with significant biological activity.[2]

Reaction Pathway for Pyrazolo[3,4-b]pyridine Synthesis

This pathway involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound, leading to a fused bicyclic system.

G A 5-Aminopyrazole Intermediate (e.g., this compound) C Michael Addition A->C B α,β-Unsaturated Ketone or β-Diketone B->C D Intramolecular Cyclization C->D Intermediate formation E Dehydration & Aromatization D->E F Fused Pyrazolo[3,4-b]pyridine E->F

Sources

Safety Operating Guide

A-Comprehensive Guide to the Proper Disposal of Methyl 5-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of methyl 5-amino-1H-pyrazole-3-carboxylate (CAS No. 632365-54-9). As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

The core principle of chemical waste management is that no hazardous material should enter the general waste stream or sanitary sewer system.[1] Improper disposal can lead to environmental contamination, significant regulatory fines, and potential health hazards.[2] This protocol is grounded in established best practices and aligns with regulations set forth by agencies such as the Environmental Protection Agency (EPA).

Hazard Assessment & Immediate Safety Precautions

Before beginning any disposal procedure, it is crucial to understand the intrinsic hazards of the material. According to available safety data, this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[3]

  • Respiratory Irritation (H335): May cause respiratory irritation.[3]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE) & Engineering Controls:

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles.[4]

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Ventilation: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.[6]

Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be treated as a regulated hazardous waste stream. The following steps provide a clear workflow from the point of generation to final collection.

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step to prevent accidental chemical reactions and ensure compliant disposal.[7] Never mix incompatible waste streams.

  • Solid Waste:

    • Collect unused or expired solid this compound.

    • Include any contaminated materials such as weighing papers, pipette tips, and grossly contaminated PPE (e.g., gloves with visible powder) in this waste stream.[8]

    • Place these materials into a designated solid chemical waste container.[8]

  • Liquid Waste:

    • Collect all solutions containing the compound. This includes reaction mother liquors, chromatography fractions, and rinsing solutions.

    • The first rinse of any chemically contaminated glassware must be collected as hazardous waste.[1] Subsequent rinses may be eligible for drain disposal only if they meet local pH and contaminant regulations.

    • Collect liquid waste in a dedicated, leak-proof, and chemically compatible container.

  • Sharps Waste:

    • Any needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated, puncture-proof sharps container that is also labeled for chemical contamination.

Step 2: Containerization and Labeling

The integrity and labeling of waste containers are paramount for safety and regulatory compliance.

  • Container Selection:

    • Use containers that are chemically compatible with the pyrazole compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.[2]

    • Ensure containers are in good condition, free from leaks, and have a secure, tight-fitting lid.[7]

    • Crucially, keep waste containers closed at all times except when actively adding waste. [1] Do not leave a funnel in the container opening.[7]

    • Do not overfill liquid containers; leave at least 10% headspace to allow for vapor expansion.[8]

  • Labeling:

    • All waste containers must be labeled as soon as the first drop of waste is added.[1]

    • Use your institution's official "HAZARDOUS WASTE" label.[2]

    • Clearly list all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[7] For this specific waste, list "this compound" and any solvents present.

    • Include the Principal Investigator's (PI) name and the laboratory location (building and room number).[2]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[2]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1][7]

  • Segregation: Store containers in the SAA segregated by hazard class. For example, keep this waste stream separate from strong acids, bases, and oxidizers.[7]

  • Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray capable of holding the entire volume of the largest container.[8]

  • Inspections: The SAA must be inspected weekly to check for leaks and proper labeling.[2]

Step 4: Arranging for Professional Disposal

Disposal of laboratory chemical waste must be handled by trained professionals.

  • Contact EHS: Once a waste container is nearly full (approximately 90% capacity), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2][8]

  • Provide Information: You will need to provide a detailed inventory of the waste container's contents, as listed on the hazardous waste label.

  • Follow Instructions: Adhere to any specific instructions provided by EHS for preparing the waste for transport.

Never dispose of this compound or its solutions down the drain or in the regular trash. [1]

Spill and Decontamination Procedures

In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental release.

  • Small Spills (Solid):

    • Ensure you are wearing appropriate PPE.

    • Gently sweep the solid material into a dustpan to avoid creating airborne dust.

    • Place the collected material and any contaminated cleaning supplies (e.g., wipes) into a bag, seal it, and place it into your solid hazardous waste container.

    • Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area until response personnel arrive.

Data and Workflow Summary

For quick reference, the key operational and safety parameters are summarized below.

ParameterGuidelineSource(s)
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[3]
Required PPE Nitrile Gloves, Safety Goggles, Lab Coat[4][5]
Engineering Control Chemical Fume Hood[5]
Solid Waste Unused chemical, contaminated labware (tips, wipes)[8]
Liquid Waste Solutions containing the compound, first rinse of glassware[1]
Container Type Chemically compatible (HDPE, Glass) with secure lid[2]
Labeling "HAZARDOUS WASTE" with full chemical names and percentages[7]
Storage Segregated in a designated Satellite Accumulation Area (SAA)[2]
Disposal Method Professional disposal via Institutional EHS[2]
Prohibited Disposal NO sink disposal, NO regular trash disposal[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generated (this compound) waste_type Determine Waste Type start->waste_type solid Solid Waste (Powder, Contaminated Wipes, PPE) waste_type->solid Solid liquid Liquid Waste (Solutions, First Rinse) waste_type->liquid Liquid sharps Sharps Waste (Needles, Broken Glass) waste_type->sharps Sharps container_solid Place in Labeled Solid Hazardous Waste Container solid->container_solid container_liquid Place in Labeled, Leak-Proof Liquid Hazardous Waste Container liquid->container_liquid container_sharps Place in Labeled, Puncture-Proof Chemical Sharps Container sharps->container_sharps store Store in Secondary Containment in Designated SAA container_solid->store container_liquid->store container_sharps->store pickup Container >90% Full? Request EHS Pickup store->pickup hold Continue Accumulation & Weekly Inspection pickup->hold No end Professional Disposal by EHS pickup->end Yes hold->store

Caption: Disposal workflow for this compound.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.

  • Investigational Drug/Pharmaceutical Substance Disposal (non-DEA controlled substance). University of Colorado Anschutz Medical Campus. (2016-08-01).

  • Chemicals - MIT EHS. Massachusetts Institute of Technology Environmental Health & Safety.

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine. Ambeed.com.

  • Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide. Benchchem.

  • Chemical Waste Disposal. Stanford Environmental Health & Safety.

  • This compound. PubChem, National Center for Biotechnology Information.

  • SAFETY DATA SHEET: 5-Amino-3-methyl-1-phenyl-1H-pyrazole. Fisher Scientific. (2024-01-27).

  • 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride. Sigma-Aldrich.

  • SAFETY DATA SHEET: 5-AMINO-3-METHYL-1-PHENYLPYRAZOLE. Sigma-Aldrich.

  • 5-amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride. Sigma-Aldrich.

  • SAFETY DATA SHEET: 3-Aminopyrazole. Fisher Scientific. (2015-10-26).

  • SAFETY DATA SHEET: 3-Aminopyrazole. TCI Chemicals. (2024-12-09).

  • Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. Sigma-Aldrich.

  • SAFETY DATA SHEET: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Fisher Scientific.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Methyl 5-amino-1H-pyrazole-3-carboxylate (CAS No. 632365-54-9) demands a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks

Before any handling, it is critical to recognize the specific hazards associated with this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a triad of risks that directly inform our PPE strategy.[1]

  • Skin Irritation (H315, Category 2): Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation (H319, Category 2A): Causes serious, potentially damaging, eye irritation.[1][2]

  • Respiratory Irritation (H335, STOT SE 3): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

The toxicological properties of many pyrazole derivatives are not fully investigated, which necessitates a cautious approach.[3][4] Some related compounds have shown potential for acute toxicity, underscoring the importance of preventing all routes of exposure.[5][6]

Table 1: GHS Hazard Summary and Corresponding PPE
Hazard Statement (GHS)Hazard ClassificationPrimary Route of ExposureRequired Personal Protective Equipment (PPE)
H315 Skin Irritation (Category 2)Dermal (Skin Contact)Chemically resistant gloves, Lab coat/Gown
H319 Serious Eye Irritation (Category 2A)Ocular (Eye Contact)Safety goggles or face shield
H335 Respiratory Tract Irritation (STOT SE 3)InhalationNIOSH-approved respirator (if dust is generated)

Engineering Controls: The First Line of Defense

PPE is the final barrier between you and the chemical. Before relying on PPE, engineering controls must be in place to minimize exposure. Always handle this compound in a certified chemical fume hood or a ventilated enclosure to control the inhalation of dust particles.[7][8] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[3][8]

Core PPE Requirements: A Detailed Protocol

Hand Protection: Preventing Dermal Exposure

Given its classification as a skin irritant (H315), selecting the correct gloves is non-negotiable.

  • Selection: Use compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling powders. Always inspect gloves for tears or punctures before use.[7] For handling hazardous compounds, it is best practice to wear two pairs of chemotherapy-rated gloves.[9]

  • Causality: The ester and amine functionalities of the molecule can potentially interact with skin. Chemically resistant gloves provide a necessary barrier to prevent this direct contact, mitigating the risk of localized irritation or dermatitis.

  • Protocol: Don the inner pair of gloves under the cuff of your lab coat and the outer pair over the cuff.[9] This creates a seal that prevents the chemical from reaching the skin of your wrist. Change gloves every 30 minutes or immediately if you suspect contamination.[9]

Eye and Face Protection: Shielding from Irritants

The risk of serious eye irritation (H319) from fine powders necessitates robust eye protection.

  • Selection: Wear chemical safety goggles that provide a full seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][8] Standard safety glasses with side shields are insufficient as they do not protect against fine airborne particles. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[10]

  • Causality: The eyes are highly sensitive mucous membranes. Airborne particles of this compound can easily cause severe irritation. A complete seal is the only way to reliably prevent this exposure.

Body Protection: Minimizing Skin Contact
  • Selection: A long-sleeved, knee-length lab coat is mandatory. For operations with a higher risk of contamination, consider a disposable gown made of a low-permeability fabric like polypropylene.[9] The gown must close in the back to prevent gaping and frontal exposure.[9]

  • Causality: A lab coat or gown serves to protect your personal clothing and underlying skin from contamination by dust settling out of the air or from minor spills.

Respiratory Protection: Avoiding Irritation

While engineering controls are primary, respiratory protection is essential when dust generation is unavoidable (e.g., weighing, transferring powder).

  • Selection: Use a NIOSH-approved respirator. For most applications involving powders, a fit-tested N95 respirator is sufficient.[9] In situations with higher potential exposure or when handling larger quantities, an elastomeric half-mask with P100 particulate filters may be required.[9] A surgical mask provides no protection against chemical dusts and must not be used.[11]

  • Causality: The H335 classification indicates that inhaled particles can irritate the sensitive tissues of the respiratory tract. A particulate-filtering respirator physically blocks these particles from entering your lungs.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and, more importantly, taking off PPE is a critical control point to prevent cross-contamination. The goal of doffing is to ensure that contaminants from the exterior of your PPE do not touch your skin or street clothes.

PPE Doffing (Removal) Workflow

The following workflow illustrates the safest sequence for removing your PPE after handling this compound. This process is designed to contain contaminants and prevent self-exposure.

Doffing_Sequence cluster_contaminated Contaminated Area (Inside Lab/Hood) cluster_clean Clean Area (Lab Exit) Gloves1 1. Remove Outer Gloves Goggles 2. Remove Goggles/ Face Shield Gloves1->Goggles Clean hands (inner gloves) Gown 3. Remove Gown Gloves2 4. Remove Inner Gloves Gown->Gloves2 Exit Contaminated Area Goggles->Gown Respirator 5. Remove Respirator Gloves2->Respirator Wash 6. Wash Hands Thoroughly Respirator->Wash

Caption: Workflow for the safe removal (doffing) of contaminated PPE.

Disposal and Decontamination Plan

All disposable PPE used while handling this compound must be considered contaminated waste.

  • Operational Plan: Before leaving the immediate work area, remove the outer pair of gloves and the lab gown, placing them into a designated hazardous waste container (e.g., a labeled bag or bin).[2][3]

  • Disposal: Dispose of all contaminated PPE, empty containers, and cleaning materials as chemical hazardous waste in accordance with local, regional, and national regulations.[7] Do not place this waste in common trash receptacles.

By adhering to these detailed protocols, you build a robust and trustworthy safety system that protects you, your colleagues, and your research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18445864, this compound. Available at: [Link]

  • Cole-Parmer (N.D.). Material Safety Data Sheet. Available at: [Link]

  • LabNetwork (N.D.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Available at: [Link]

  • Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology. Available at: [Link]

  • KISHIDA CHEMICAL CO., LTD. (N.D.). Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone). Available at: [Link]

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Available at: [Link]

  • Provista (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

  • PharmaState Academy (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Available at: [Link]

  • Pharmacy Times (2018). USP Chapter <800>: Personal Protective Equipment. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 265696, 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Available at: [Link]

  • Blomstrand, R., et al. (1979). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning. Critical Reviews in Toxicology. Available at: [Link]

  • Alchem Pharmtech (N.D.). This compound hydrochloride. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 5-amino-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-amino-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.